molecular formula C14H11ClO3S B168477 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride CAS No. 144006-69-9

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Cat. No.: B168477
CAS No.: 144006-69-9
M. Wt: 294.8 g/mol
InChI Key: RQXCOVHVSGLWBA-UHFFFAOYSA-N
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Description

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride (CAS 144006-69-9) is a chemical compound intended for industrial and scientific research applications . It is classified as a substance that causes severe skin burns and eye damage, requiring handling in a well-ventilated place with personal protective equipment, including impermeable gloves and eye protection . According to its safety data, this product is For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption. Researchers should consult the specific safety data sheet for detailed handling, storage, and disposal procedures prior to use . The precise research applications, mechanism of action, and specific scientific value of this compound are not detailed in publicly available sources and would typically be provided by the supplier directly.

Properties

IUPAC Name

4-(4-acetylphenyl)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11ClO3S/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)19(15,17)18/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQXCOVHVSGLWBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373322
Record name 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride
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Molecular Weight

294.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144006-69-9
Record name 4'-Acetyl[1,1'-biphenyl]-4-sulfonyl chloride
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Record name 144006-69-9
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Foundational & Exploratory

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Introduction: Strategic Importance of a Key Intermediate

This compound (CAS No: 144006-69-9) is a highly functionalized biaryl compound of significant interest in medicinal chemistry and drug development.[1] Its molecular architecture, featuring a biphenyl core, a reactive sulfonyl chloride group, and a ketone moiety, makes it a critical building block for synthesizing complex pharmaceutical agents. Most notably, it serves as a key precursor in the synthesis of diaryl-substituted pyrazoles, a class of compounds that includes the selective COX-2 inhibitor, Celecoxib.[2][3] The precise and efficient construction of this molecule is therefore a subject of considerable importance for pharmaceutical manufacturing and process chemistry.

This guide provides a comprehensive overview of the principal synthetic pathways to this compound. It is designed for researchers, chemists, and drug development professionals, offering not only step-by-step protocols but also the underlying strategic and mechanistic rationale that governs the selection of each synthetic route. We will explore two primary strategies, focusing on the sequential construction of the target molecule, and provide field-proven insights to ensure reproducibility and high purity.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to designing the synthesis begins with a retrosynthetic analysis. The target molecule can be disconnected in two primary ways, suggesting two major strategic pathways.

  • Disconnection A: Cleavage of the C-S bond of the sulfonyl chloride group. This suggests forming the 4-acetylbiphenyl core first, followed by a late-stage chlorosulfonation.

  • Disconnection B: Cleavage of the C-C bond between the two phenyl rings. This implies a cross-coupling reaction between two pre-functionalized aromatic rings, one bearing an acetyl group and the other a sulfonyl chloride.

While both approaches are theoretically viable, Pathway A is generally preferred in practice. It avoids the complexities of performing a sensitive cross-coupling reaction on a molecule that already contains a highly reactive sulfonyl chloride group, which can be prone to hydrolysis or side reactions under typical coupling conditions.

G Target This compound PathwayA Pathway A: Late-Stage Sulfonylation Target->PathwayA C-S Disconnection Intermediate1 4-Acetylbiphenyl Starting_A1 Biphenyl Intermediate1->Starting_A1 Friedel-Crafts Acylation Starting_A2 4-Bromoacetophenone + Phenylboronic acid Intermediate1->Starting_A2 Suzuki Coupling PathwayA->Intermediate1

Caption: Retrosynthetic analysis of the target molecule.

Pathway 1: Sequential Synthesis via 4-Acetylbiphenyl Intermediate

This robust and widely adopted strategy involves a two-step process: first, the synthesis of the 4-acetylbiphenyl core, followed by the introduction of the sulfonyl chloride functionality.

Step 1A: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful and versatile method for forming carbon-carbon bonds between aryl halides and arylboronic acids, catalyzed by a palladium complex.[4][5] For the synthesis of 4-acetylbiphenyl, this involves the reaction of 4-bromoacetophenone with phenylboronic acid.[6][7]

Causality and Mechanistic Insight: The choice of the Suzuki reaction is driven by its high functional group tolerance, excellent yields, and generally mild reaction conditions.[4] The catalytic cycle involves three key steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of 4-bromoacetophenone to form a Pd(II) complex.[4]

  • Transmetalation: The boronic acid, activated by a base (e.g., K₂CO₃, Na₂CO₃), transfers its phenyl group to the palladium center, displacing the halide.[7]

  • Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the C-C bond of 4-acetylbiphenyl.[4]

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) (Oxidative Addition) Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) (Transmetalation) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Ar'-B(OH)2 Base Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' (Product) Ar-Pd(II)-Ar'(L2)->Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Step 1B: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

An alternative, classic method is the Friedel-Crafts acylation of biphenyl.[8] This electrophilic aromatic substitution reaction typically involves treating biphenyl with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[9][10]

Causality and Mechanistic Insight: The reaction proceeds through the formation of a highly electrophilic acylium ion, [CH₃CO]⁺, generated from the reaction between the acylating agent and AlCl₃.[9] The biphenyl ring then acts as a nucleophile, attacking the acylium ion. The phenyl group is an ortho, para-director; therefore, acylation occurs predominantly at the para-position (C4) of one of the rings due to reduced steric hindrance compared to the ortho positions.[11] While effective, this method can sometimes suffer from lower regioselectivity and the need for stoichiometric amounts of the Lewis acid catalyst, which can complicate purification.[12]

Synthesis MethodStarting MaterialsCatalystTypical YieldAdvantagesDisadvantages
Suzuki Coupling 4-Bromoacetophenone, Phenylboronic acidPd complex (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)90-98%[6][7]High yield, excellent regioselectivity, mild conditions, high functional group tolerance.Higher cost of palladium catalyst and boronic acid.
Friedel-Crafts Acylation Biphenyl, Acetyl chloride / Acetic anhydrideLewis Acid (e.g., AlCl₃)92-95%[13]Low-cost starting materials and catalyst.Requires stoichiometric catalyst, harsh conditions, potential for side products, difficult workup.
Step 2: Chlorosulfonation of 4-Acetylbiphenyl

Once 4-acetylbiphenyl is obtained, the final step is the introduction of the sulfonyl chloride group. This is achieved via an electrophilic aromatic substitution known as chlorosulfonation, typically using chlorosulfonic acid (ClSO₃H) as the reagent.[14]

Causality and Regioselectivity: The directing effects of the substituents on the 4-acetylbiphenyl ring are critical.

  • The acetyl group is an electron-withdrawing, deactivating group that directs incoming electrophiles to the meta-position on its own ring.

  • The 4-acetylphenyl group , as a whole substituent on the second ring, is weakly deactivating but directs incoming electrophiles to the ortho and para positions of that second ring.

The reaction overwhelmingly occurs at the para-position (C4') of the unsubstituted ring. This is because the ring bearing the acetyl group is significantly deactivated towards further electrophilic attack. On the second ring, the para-position is sterically more accessible and electronically favored, leading to the desired 4'-substituted product with high regioselectivity.

G cluster_0 Pathway 1: Step-by-Step Workflow Start 4-Bromoacetophenone + Phenylboronic Acid Step1 Suzuki-Miyaura Coupling (Pd Catalyst, Base) Start->Step1 Intermediate 4-Acetylbiphenyl Step1->Intermediate Step2 Chlorosulfonation (ClSO3H) Intermediate->Step2 Final This compound Step2->Final

Caption: Workflow for the sequential synthesis pathway.

Experimental Protocols

The following protocols are representative methodologies based on established procedures. Researchers should adapt them based on laboratory conditions and scale.

Protocol 1: Synthesis of 4-Acetylbiphenyl via Suzuki Coupling
  • Reagents:

    • 4-Bromoacetophenone (1.0 eq)

    • Phenylboronic acid (1.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.03 eq)

    • Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1)

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-bromoacetophenone, phenylboronic acid, and potassium carbonate.

    • Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes.

    • Add the solvent mixture, followed by the palladium catalyst.

    • Heat the reaction mixture to reflux (approx. 85-95 °C) and maintain for 4-6 hours, monitoring progress by TLC or GC-MS.[7]

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from ethanol or isopropanol to yield 4-acetylbiphenyl as a white to off-white solid.[15][16]

Protocol 2: Synthesis of this compound

CAUTION: Chlorosulfonic acid is extremely corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, face shield, lab coat).

  • Reagents:

    • 4-Acetylbiphenyl (1.0 eq)

    • Chlorosulfonic acid (4.0-5.0 eq)

    • Dichloromethane (optional, as solvent)

  • Procedure:

    • In a flask equipped with a dropping funnel and stirrer, cool chlorosulfonic acid to 0-5 °C using an ice bath.

    • Slowly add solid 4-acetylbiphenyl portion-wise to the stirred chlorosulfonic acid, ensuring the temperature does not exceed 10 °C. Large volumes of HCl gas will be evolved.[14]

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitored by TLC).

    • Very carefully and slowly, pour the reaction mixture onto crushed ice with vigorous stirring in a large beaker inside the fume hood.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration.

    • Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.

    • Dry the crude product under vacuum. If necessary, the product can be recrystallized from a suitable solvent like chloroform/hexane to yield pure this compound.

Characterization

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Melting Point: To assess the purity of the crystalline solid. The melting point for 4-acetylbiphenyl is reported as 116-118 °C.[16]

  • FTIR Spectroscopy: To identify key functional groups, such as the carbonyl (C=O) and sulfonyl chloride (S=O) stretches.

Conclusion

The synthesis of this compound is most reliably achieved through a two-step sequential pathway. The initial formation of the 4-acetylbiphenyl intermediate is efficiently accomplished via either Suzuki-Miyaura coupling or Friedel-Crafts acylation, with the Suzuki reaction offering superior control and milder conditions. The subsequent chlorosulfonation of this intermediate proceeds with high regioselectivity to yield the desired target compound. By understanding the mechanistic principles behind each step, chemists can optimize conditions to achieve high yields and purity, ensuring a reliable supply of this vital pharmaceutical building block.

References

  • Arborphramchem. (2025).
  • Arborpharmchem. (2025).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Synthesis of Celecoxib: Understanding the Role of 4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione.
  • Google Patents. (n.d.). CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride.
  • Filo. (2024). Biphenyl (phenylbenzene)
  • El-Malah, A. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances.
  • Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
  • Cantet, A., et al. (2021). Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene. Journal of Flow Chemistry.
  • ResearchGate. (n.d.).
  • Supplemental Information. (n.d.).
  • Al-Masri, M. H., et al. (2017). Novel pyridine-based Pd(II)
  • ResearchGate. (n.d.). Suzuki coupling of 4‐bromoacetophenone and phenylboronic acid to form 4‐acetylbiphenyl.
  • Stanford University. (2014). The Suzuki Reaction.
  • Malaysian Journal of Chemistry. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and Reusable Magnetic Supported Palladium(II)
  • BYJU'S. (n.d.).
  • Coghill, E. (2010).
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • Guidechem. (n.d.). 4-Acetylbiphenyl 92-91-1 wiki.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Sigma-Aldrich. (n.d.). 4-Acetylbiphenyl 98 92-91-1.
  • BLDpharm. (n.d.). 144006-69-9|this compound.
  • Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Google Patents. (n.d.). CN102432457A - Synthetic method of biphenylacetic acid.

Sources

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: Properties, Synthesis, and Applications

Introduction

This compound (CAS No. 144006-69-9) is a bifunctional synthetic building block of significant interest to the pharmaceutical and materials science industries.[1][] Its structure, featuring a rigid biphenyl core functionalized with a highly reactive sulfonyl chloride group and a versatile acetyl moiety, makes it an exemplary scaffold for constructing complex molecular architectures. The sulfonyl chloride serves as a potent electrophilic handle for coupling with a wide array of nucleophiles, while the ketone provides a secondary site for further chemical elaboration.

This guide, prepared for researchers, medicinal chemists, and professionals in drug development, provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of this compound. We will delve into the mechanistic rationale behind its synthesis, provide detailed protocols, and explore its utility as a precursor for pharmacologically relevant structures, such as cholinesterase inhibitors.[3]

Physicochemical and Structural Properties

This compound is a solid at room temperature and must be handled with care due to its reactivity, particularly towards moisture.[1][4] Its key properties are summarized below.

PropertyValueReference
CAS Number 144006-69-9[1]
Molecular Formula C₁₄H₁₁ClO₃S[1][5]
Molecular Weight 294.75 g/mol [1][5]
Appearance Solid (Typically off-white to yellow)[6]
Storage Sealed in dry conditions, 2-8°C[1]

Synthesis and Mechanistic Insights

The synthesis of this compound is most logically achieved via a two-step sequence starting from biphenyl. This strategy involves the initial introduction of the acetyl group, followed by the more aggressive chlorosulfonation step.

Retrosynthetic Analysis

A retrosynthetic approach reveals a straightforward disconnection strategy. The sulfonyl chloride is disconnected to its parent sulfonic acid, which in turn is formed from the aromatic precursor, 4-acetylbiphenyl. 4-Acetylbiphenyl itself is readily disconnected into biphenyl and an acetylating agent via a Friedel-Crafts acylation.

G Target This compound Precursor1 4-Acetylbiphenyl Target->Precursor1 Chlorosulfonation Reagent1 Chlorosulfonic Acid Target->Reagent1 Precursor2 Biphenyl Precursor1->Precursor2 Friedel-Crafts Acylation Reagent2 Acetyl Chloride / Acetic Anhydride Precursor1->Reagent2

Caption: Retrosynthetic pathway for the target molecule.

Step 1: Synthesis of 4-Acetylbiphenyl (Precursor)

The most common and scalable method for synthesizing 4-acetylbiphenyl is the Friedel-Crafts acylation of biphenyl.[7] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acylating agent like acetic anhydride or acetyl chloride.[7][8] The reaction is directed to the para-position due to steric hindrance at the ortho-positions.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl [8]

  • Reactor Setup: To a jacketed glass reactor equipped with an overhead stirrer, nitrogen inlet, and thermocouple, add anhydrous aluminum trichloride (1.4 eq) and an anhydrous solvent such as dichloromethane.

  • Cooling: Cool the stirred slurry to -15°C to -20°C. The low temperature is critical to minimize the formation of side products.

  • Reagent Addition: A pre-mixed solution of biphenyl (1.0 eq) and acetic anhydride (1.0 eq) in dichloromethane is added dropwise to the AlCl₃ slurry, maintaining the internal temperature below -10°C. The slow addition controls the exothermic reaction.

  • Reaction: The mixture is stirred at -10°C to -20°C for 1-2 hours after the addition is complete.

  • Quenching: The reaction is slowly and carefully quenched by the dropwise addition of a dilute hydrochloric acid solution, ensuring the temperature does not rise excessively. This step hydrolyzes the aluminum complexes and neutralizes the catalyst.

  • Work-up: The organic layer is separated, washed sequentially with water and brine, and then dried over anhydrous magnesium sulfate.

  • Isolation: The solvent is removed under reduced pressure to yield crude 4-acetylbiphenyl, which typically appears as an off-white solid.[8] Purity is often greater than 99% and can be used directly in the next step.

Step 2: Chlorosulfonation of 4-Acetylbiphenyl

The introduction of the sulfonyl chloride group is achieved via electrophilic aromatic substitution using chlorosulfonic acid (ClSO₃H).[9] The acetyl group is a meta-director, but the substitution occurs on the unsubstituted ring, directed to the para-position by the bulky acetyl-phenyl group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Functionalization Biphenyl Biphenyl Acylation Friedel-Crafts Acylation (AlCl₃, Ac₂O, DCM, -15°C) Biphenyl->Acylation Acetylbiphenyl 4-Acetylbiphenyl Acylation->Acetylbiphenyl Acetylbiphenyl_2 4-Acetylbiphenyl Chlorosulfonation Chlorosulfonation (ClSO₃H, 0°C to 60°C) Target This compound Chlorosulfonation->Target Acetylbiphenyl_2->Chlorosulfonation

Caption: Two-step synthetic workflow diagram.

Experimental Protocol: Chlorosulfonation (Adapted from a similar procedure[9])

  • Reactor Setup: In a fume hood, charge a flask equipped with a mechanical stirrer and gas outlet to a scrubber with chlorosulfonic acid (4-5 eq).

  • Cooling: Cool the acid to approximately 10-15°C using a water bath.

  • Substrate Addition: Add 4-acetylbiphenyl (1.0 eq) portion-wise, ensuring the temperature is maintained. Significant HCl gas evolution will occur.

  • Reaction: After the addition is complete, heat the mixture to 60°C for two hours to ensure the reaction goes to completion. The reaction is complete when the evolution of HCl gas subsides.[9]

  • Quenching: Cool the reaction mixture and pour it slowly and carefully onto a stirred slurry of crushed ice. This step is highly exothermic and must be performed with caution in a fume hood to decompose the excess chlorosulfonic acid.[9]

  • Isolation: The precipitated solid product is collected by vacuum filtration.

  • Purification: The crude solid is washed thoroughly with cold water until the washings are neutral. The product must be dried thoroughly, as the presence of water will lead to hydrolysis.[9] The crude material can be used directly or recrystallized from a suitable solvent like dry benzene if higher purity is required.

Spectroscopic Characterization

The structural identity of this compound can be unequivocally confirmed using a combination of spectroscopic techniques.

TechniqueFeatureExpected Observation
¹H NMR Aromatic Protons7.5 - 8.2 ppm (complex multiplet pattern for the 8 aromatic protons)
Acetyl Protons~2.6 ppm (sharp singlet, 3H)[10]
¹³C NMR Carbonyl Carbon~198 ppm[10]
Aromatic Carbons127 - 148 ppm (multiple signals)
Acetyl Carbon~27 ppm[10]
IR Spectroscopy S=O Stretch (asymmetric)1370 - 1410 cm⁻¹ (strong)[11]
S=O Stretch (symmetric)1166 - 1204 cm⁻¹ (strong)[11]
C=O Stretch (ketone)~1670 cm⁻¹ (strong)[10][12]
Mass Spectrometry Molecular Ion (M⁺)m/z 294 (with a characteristic M+2 isotope peak at m/z 296 for ³⁷Cl)[1]
Key FragmentsLoss of Cl (m/z 259), loss of SO₂Cl (m/z 195)

Chemical Reactivity and Synthetic Utility

The utility of this molecule stems from its electrophilic sulfonyl chloride group, which acts as a versatile hub for coupling with various nucleophiles.

G CentralNode This compound Sulfonamide Sulfonamide Derivative CentralNode->Sulfonamide  Forms stable amide bond Sulfonate Sulfonate Ester CentralNode->Sulfonate  Forms ester linkage SulfonicAcid Sulfonic Acid CentralNode->SulfonicAcid  Hydrolysis Amine Amine (R-NH₂) Amine->CentralNode Alcohol Alcohol (R-OH) Alcohol->CentralNode Water Water (H₂O) Water->CentralNode

Caption: Reactivity hub of the title compound.

Sulfonamide Synthesis

The reaction with primary or secondary amines is one of the most important transformations, yielding stable sulfonamide linkages. This reaction is fundamental in drug discovery, as the sulfonamide group is a common pharmacophore.[13]

General Protocol: Sulfonamide Formation

  • Dissolve the amine (1.0 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane) at 0°C.

  • Add a solution of this compound (1.0 eq) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours until complete, as monitored by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with dilute acid, water, and brine.

  • Dry the organic layer and concentrate under reduced pressure to yield the crude sulfonamide, which can be purified by chromatography or recrystallization.

Applications in Drug Discovery

The biphenyl sulfonamide scaffold is of high interest in medicinal chemistry. For instance, novel biphenyl bis-sulfonamides have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.[3] The title compound is an ideal starting material for creating a library of such derivatives for structure-activity relationship (SAR) studies. By reacting it with a diverse set of amines, researchers can systematically probe the binding pocket of a target enzyme to optimize potency and selectivity. The precursor, 4-acetylbiphenyl, is also a known intermediate in the synthesis of the anti-inflammatory agent Felbinac.[14][15]

Safety, Handling, and Storage

As a reactive sulfonyl chloride, this compound presents specific hazards that require stringent safety protocols.

  • Hazard Class: Assumed to be corrosive and a lachrymator, causing severe skin burns and eye damage upon contact.[4][16]

  • Handling: Always handle in a well-ventilated chemical fume hood.[17] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18] Avoid inhalation of dust and contact with skin and eyes.[18]

  • Reactivity: Reacts with water, alcohols, and other nucleophiles. Keep away from moisture.[9] Thermal decomposition can release toxic gases such as oxides of sulfur and carbon, and hydrogen chloride.[6][18]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1][17] Refrigeration (2-8°C) is recommended to ensure long-term stability.[1]

Conclusion

This compound is a high-value, bifunctional intermediate whose chemical properties are dictated by its robust biphenyl core and two distinct reactive sites. Its synthesis is well-defined, proceeding through a reliable Friedel-Crafts acylation followed by chlorosulfonation. The compound's true value lies in the electrophilic nature of the sulfonyl chloride group, which provides a gateway for the facile synthesis of diverse sulfonamide and sulfonate libraries. This reactivity profile, coupled with the established biological relevance of the biphenyl sulfonamide scaffold, positions this compound as a critical tool for scientists engaged in cutting-edge drug discovery and materials science.

References

  • Pharmaffiliates. (n.d.). CAS No: 92-91-1 | Product Name : 4-Acetylbiphenyl. Retrieved from [Link]

  • Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved from [Link]

  • Google Patents. (2017). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Acetylbiphenyl. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylbenzenesulfonyl chloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylacetyl chloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

  • The Royal Society of Chemistry. (2018). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. Retrieved from [Link]

  • Otterge. (n.d.). 4-Acetylbiphenyl: A Key Pharmaceutical Intermediate in Chemical Synthesis. Retrieved from [Link]

  • ACD/Labs. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Wiley Online Library. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-sulphonyl chloride. Retrieved from [Link]

  • PubMed. (2015). Novel biphenyl bis-sulfonamides as acetyl and butyrylcholinesterase inhibitors: Synthesis, biological evaluation and molecular modeling studies. Retrieved from [Link]

  • Chemsrc. (n.d.). 4-Acetamidobenzenesulfonyl chloride. Retrieved from [Link]

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4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride molecular structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Molecular Structure Elucidation of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Introduction: The Imperative for Unambiguous Characterization

In the landscape of modern drug discovery and materials science, the precise molecular architecture of a compound dictates its function, efficacy, and safety. This compound is a key intermediate, valued for its bifunctional nature; the reactive sulfonyl chloride handle allows for the synthesis of sulfonamides and sulfonate esters, while the acetylated biphenyl scaffold is a common motif in pharmacologically active molecules.[1] The inherent reactivity of the sulfonyl chloride group, however, presents unique analytical challenges, making rigorous structural elucidation not just a procedural step, but a cornerstone of quality control and successful downstream applications.[1]

This guide provides a comprehensive, field-proven framework for the structural verification of this compound. We move beyond a simple recitation of techniques to explain the causal-driven choices and integrated data interpretation required for confident elucidation. The methodologies described herein form a self-validating system, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Molecular Blueprint: The Hypothesized Structure

The structural investigation begins with the hypothesized molecular blueprint of this compound. The molecule is comprised of a biphenyl core, substituted at the 4- and 4'-positions. One phenyl ring bears a sulfonyl chloride group (-SO₂Cl), while the other is functionalized with an acetyl group (-COCH₃). The molecular formula is C₁₄H₁₁ClO₃S, corresponding to a molecular weight of approximately 294.75 g/mol .[2]

Caption: Molecular structure of this compound.

The Cornerstone Technique: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, both ¹H and ¹³C NMR are indispensable.

Expertise in Action: Causality Behind Experimental Choices

The primary challenge in analyzing sulfonyl chlorides is their reactivity, particularly towards moisture and protic solvents, which can lead to hydrolysis into the corresponding sulfonic acid. Therefore, the choice of a deuterated solvent is critical.

  • Solvent Selection: Aprotic deuterated solvents such as Chloroform-d (CDCl₃) or Acetone-d₆ are the preferred choices.[1] CDCl₃ is often the first choice due to its excellent solubilizing power and clean spectral window. The use of a freshly opened ampule or a solvent dried over molecular sieves is paramount to prevent sample degradation.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.

  • Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃).

  • Dissolution: Gently agitate the tube to ensure complete dissolution. The sample should be fully soluble.

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, and optionally, 2D correlation spectra (COSY, HSQC) on a spectrometer operating at a field strength of 400 MHz or higher for optimal resolution.

Data Interpretation and Expected Spectral Features

The asymmetrical substitution on the biphenyl rings results in a distinct set of signals for each aromatic proton. The electron-withdrawing nature of both the sulfonyl chloride and acetyl groups will cause the aromatic protons to be deshielded, appearing in the downfield region of the spectrum (typically 7.5-8.2 ppm).

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~8.15 d (J ≈ 8.5 Hz) 2H H-3, H-5 Protons ortho to the strongly electron-withdrawing -SO₂Cl group.
~8.05 d (J ≈ 8.5 Hz) 2H H-2', H-6' Protons ortho to the electron-withdrawing -COCH₃ group.
~7.85 d (J ≈ 8.5 Hz) 2H H-2, H-6 Protons meta to the -SO₂Cl group.
~7.75 d (J ≈ 8.5 Hz) 2H H-3', H-5' Protons meta to the -COCH₃ group.

| ~2.65 | s | 3H | -COCH₃ | Methyl protons of the acetyl group, appearing as a singlet. |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Rationale
~197.5 C=O Carbonyl carbon of the acetyl group.
~146.0 C-4 Aromatic carbon directly attached to the -SO₂Cl group.
~144.5 C-1' Quaternary carbon of the biphenyl linkage.
~140.0 C-1 Quaternary carbon of the biphenyl linkage.
~138.0 C-4' Aromatic carbon directly attached to the -COCH₃ group.
~129.5 C-3', C-5' Aromatic carbons meta to the acetyl group.
~129.0 C-3, C-5 Aromatic carbons ortho to the -SO₂Cl group.
~128.0 C-2, C-6 Aromatic carbons meta to the -SO₂Cl group.
~127.5 C-2', C-6' Aromatic carbons ortho to the acetyl group.

| ~27.0 | -CH₃ | Methyl carbon of the acetyl group. |

Molecular Weight and Fragmentation: Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides the molecular weight of the compound and crucial structural information through analysis of its fragmentation pattern.[1]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

  • Chromatography: While direct infusion is possible, using a High-Performance Liquid Chromatography (HPLC) system allows for purity assessment. A reversed-phase C18 column with a mobile phase of water and acetonitrile is commonly employed.[1]

  • Ionization: Electrospray Ionization (ESI) in positive mode is typically effective.

  • Detection: Acquire data using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

Data Interpretation and Expected Fragmentation

The mass spectrum will confirm the molecular weight and reveal characteristic isotopic patterns. The presence of one chlorine atom (³⁵Cl/³⁷Cl ≈ 3:1) and one sulfur atom (³²S/³⁴S ≈ 95:4.2) will result in a distinctive isotopic cluster for the molecular ion peak.

Table 3: Key Expected Ions in High-Resolution Mass Spectrometry

m/z (for ³⁵Cl, ³²S) Ion Formula Description
294.01 [C₁₄H₁₁³⁵ClO₃S]⁺ Molecular Ion [M]⁺
296.01 [C₁₄H₁₁³⁷ClO₃S]⁺ A+2 isotope peak due to ³⁷Cl
259.04 [C₁₄H₁₁O₂S]⁺ Loss of Cl radical
231.04 [C₁₃H₈O₂S]⁺ Loss of Cl and CO
196.09 [C₁₄H₁₂O]⁺ Loss of SO₂Cl radical, followed by H-abstraction
181.07 [C₁₃H₉O]⁺ Fragment from 4-acetylbiphenyl, loss of CH₃

| 152.06 | [C₁₂H₈]⁺ | Biphenyl radical cation from further fragmentation |

M [M]⁺ m/z = 294 F1 [M-Cl]⁺ m/z = 259 M->F1 - Cl• F2 [M-SO₂Cl]⁺ (rearranged) m/z = 196 M->F2 - SO₂Cl• F3 [C₁₃H₉O]⁺ m/z = 181 F2->F3 - CH₃• F4 [C₁₂H₈]⁺ m/z = 152 F3->F4 - CO

Caption: Plausible MS fragmentation pathway for the target molecule.

Functional Group Fingerprinting: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For this compound, it provides direct evidence for the carbonyl and sulfonyl chloride moieties.[3]

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be acquired and subtracted from the sample spectrum.

Data Interpretation and Characteristic Absorptions

The IR spectrum will be dominated by strong absorption bands characteristic of the functional groups.

Table 4: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
~1685 Strong C=O stretch (aromatic ketone)
~1380 Strong Asymmetric SO₂ stretch (sulfonyl chloride)[3]
~1180 Strong Symmetric SO₂ stretch (sulfonyl chloride)[3]
~3100-3000 Medium-Weak C-H stretch (aromatic)

| ~850-800 | Strong | C-H bend (para-disubstituted rings) |

An Integrated and Self-Validating Workflow

The true power of molecular structure elucidation lies not in a single technique, but in the convergence of data from multiple orthogonal methods. The workflow below illustrates a logical, self-validating process for confirming the structure of this compound.

cluster_data Data Acquisition cluster_interp Data Interpretation A Sample of This compound B NMR Spectroscopy (¹H, ¹³C) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy (ATR) A->D E Proton/Carbon Environment & Connectivity (8 aromatic H, 3 methyl H) B->E F Molecular Weight (294.01 Da) & Fragmentation Pattern (Loss of SO₂Cl, CH₃) C->F G Functional Groups (C=O, SO₂) D->G H Data Convergence Check E->H F->H G->H I Structure Confirmed H->I Consistent? Yes J Re-evaluate Data or Synthesize Standard H->J Consistent? No

Caption: Integrated workflow for robust molecular structure elucidation.

Conclusion

The structural elucidation of this compound is achieved with high confidence through the synergistic application of NMR, MS, and IR spectroscopy. NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, confirming the 1,4-disubstitution pattern on both biphenyl rings. Mass spectrometry validates the molecular formula with an accurate mass measurement and offers corroborating structural evidence through predictable fragmentation. Finally, IR spectroscopy provides a rapid and unambiguous confirmation of the critical sulfonyl chloride and ketone functional groups. By following this integrated, causality-driven approach, researchers can ensure the identity and purity of this vital chemical intermediate, underpinning the integrity and success of their scientific endeavors.

References

  • BenchChem Technical Support Team. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Benchchem.
  • BLDpharm. This compound. (n.d.).
  • National Center for Biotechnology Information. 4-Acetylbiphenyl. PubChem Compound Database.
  • National Center for Biotechnology Information. (1,1'-Biphenyl)-4-sulphonyl chloride. PubChem Compound Database.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Verma, B. C., et al. (1995). Titrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 34A, 820-822.
  • Hajipour, A. R., Boostani, E., & Mohammadsaleh, F. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. RSC Advances, 5(103), 84883-84891.

Sources

An In-Depth Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. We will delve into its chemical identity, structural characteristics, reactivity, plausible synthetic routes, and its potential as a strategic building block in the development of novel molecular entities.

Core Identification and Chemical Structure

This compound is a derivative of biphenyl, featuring two distinct and reactive functional groups: an acetyl group (-COCH₃) and a sulfonyl chloride group (-SO₂Cl). These groups are positioned at the para-positions of the two separate phenyl rings, making the molecule a valuable linker and intermediate for constructing more complex chemical architectures.

The definitive identifier for this compound is its CAS Registry Number: 144006-69-9 .[1] This unique number ensures unambiguous identification in databases, regulatory submissions, and commercial catalogs.

Molecular Identifiers

A complete profile of a chemical substance requires a standardized set of identifiers. The key identifiers for this compound are summarized in the table below for quick reference by researchers and procurement specialists.

Identifier TypeValueSource
CAS Number 144006-69-9BLDpharm[1]
IUPAC Name 4-(4-acetylphenyl)benzenesulfonyl chloride
Molecular Formula C₁₄H₁₁ClO₃SBLDpharm[1]
Molecular Weight 294.75 g/mol BLDpharm[1]
Canonical SMILES CC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)Cl
InChI InChI=1S/C14H11ClO3S/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(9-7-13)19(15,17)18/h2-9H,1H3
InChIKey RQXCOVHVSGLWBA-UHFFFAOYSA-N
MDL Number MFCD03424842BLDpharm[1]
Structural Representation

The spatial arrangement of the atoms and functional groups dictates the molecule's reactivity and steric profile.

SynthesisWorkflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Chlorosulfonation Biphenyl Biphenyl Step1_Reaction Biphenyl->Step1_Reaction AcetylChloride Acetyl Chloride (CH₃COCl) AcetylChloride->Step1_Reaction AlCl3 AlCl₃ (catalyst) DCM (solvent) AlCl3->Step1_Reaction Product1 4-Acetylbiphenyl Step1_Reaction->Product1 Ref: [12] ChlorosulfonicAcid Chlorosulfonic Acid (ClSO₃H) Step2_Reaction Product1->Step2_Reaction ChlorosulfonicAcid->Step2_Reaction FinalProduct 4'-Acetyl-[1,1'-biphenyl]- 4-sulfonyl chloride Step2_Reaction->FinalProduct Ref: [7] Reactivity cluster_main This compound cluster_sulfonyl Sulfonyl Chloride Reactivity cluster_acetyl Acetyl Group Reactivity Molecule Core Molecule (CAS 144006-69-9) SO2Cl_Node Sulfonyl Chloride (-SO₂Cl) Molecule->SO2Cl_Node Acetyl_Node Acetyl Group (-COCH₃) Molecule->Acetyl_Node Amine Amine (R-NH₂) SO2Cl_Node->Amine Alcohol Alcohol (R-OH) SO2Cl_Node->Alcohol Sulfonamide Sulfonamide Linkage Amine->Sulfonamide Sulfonate_Ester Sulfonate Ester Linkage Alcohol->Sulfonate_Ester Reduction Reduction (e.g., NaBH₄) Acetyl_Node->Reduction Oxidation Oxidation (e.g., Haloform) Acetyl_Node->Oxidation Condensation Condensation (e.g., Aldol) Acetyl_Node->Condensation Alcohol_Product Secondary Alcohol Reduction->Alcohol_Product Carboxylic_Acid Carboxylic Acid Oxidation->Carboxylic_Acid Schiff_Base Schiff Base / Imine Condensation->Schiff_Base

Sources

A Technical Guide to the Spectral Analysis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the expected spectral data for 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a molecule of interest in synthetic chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field who require a detailed understanding of the spectroscopic characteristics of this compound. We will delve into the theoretical underpinnings and practical considerations for interpreting its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound is a bifunctional organic compound featuring a biphenyl backbone. This structure is substituted with an acetyl group on one phenyl ring and a sulfonyl chloride group on the other. The presence of these distinct functional groups imparts a unique combination of chemical reactivity and spectroscopic properties, making a thorough characterization essential for its application in research and development. This guide will provide a predictive analysis of its spectral features, grounded in established principles of spectroscopy and data from analogous structures.

Molecular Structure and Key Functional Groups

A clear understanding of the molecular structure is paramount to interpreting its spectral data. The key functional groups that will dominate the NMR, IR, and MS spectra are the acetyl group (-COCH₃), the sulfonyl chloride group (-SO₂Cl), and the disubstituted biphenyl system.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.[1] For this compound, both ¹H and ¹³C NMR will provide critical structural information. Due to the reactive nature of the sulfonyl chloride group, deuterated aprotic solvents such as chloroform-d (CDCl₃), acetone-d₆, or DMSO-d₆ are recommended for sample preparation.[1]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the biphenyl system and the methyl protons of the acetyl group.

  • Aromatic Region (δ 7.5-8.5 ppm): The biphenyl protons will appear as a complex series of multiplets in this region. The protons on the ring bearing the electron-withdrawing sulfonyl chloride group will be deshielded and resonate at a lower field compared to the protons on the ring with the acetyl group. The substitution pattern (para on both rings) will lead to two sets of AA'BB' systems, which often appear as two distinct doublets for each ring.

  • Acetyl Protons (δ ~2.6 ppm): The three equivalent protons of the methyl group in the acetyl function will give rise to a sharp singlet. Its chemical shift is influenced by the aromatic ring and the carbonyl group.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule.

  • Carbonyl Carbon (δ ~197 ppm): The carbon of the acetyl group's carbonyl will be observed as a distinct signal in the downfield region of the spectrum.

  • Aromatic Carbons (δ 120-150 ppm): The twelve carbons of the biphenyl system will resonate in this range. The carbons directly attached to the sulfonyl chloride and acetyl groups, as well as the carbons at the biphenyl linkage, will have characteristic chemical shifts.

  • Methyl Carbon (δ ~27 ppm): The carbon of the acetyl methyl group will appear as a signal in the upfield region.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Acetyl CH₃~2.6 (s, 3H)~27
Aromatic CH7.5-8.5 (m, 8H)120-150
Carbonyl C=O-~197

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the presence of specific functional groups.[2] The IR spectrum of this compound will be dominated by the characteristic absorption bands of the sulfonyl chloride and acetyl groups.

  • Sulfonyl Chloride Group: This group gives rise to two strong and characteristic stretching vibrations for the S=O bonds, typically observed in the regions of 1370-1410 cm⁻¹ (asymmetric stretch) and 1166-1204 cm⁻¹ (symmetric stretch).[2] The S-Cl stretching vibration is expected to appear in the lower frequency region.

  • Acetyl Group: The C=O stretching vibration of the ketone will produce a strong, sharp absorption band. For an aromatic ketone, this band is typically found around 1690 cm⁻¹.[3]

  • Aromatic C-H and C=C Vibrations: The spectrum will also show absorptions corresponding to the aromatic C-H stretching (above 3000 cm⁻¹) and C=C ring stretching vibrations (in the 1400-1600 cm⁻¹ region).

Table 2: Key Predicted IR Absorption Bands

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
Sulfonyl ChlorideS=O asymmetric stretch1370-1410Strong
Sulfonyl ChlorideS=O symmetric stretch1166-1204Strong
AcetylC=O stretch~1690Strong
AromaticC-H stretch>3000Medium
AromaticC=C stretch1400-1600Medium-Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation.[1] For this compound (Molecular Weight: 294.75 g/mol ), various ionization techniques can be employed.

Under electron impact (EI) ionization, the molecular ion peak (M⁺) at m/z 294 would be expected, along with a characteristic M+2 peak at m/z 296 with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope.[2]

Common fragmentation pathways for aromatic sulfonyl chlorides include the loss of the chlorine atom and the SO₂ group. Fragmentation of the acetyl group, such as the loss of a methyl radical or a ketene molecule, is also anticipated.

Predicted Fragmentation Patterns:

  • Loss of Cl: [M - Cl]⁺ at m/z 259

  • Loss of SO₂Cl: [M - SO₂Cl]⁺ at m/z 195

  • Loss of CH₃CO: [M - CH₃CO]⁺ at m/z 251

  • Loss of SO₂: A rearrangement followed by the loss of SO₂ (64 Da) is a known fragmentation pathway for some aromatic sulfonamides and related compounds.[4][5]

Synthesis and Characterization Workflow

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with a Friedel-Crafts acylation of biphenyl to introduce the acetyl group, followed by chlorosulfonation to add the sulfonyl chloride functionality.[6] Alternatively, a Suzuki coupling reaction between a boronic acid derivative containing the acetyl group and an aryl halide with the sulfonyl chloride group (or a precursor) could be employed.

G cluster_0 Synthesis cluster_1 Purification cluster_2 Characterization Starting Materials Starting Materials Reaction Reaction Starting Materials->Reaction Crude Product Crude Product Reaction->Crude Product Purification Purification Crude Product->Purification Pure Product Pure Product Purification->Pure Product NMR NMR Pure Product->NMR IR IR Pure Product->IR MS MS Pure Product->MS Data Analysis Data Analysis NMR->Data Analysis IR->Data Analysis MS->Data Analysis Structural Confirmation Structural Confirmation Data Analysis->Structural Confirmation

Caption: General workflow for the synthesis and characterization of this compound.

Experimental Protocols

General NMR Acquisition Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

General IR Acquisition Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or cast a thin film from a volatile solvent onto a salt plate.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using a Fourier-transform infrared (FTIR) spectrometer.[1]

  • Data Analysis: Identify and assign the characteristic absorption bands.

General MS Acquisition Protocol:

  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or through a gas or liquid chromatograph.

  • Ionization: Employ an appropriate ionization technique (e.g., EI, ESI).

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range.

Conclusion

The structural elucidation of this compound relies on a synergistic application of NMR, IR, and MS techniques. This guide provides a foundational understanding of the expected spectral data based on the compound's constituent functional groups. The predicted chemical shifts, absorption frequencies, and fragmentation patterns serve as a valuable reference for researchers working with this molecule and similar chemical structures. Rigorous experimental work, guided by the principles outlined herein, will be necessary to obtain and fully interpret the empirical spectral data.

References

  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs. [Link]

  • King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 1983-1986. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Various Authors. Synthesis of sulfonyl chloride substrate precursors. [Link]

  • Pramanik, B. N., Ing, Y. S., & Bose, A. K. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of mass spectrometry : JMS, 43(11), 1547–1553. [Link]

  • ResearchGate. (2025, August 6). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF. [Link]

  • Assassi, N., Tazerouti, A., & Canselier, J. P. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry. Journal of chromatography. A, 1071(1-2), 71–80. [Link]

  • Anderson, N. G., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 800-804. [Link]

  • University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • Berkeley Learning Hub. (2024, October 27). Ketone IR Spectroscopy Analysis. [Link]

  • ResearchGate. (n.d.). NMR spectroscopy of biphenyl with M (¹H NMR, NOESY, DOSY). a).... [Link]

  • SlidePlayer. (n.d.). INFRARED SPECTROSCOPY (IR). [Link]

  • LaLancette, J. M., & Frêche, A. (1971). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 49(24), 4047-4049. [Link]

  • Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • The Royal Society of Chemistry. (n.d.). “Click” dendrimers as efficient nanoreactors in aqueous solvent: Pd nanoparticles stabilization for sub-ppm Pd catalysis of Suzuki- Miyaura reactions of aryl bromides. [Link]

  • Reddit. (2020, March 25). How would you describe the multiplicity of this proton nmr for biphenyl? r/OrganicChemistry. [Link]

  • ResearchGate. (2025, August 7). Investigation of the Structural Conformation of Biphenyl by Solid State 13 C NMR and Quantum Chemical NMR Shift Calculations | Request PDF. [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylacetyl chloride. [Link]

  • PubChem. (n.d.). 4-Acetylbiphenyl. [Link]

  • The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II) a green nanocatalyst for Suzuki cross-coupling reaction in water. [Link]

  • Prasain, J. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • SpectraBase. (n.d.). 4-Acetylbiphenyl. [Link]

  • CAS Common Chemistry. (n.d.). [1,1′-Biphenyl]-4-sulfonyl chloride. [Link]

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A Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a versatile bifunctional building block with significant potential in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into its synthesis, characterization, and strategic applications.

Introduction: The Strategic Value of a Bifunctional Scaffold

This compound (CAS No. 144006-69-9) is a unique chemical entity that marries the established pharmacophore of the biphenyl ring system with two highly reactive functional groups: a sulfonyl chloride and an acetyl group. This distinct architecture makes it a valuable intermediate for the synthesis of complex molecular libraries and targeted therapeutics.

The biphenyl moiety is a privileged scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties and to serve as a core structure in numerous approved drugs.[1][2] The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide array of nucleophiles—such as amines, alcohols, and phenols—to form stable sulfonamides, sulfonates, and other sulfur-containing linkages.[3][4] Simultaneously, the acetyl group provides a versatile handle for a variety of chemical transformations, including but not limited to, oxidation, reduction, and carbon-carbon bond formation. This dual reactivity allows for sequential or orthogonal functionalization, enabling the construction of diverse and complex molecular architectures from a single, readily accessible starting material.

This guide will delve into the practical aspects of working with this compound, from its logical synthesis to its potential applications, providing the reader with the necessary knowledge to effectively utilize this powerful synthetic tool.

Synthesis of this compound: A Two-Step Approach

The most logical and industrially scalable synthesis of this compound is a two-step process. This involves the initial preparation of the precursor, 4-acetylbiphenyl, followed by a chlorosulfonation reaction.

Step 1: Synthesis of 4-Acetylbiphenyl

There are two primary, well-established methods for the synthesis of 4-acetylbiphenyl: Friedel-Crafts acylation of biphenyl and Suzuki-Miyaura cross-coupling.

This classical electrophilic aromatic substitution offers a direct and cost-effective route to 4-acetylbiphenyl. The causality behind this experimental choice lies in the direct installation of the acetyl group onto the biphenyl backbone. To favor the formation of the desired para-isomer, the reaction is typically carried out at low temperatures.[5][6] A high-yield method has been reported using 4-dimethylaminopyridine (DMAP) as a co-catalyst with aluminum chloride (AlCl₃).[5][7]

Experimental Protocol:

  • In a flask, combine biphenyl (1.0 eq.), acetic anhydride (1.0 eq.), and 4-dimethylaminopyridine (0.02 eq.) in dichloromethane.

  • In a separate reaction vessel, prepare a suspension of anhydrous aluminum chloride (2.1 eq.) in dichloromethane and cool the mixture to -10 °C to -20 °C with stirring.

  • Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled AlCl₃ suspension over 60-90 minutes, ensuring the temperature is maintained between -10 °C and -20 °C.

  • After the addition is complete, continue stirring at this temperature for 1-2 hours.

  • Carefully quench the reaction by the slow, dropwise addition of a cold, dilute hydrochloric acid solution, while maintaining a low temperature.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-acetylbiphenyl.

  • The product can be further purified by recrystallization from ethanol to yield a white to off-white solid.[5][7]

Diagram of the Friedel-Crafts Acylation Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification biphenyl Biphenyl reaction_vessel Reaction at -10 to -20°C in DCM biphenyl->reaction_vessel ac2o Acetic Anhydride ac2o->reaction_vessel dmap DMAP (catalyst) dmap->reaction_vessel alcl3 AlCl3 (Lewis Acid) alcl3->reaction_vessel quench Quench with HCl(aq) reaction_vessel->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration recrystallization Recrystallization concentration->recrystallization product 4-Acetylbiphenyl recrystallization->product

Caption: Workflow for the synthesis of 4-Acetylbiphenyl via Friedel-Crafts acylation.

For instances where the Friedel-Crafts acylation may not be suitable due to substrate limitations or for accessing analogues, the Suzuki-Miyaura cross-coupling provides a powerful alternative.[1][8] This method involves the palladium-catalyzed reaction of an aryl halide with an arylboronic acid.

Experimental Protocol:

  • In a microwave-safe vial, combine 4-bromoacetophenone (1.0 eq.), phenylboronic acid (1.2 eq.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

  • Seal the vial and heat the reaction mixture in a microwave reactor to a specified temperature (e.g., 120 °C) for a short duration (e.g., 15-30 minutes).

  • After cooling, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure 4-acetylbiphenyl.[8]

Diagram of the Suzuki-Miyaura Coupling Workflow:

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification bromoacetophenone 4-Bromoacetophenone reaction_vessel Microwave Heating in Solvent bromoacetophenone->reaction_vessel phenylboronic_acid Phenylboronic Acid phenylboronic_acid->reaction_vessel pd_catalyst Pd Catalyst pd_catalyst->reaction_vessel base Base (e.g., K2CO3) base->reaction_vessel extraction Extraction reaction_vessel->extraction drying Drying extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography concentration->chromatography product 4-Acetylbiphenyl chromatography->product

Caption: Workflow for the synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura coupling.

Step 2: Chlorosulfonation of 4-Acetylbiphenyl

The introduction of the sulfonyl chloride group is achieved through an electrophilic aromatic substitution using chlorosulfonic acid. This reaction is highly exothermic and requires careful temperature control to prevent side reactions and decomposition. The protocol described here is adapted from a well-established procedure for the chlorosulfonation of acetanilide, a structurally similar compound.[9]

Experimental Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap for hydrogen chloride gas, carefully add chlorosulfonic acid (excess, e.g., 5 eq.).

  • Cool the chlorosulfonic acid to 0-5 °C in an ice bath.

  • Gradually add 4-acetylbiphenyl (1.0 eq.) in small portions to the stirred, cold chlorosulfonic acid. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 2-3 hours to ensure complete reaction. The completion of the reaction can be monitored by the cessation of HCl gas evolution.[9]

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This should be performed in a well-ventilated fume hood.

  • The solid this compound will precipitate.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus paper.

  • Dry the product under vacuum to yield the crude sulfonyl chloride. Further purification can be achieved by recrystallization from a suitable solvent, although the crude product is often of sufficient purity for subsequent reactions.[9]

Self-Validating System: The success of this protocol is validated by the formation of a solid precipitate upon quenching with ice water, which is characteristic of aryl sulfonyl chlorides. The neutralization of the washings confirms the removal of excess chlorosulfonic and hydrochloric acids.

Characterization

Property Value
CAS Number 144006-69-9
Molecular Formula C₁₄H₁₁ClO₃S
Molecular Weight 294.75 g/mol

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the two phenyl rings, likely in the range of 7.5-8.2 ppm. A singlet corresponding to the methyl protons of the acetyl group would be expected around 2.6 ppm.

  • ¹³C NMR: The spectrum should display signals for the carbonyl carbon of the acetyl group (around 197 ppm), the methyl carbon of the acetyl group (around 27 ppm), and the aromatic carbons.

  • Infrared (IR) Spectroscopy: Characteristic strong absorption bands are expected for the sulfonyl chloride group (S=O stretching) around 1370-1380 cm⁻¹ and 1170-1190 cm⁻¹. A strong band for the carbonyl group (C=O stretching) of the acetyl moiety should be observed around 1680-1690 cm⁻¹.[11]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern for the presence of chlorine.

Applications in Drug Discovery and Development

The bifunctional nature of this compound makes it a highly attractive starting material for the synthesis of diverse compound libraries for high-throughput screening and as a key intermediate in the synthesis of targeted drug candidates.

Synthesis of Novel Sulfonamides

The sulfonyl chloride moiety can be readily reacted with a vast array of primary and secondary amines to generate a library of sulfonamides. The resulting sulfonamides can be evaluated for a wide range of biological activities, as the sulfonamide functional group is a key component in many antibacterial, diuretic, and anticancer drugs.[8]

Elaboration of the Acetyl Group

The acetyl group serves as a versatile synthetic handle for further molecular elaboration. It can be:

  • Reduced to a secondary alcohol, which can then be further functionalized.

  • Oxidized to a carboxylic acid, providing another point for amide or ester formation.

  • Used in aldol condensations or other C-C bond-forming reactions to extend the carbon skeleton.

This allows for the introduction of additional diversity and the fine-tuning of physicochemical properties such as solubility and lipophilicity.

Potential as a Building Block for Kinase and HDAC Inhibitors

Given that the related biphenyl-4-sulfonyl chloride has been utilized in the synthesis of potential anticancer agents and inhibitors of histone deacetylases (HDACs), it is plausible that this compound could serve as a valuable building block for the development of novel inhibitors in these classes.[] The acetyl group could potentially interact with specific residues in the active sites of these enzymes or provide a vector for further optimization.

Diagram of Potential Synthetic Diversification:

G cluster_sulfonyl_chloride_reactions Sulfonyl Chloride Reactions cluster_acetyl_reactions Acetyl Group Reactions start This compound sulfonamide Sulfonamides (with R-NH2) start->sulfonamide Nucleophilic Substitution sulfonate Sulfonates (with R-OH) start->sulfonate Nucleophilic Substitution reduction Reduction to Alcohol start->reduction Chemical Transformation oxidation Oxidation to Carboxylic Acid start->oxidation Chemical Transformation aldol Aldol Condensation start->aldol Chemical Transformation

Caption: Potential pathways for the synthetic diversification of this compound.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. As a sulfonyl chloride, it is corrosive and moisture-sensitive. It will react with water to release hydrochloric acid.[9] Therefore, it should be stored in a tightly sealed container under a dry, inert atmosphere. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its straightforward two-step synthesis, coupled with the orthogonal reactivity of its sulfonyl chloride and acetyl functional groups, provides a powerful platform for the creation of diverse and complex molecules. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, equipping researchers and drug development professionals with the knowledge to leverage this important intermediate in their synthetic endeavors.

References

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information. Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Moser, A. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs.
  • Smiles, S., & Stewart, J. (n.d.). Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.
  • CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl - Google Patents. (n.d.).
  • Baran, P. S., & O'Malley, D. P. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • CN103351315A - General preparation method of sulfonyl chloride - Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-(Acetylamino)benzenesulfonyl chloride. Retrieved from [Link]

  • Ali, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18262-18306.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • Kuujia.com. (n.d.). 92-91-1(4-Acetylbiphenyl). Retrieved from [Link]

  • The Royal Society of Chemistry. (2015). Chitosan-Proline supported palladium (II)
  • Pharmaffiliates. (n.d.). CAS No : 92-91-1 | Product Name : 4-Acetylbiphenyl. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a key bifunctional organic compound. The document delves into its chemical identity, structural features, and established synthetic pathways, offering detailed experimental protocols. It further explores the compound's physicochemical properties and discusses its significant applications, particularly as a crucial intermediate in the synthesis of pharmaceuticals, most notably as a precursor to selective COX-2 inhibitors. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis and medicinal chemistry, providing both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: A Molecule of Strategic Importance

This compound, identified by the CAS number 144006-69-9, is an aromatic organic compound featuring two key functional groups: an acetyl group (-COCH₃) and a sulfonyl chloride group (-SO₂Cl).[1] This unique combination, appended to a biphenyl scaffold, bestows upon it a dual reactivity that makes it a highly valuable intermediate in multi-step organic syntheses. The sulfonyl chloride moiety serves as a reactive handle for the formation of sulfonamides, sulfonates, and other sulfur-containing derivatives, while the acetyl group provides a site for a variety of chemical transformations, including oxidation, reduction, and condensation reactions. Its structural relationship to the pharmacophore of several important drugs has positioned it as a significant building block in medicinal chemistry and drug development.

Physicochemical and Structural Characteristics

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

Key Properties
PropertyValueSource
CAS Number 144006-69-9[1]
Molecular Formula C₁₄H₁₁ClO₃S[1]
Molecular Weight 294.75 g/mol [1]
Appearance Typically a solid[2]
Storage Sealed in dry, 2-8°C[2]
Structural Elucidation

The structure of this compound is characterized by a biphenyl core with substituents at the 4 and 4' positions.

Figure 1: Chemical structure of this compound.

The molecule's reactivity is centered around the electrophilic sulfonyl chloride group, which readily reacts with nucleophiles, and the carbonyl group of the acetyl moiety, which can undergo various transformations.

Historical Context and Discovery

While a singular "discovery" paper for this compound is not readily apparent in the surveyed literature, its emergence is logically situated within the broader development of biphenyl-based compounds and sulfonyl chlorides in medicinal chemistry. The synthesis and application of its constituent precursors, 4-acetylbiphenyl and various aryl sulfonyl chlorides, have been well-documented for decades. The strategic combination of these two functionalities into a single molecule likely arose from the need for versatile building blocks in the synthesis of complex organic molecules, particularly in the pursuit of novel therapeutic agents. Its structural similarity to key intermediates in the synthesis of selective COX-2 inhibitors suggests its development was closely tied to research in that area.

Synthesis of this compound: A Step-by-Step Approach

The synthesis of this compound is not typically a single-step process but rather a convergent synthesis involving the preparation of a key intermediate, 4-acetylbiphenyl, followed by its chlorosulfonation.

Synthesis of the 4-Acetylbiphenyl Intermediate

Two primary and well-established methods for the synthesis of 4-acetylbiphenyl are the Friedel-Crafts acylation of biphenyl and the Suzuki-Miyaura cross-coupling reaction.

This classic electrophilic aromatic substitution reaction involves the acylation of biphenyl with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[3]

Friedel_Crafts_Acylation Biphenyl Biphenyl Reaction Friedel-Crafts Reaction Biphenyl->Reaction AcetylChloride Acetyl Chloride / Acetic Anhydride AcetylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Catalyst Solvent Inert Solvent (e.g., CS₂, CH₂Cl₂) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Product 4-Acetylbiphenyl Purification Recrystallization / Chromatography Workup->Purification Purification->Product

Figure 2: Workflow for Friedel-Crafts Acylation of Biphenyl.

Experimental Protocol: Friedel-Crafts Acylation of Biphenyl

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, suspend anhydrous aluminum chloride (1.1 eq.) in a dry, inert solvent such as carbon disulfide or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reactants: Cool the suspension in an ice bath. A solution of biphenyl (1.0 eq.) and acetyl chloride (1.05 eq.) in the same dry solvent is added dropwise from the dropping funnel with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.

  • Extraction: Separate the organic layer and extract the aqueous layer with the solvent. Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Causality and Insights: The use of a slight excess of the acetylating agent and Lewis acid ensures complete conversion of the biphenyl. The reaction is typically regioselective for the para-position due to steric hindrance at the ortho-positions of the biphenyl ring system.

This powerful palladium-catalyzed cross-coupling reaction provides an alternative route to 4-acetylbiphenyl, typically by coupling 4-bromoacetophenone with phenylboronic acid.[4]

Suzuki_Miyaura_Coupling ArylHalide 4-Bromoacetophenone Reaction Suzuki-Miyaura Coupling ArylHalide->Reaction BoronicAcid Phenylboronic Acid BoronicAcid->Reaction PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction Catalyst Base Base (e.g., Na₂CO₃, K₂CO₃) Base->Reaction Solvent Solvent System (e.g., Toluene/Water) Solvent->Reaction Workup Extraction Reaction->Workup Product 4-Acetylbiphenyl Purification Column Chromatography Workup->Purification Purification->Product

Figure 3: Workflow for Suzuki-Miyaura Coupling.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To a round-bottom flask, add 4-bromoacetophenone (1.0 eq.), phenylboronic acid (1.2 eq.), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq.), and a base, typically an aqueous solution of sodium carbonate or potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a solvent system, commonly a mixture of toluene and water.

  • Reaction: Heat the mixture to reflux with vigorous stirring under an inert atmosphere for several hours, monitoring the reaction by TLC.

  • Work-up: After cooling to room temperature, separate the organic and aqueous layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. After filtration and solvent evaporation, purify the crude product by column chromatography on silica gel.

Causality and Insights: The Suzuki-Miyaura coupling is known for its high functional group tolerance and generally gives high yields. The choice of catalyst, base, and solvent can be crucial for optimizing the reaction.

Chlorosulfonation of 4-Acetylbiphenyl

The final step in the synthesis is the electrophilic substitution of the 4-acetylbiphenyl with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group onto the unsubstituted phenyl ring, primarily at the para-position due to steric and electronic effects.

Experimental Protocol: Chlorosulfonation

  • Reaction Setup: In a flask equipped with a stirrer and a gas outlet, carefully add 4-acetylbiphenyl (1.0 eq.) in small portions to an excess of chlorosulfonic acid (e.g., 3-5 eq.) at a low temperature (0-5 °C).[5] The reaction is highly exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period until the reaction is complete (monitored by TLC or quenching a small aliquot and analyzing by NMR).

  • Work-up: Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This will precipitate the sulfonyl chloride product and decompose the excess chlorosulfonic acid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove any remaining acid. The crude product can be dried under vacuum. Further purification, if necessary, can be achieved by recrystallization from a suitable solvent.

Causality and Insights: The use of excess chlorosulfonic acid serves as both the reagent and the solvent. The low temperature is critical to control the reaction rate and minimize side product formation. The regioselectivity of the sulfonation is directed to the para-position of the unsubstituted ring, as the acetylated ring is deactivated towards further electrophilic substitution.

Applications in Drug Discovery and Organic Synthesis

The bifunctional nature of this compound makes it a valuable precursor in the synthesis of various biologically active molecules.

Intermediate for Selective COX-2 Inhibitors

A primary application of this compound is as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors.[6] The biphenyl sulfonamide moiety is a common pharmacophore in this class of non-steroidal anti-inflammatory drugs (NSAIDs). For example, it can be envisioned as a precursor to celecoxib analogues. The sulfonyl chloride group can be reacted with a suitable amine to form the required sulfonamide linkage, while the acetyl group can be a handle for the construction of the pyrazole ring system characteristic of many COX-2 inhibitors.

COX-2_Inhibitor_Synthesis Start This compound Condensation Sulfonamide Formation Start->Condensation Amine Amine (R-NH₂) Amine->Condensation Intermediate Biphenyl Sulfonamide Intermediate Condensation->Intermediate Cyclization Pyrazole Ring Formation Intermediate->Cyclization Product COX-2 Inhibitor Analogue Cyclization->Product Reagents Condensation Reagents Reagents->Cyclization

Figure 4: General synthetic route to COX-2 inhibitor analogues.

Versatile Building Block in Organic Synthesis

Beyond its role in medicinal chemistry, this compound can be employed in a variety of other organic transformations. The sulfonyl chloride can be converted to a wide range of sulfonamides, sulfonates, and other derivatives. The acetyl group can be reduced to an alcohol, oxidized to a carboxylic acid, or used in condensation reactions to build more complex molecular architectures. This versatility makes it a useful tool for the synthesis of diverse chemical libraries for screening and other research purposes.

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. As a sulfonyl chloride, it is sensitive to moisture and will hydrolyze to the corresponding sulfonic acid and hydrochloric acid. Therefore, it should be stored in a dry environment. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood.

Conclusion

This compound stands out as a strategically important bifunctional molecule in the field of organic synthesis. Its well-established synthetic routes, coupled with the versatile reactivity of its acetyl and sulfonyl chloride functional groups, make it a valuable intermediate for the construction of complex organic molecules. Its prominent role as a precursor to selective COX-2 inhibitors highlights its significance in drug discovery and development. This technical guide provides a solid foundation for researchers and scientists to understand and effectively utilize this compound in their synthetic endeavors.

References

  • Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]

  • MDPI. (2023, May 20). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Retrieved from [Link]

  • PubMed. (2017). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Retrieved from [Link]

  • PubMed Central. (2022, September 20). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. Retrieved from [Link]

  • Semantic Scholar. (2022, September 20). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Zenodo. (2020, May 30). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Retrieved from [Link]

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An In-depth Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride and its Analogs: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a versatile chemical intermediate with significant potential in drug discovery and development. Tailored for researchers, medicinal chemists, and professionals in the pharmaceutical sciences, this document delves into the synthesis, chemical characteristics, and prospective therapeutic applications of this compound and its analogs, with a particular focus on their emerging role as enzyme inhibitors.

Introduction: The Biphenyl Sulfonyl Chloride Scaffold

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent properties, such as conformational rigidity and the ability to engage in favorable protein-ligand interactions, make it an attractive starting point for the design of novel therapeutics. The introduction of a sulfonyl chloride functional group to the biphenyl core, as seen in this compound, provides a highly reactive handle for the synthesis of a diverse array of derivatives, including sulfonamides, sulfonates, and other sulfur-containing analogs. These derivatives have shown promise in a variety of therapeutic areas, including oncology, inflammation, and infectious diseases.

This guide will focus on the 4'-acetyl substituted variant, exploring how this modification may influence the compound's physicochemical properties and biological activity. We will begin by detailing the synthetic routes to this key intermediate, followed by a discussion of its known and potential biological targets, and conclude with an exploration of the structure-activity relationships that govern the efficacy of its derivatives.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of the 4-acetylbiphenyl precursor, followed by a chlorosulfonation reaction.

Step 1: Synthesis of 4-Acetylbiphenyl via Friedel-Crafts Acylation

The introduction of the acetyl group at the 4'-position of the biphenyl ring is typically achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution reaction provides a high-yielding and scalable route to the desired ketone precursor.

This protocol is adapted from a patented procedure known for its high yield and purity of the final product.[1]

Materials:

  • Biphenyl

  • Acetic anhydride

  • 4-Dimethylaminopyridine (DMAP) - Catalyst

  • Anhydrous aluminum chloride (AlCl₃) - Lewis acid

  • Dichloromethane (DCM) - Solvent

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Acylating Mixture: In a suitable reaction flask, dissolve biphenyl and acetic anhydride in dichloromethane. Add a catalytic amount of 4-dimethylaminopyridine (DMAP) to the mixture.

  • Preparation of the Lewis Acid Slurry: In a separate reaction vessel equipped with a mechanical stirrer and a cooling bath, prepare a slurry of anhydrous aluminum chloride in dichloromethane. Cool the slurry to between -10 °C and -20 °C.

  • Reaction: Slowly add the biphenyl/acetic anhydride/DMAP solution dropwise to the cooled and stirred aluminum chloride slurry over a period of 60-90 minutes. It is crucial to maintain the reaction temperature between -10 °C and -20 °C to control the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at -10 °C to -20 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Slowly and carefully quench the reaction by the dropwise addition of a hydrochloric acid solution. This should be done at a low temperature (ideally below 0 °C) to control the exothermic reaction.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude 4-acetylbiphenyl.

  • Purification: The crude product can be purified by recrystallization from ethanol to afford 4-acetylbiphenyl as a white to off-white solid.

Causality Behind Experimental Choices The use of a Lewis acid like aluminum chloride is essential to activate the acetic anhydride, making it a more potent electrophile for the acylation of the biphenyl ring. The low reaction temperature helps to control the reactivity and improves the regioselectivity of the reaction, favoring the formation of the para-substituted product. The catalytic amount of DMAP can accelerate the reaction. The aqueous work-up is necessary to remove the aluminum salts and any unreacted acid.
Step 2: Chlorosulfonation of 4-Acetylbiphenyl

The second step involves the introduction of the sulfonyl chloride group onto the second phenyl ring of 4-acetylbiphenyl. This is achieved through an electrophilic aromatic substitution reaction using chlorosulfonic acid.

This protocol is a generalized procedure based on established methods for the chlorosulfonation of aromatic compounds.[2]

Materials:

  • 4-Acetylbiphenyl

  • Chlorosulfonic acid (freshly distilled is recommended)

  • Thionyl chloride (optional, can improve yield and purity)

  • Ice

  • Dichloromethane (DCM) or another suitable inert solvent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap for evolving hydrogen chloride gas, carefully add chlorosulfonic acid. The reaction should be conducted in a well-ventilated fume hood.

  • Addition of Substrate: Cool the chlorosulfonic acid in an ice bath to approximately 0-5 °C. Slowly and portion-wise, add the 4-acetylbiphenyl to the stirred chlorosulfonic acid. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated, depending on the reactivity of the substrate) for a period of time until the reaction is complete (monitor by TLC). The reaction time can vary from a few hours to overnight.

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Drying: Dry the product, for instance by pressing it on a porous plate and then drying it in a desiccator under vacuum. The crude this compound can be used directly for many applications or further purified by recrystallization from a suitable solvent (e.g., a mixture of dichloromethane and hexanes).

Self-Validating System and Trustworthiness The success of this reaction can be validated by several analytical techniques. The formation of the product can be confirmed by the disappearance of the starting material spot and the appearance of a new, typically lower Rf spot on a TLC plate. The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product can also be compared to literature values if available.

}

Figure 1: Synthetic workflow for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its precursor is presented in the table below.

Property4-AcetylbiphenylThis compound
CAS Number 92-91-1[3]144006-69-9[4]
Molecular Formula C₁₄H₁₂O[3]C₁₄H₁₁ClO₃S[4]
Molecular Weight 196.24 g/mol [3]294.75 g/mol [4]
Appearance White to off-white crystalline solid[3]Solid
Solubility Soluble in organic solvents like ethanol and acetone[3]Reacts with protic solvents; soluble in aprotic organic solvents

Biological Activity and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported in publicly available literature, the activity of its parent compound, biphenyl-4-sulfonyl chloride, provides a strong rationale for its investigation as a therapeutic agent.

Histone Deacetylase (HDAC) Inhibition

Biphenyl-4-sulfonyl chloride has been identified as a histone deacetylase (HDAC) inhibitor.[5][6][7] HDACs are a class of enzymes that play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. The dysregulation of HDAC activity is implicated in the pathogenesis of various diseases, particularly cancer. Therefore, HDAC inhibitors have emerged as a promising class of anti-cancer agents.

The 4'-acetyl group in this compound may serve as a key interaction point with the active site of HDAC enzymes, potentially influencing both the potency and selectivity of inhibition. Further derivatization of the sulfonyl chloride moiety to form a library of sulfonamides would be a logical next step to explore the structure-activity relationship of this scaffold as HDAC inhibitors.


}

Figure 2: Proposed mechanism of action of this compound derivatives as HDAC inhibitors.

Other Potential Therapeutic Applications

The biphenyl scaffold is associated with a broad range of biological activities. Derivatives of biphenyl have been investigated as:

  • Anti-inflammatory agents: The precursor, 4-acetylbiphenyl, is an intermediate in the synthesis of felbinac, a non-steroidal anti-inflammatory drug (NSAID).[1]

  • Anticancer agents: Beyond HDAC inhibition, biphenyl derivatives have shown potential as inhibitors of other cancer-related targets.

  • Antiviral and Antimicrobial agents: Various substituted biphenyls have demonstrated activity against a range of viruses and microbes.

The reactive sulfonyl chloride group of the title compound allows for its use as a versatile building block in the synthesis of libraries of compounds for screening against these and other biological targets.

Structure-Activity Relationship (SAR) Considerations

While a detailed SAR study for this compound derivatives is yet to be published, some general principles can be inferred from related compound classes.

  • The Sulfonamide Moiety: When the sulfonyl chloride is converted to a sulfonamide, the nature of the amine used will significantly impact the biological activity. The size, polarity, and hydrogen bonding capacity of the substituent on the sulfonamide nitrogen will influence its interaction with the target protein.

  • The Acetyl Group: The 4'-acetyl group can act as a hydrogen bond acceptor and its presence and position will be critical for target engagement. Modifications to this group, such as reduction to an alcohol or conversion to other functional groups, would be valuable for probing the SAR.

  • The Biphenyl Core: Substitution on the biphenyl rings can modulate the electronic properties and conformation of the molecule, which in turn can affect its binding affinity and selectivity for a particular biological target.


}

Figure 3: Key structural components for SAR studies of this compound derivatives.

Conclusion and Future Directions

This compound is a valuable and versatile chemical intermediate with significant, yet largely untapped, potential in drug discovery. Its straightforward synthesis and the presence of a highly reactive sulfonyl chloride group make it an ideal starting point for the creation of diverse chemical libraries. The known activity of its parent compound as an HDAC inhibitor provides a strong impetus for the investigation of its derivatives as novel anticancer agents.

Future research in this area should focus on:

  • The synthesis and screening of a library of sulfonamide derivatives of this compound against a panel of HDAC isoforms to determine their potency and selectivity.

  • Elucidation of the structure-activity relationships of these derivatives to guide the design of more potent and selective inhibitors.

  • Evaluation of the most promising compounds in cellular and in vivo models of cancer and other relevant diseases.

By systematically exploring the chemical space around this promising scaffold, the scientific community can unlock its full therapeutic potential.

References

  • PubChem. (n.d.). 4-Acetylbiphenyl. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Google Patents. (n.d.). US3639469A - Process for the production of 4 4'-biphenyl disulfonyl chloride.
  • Google Patents. (n.d.). United States Patent Office. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Google Patents. (n.d.). EP0053314A1 - Process for the chloro-sulphonation of biphenyl and diphenyl ether.

Sources

An In-Depth Technical Guide to the Solubility of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride in Various Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride in Modern Drug Discovery

This compound is a bespoke chemical intermediate of considerable interest to the pharmaceutical and agrochemical industries. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable acetyl group on a biphenyl scaffold, makes it a versatile building block for the synthesis of a diverse range of complex molecules. The biphenyl moiety is a common motif in many biologically active compounds, and the sulfonyl chloride provides a reactive handle for the introduction of sulfonamide functionalities, a well-established pharmacophore.

The successful use of this compound in synthetic chemistry is critically dependent on its solubility in various organic solvents. An understanding of its solubility profile is not merely an academic exercise; it is a fundamental prerequisite for rational process development, reaction optimization, and the consistent production of high-purity active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, empowering researchers to make informed decisions in their synthetic endeavors.

Physicochemical Properties and Predicted Solubility Profile

While extensive quantitative solubility data for this compound is not widely published, we can infer its likely behavior from its structural features and the known properties of analogous compounds.

Key Structural Features:

  • Biphenyl Core: The large, nonpolar biphenyl structure suggests a preference for nonpolar or moderately polar solvents.

  • Acetyl Group: The acetyl group introduces a degree of polarity and a potential site for hydrogen bonding.

  • Sulfonyl Chloride Group: This is a highly polar and reactive functional group.[1][2]

Based on the principle of "like dissolves like," we can predict a nuanced solubility profile. The compound is expected to exhibit good solubility in polar aprotic solvents that can solvate the polar sulfonyl chloride group without reacting with it. Its solubility in nonpolar solvents may be limited due to the polar functionalities. Protic solvents, such as alcohols, are likely to dissolve the compound but may also lead to solvolysis over time, forming sulfonate esters.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aprotic Polar Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThese solvents are adept at solvating polar molecules without the risk of reacting with the sulfonyl chloride group.
Chlorinated Dichloromethane (DCM), ChloroformHighThese are effective solvents for a wide range of organic compounds and are not reactive towards sulfonyl chlorides.
Ethers Tetrahydrofuran (THF), 1,4-DioxaneModerate to HighThese solvents offer a balance of polarity and are generally unreactive, making them good candidates for many reactions.
Ketones Acetone, Methyl Ethyl Ketone (MEK)ModerateWhile good solvents, the potential for side reactions under certain conditions should be considered.
Esters Ethyl AcetateModerateA common and versatile solvent that should provide reasonable solubility.
Aromatic Hydrocarbons Toluene, XyleneLow to ModerateThe nonpolar nature of these solvents may limit their ability to effectively solvate the polar groups of the molecule.
Alcohols Methanol, Ethanol, IsopropanolSoluble (with reaction)These protic solvents can dissolve the compound but are likely to react with the sulfonyl chloride group, leading to degradation.
Water InsolubleThe large hydrophobic biphenyl core will dominate, leading to very low aqueous solubility.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The following is a detailed, best-practice protocol for the quantitative determination of the equilibrium solubility of this compound. This method, often referred to as the "shake-flask" method, is considered the gold standard for determining thermodynamic solubility.[3]

Core Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium.[3][4] At this point, the concentration of the dissolved compound in the supernatant is measured, which corresponds to its equilibrium solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Analytical balance

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess compound into vials prep2 Add precise volume of solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Place vials in temperature-controlled shaker prep3->equil1 equil2 Agitate at constant RPM for 24-48 hours equil1->equil2 sample1 Allow solids to settle equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.22 µm syringe filter sample2->sample3 sample4 Dilute aliquot with mobile phase sample3->sample4 sample5 Analyze by HPLC sample4->sample5 quant2 Determine concentration from peak area sample5->quant2 quant1 Prepare calibration curve with standards quant1->quant2 quant3 Calculate solubility (mg/mL or mol/L) quant2->quant3

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound into a series of scintillation vials. An amount that is visibly in excess after equilibration is sufficient.

    • Precisely add a known volume of the desired solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study for the first determination.

  • Sample Collection and Preparation:

    • After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.[4]

    • Accurately dilute the filtered sample with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • HPLC Analysis and Quantification:

    • Develop a suitable HPLC method for the analysis of this compound. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.

    • Prepare a series of standard solutions of the compound of known concentrations and generate a calibration curve.[5]

    • Inject the diluted sample onto the HPLC system and determine its concentration from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation

The quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents and conditions.

Table 2: Quantitative Solubility of this compound at 25 °C

SolventSolubility (mg/mL)Solubility (mol/L)
Dichloromethane[Experimental Data][Experimental Data]
Acetonitrile[Experimental Data][Experimental Data]
Tetrahydrofuran[Experimental Data][Experimental Data]
Ethyl Acetate[Experimental Data][Experimental Data]
Toluene[Experimental Data][Experimental Data]
[Other Solvents][Experimental Data][Experimental Data]

Implications for Drug Development and Synthetic Chemistry

A thorough understanding of the solubility of this compound has direct and significant implications for its application in research and development:

  • Reaction Solvent Selection: The choice of solvent is critical for achieving optimal reaction kinetics, yield, and purity. A solvent in which the starting material has good solubility will ensure a homogeneous reaction mixture, leading to more consistent and reproducible results.

  • Purification Strategy: Solubility data is essential for designing effective crystallization and purification protocols. The selection of an appropriate solvent system for crystallization is a key step in obtaining the final product with the desired purity.

  • Formulation Development: For compounds that are themselves drug candidates, solubility in various pharmaceutically acceptable solvents is a critical parameter that influences bioavailability and the choice of drug delivery system.[6]

Conclusion

References

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility using laser nephelometry in microtiter plates. Analytical Chemistry, 72(8), 1781-1787.
  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Retrieved from [Link]

  • Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

  • Wikipedia. (2024). Solubility equilibrium. Retrieved from [Link]

  • PharmaGuru. (2024). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

  • Yilmaz, B. (2012). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Hacettepe University Journal of the Faculty of Pharmacy, 32(2), 131-141.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Retrieved from [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Key Applications of 4-Biphenylsulfonyl Chloride in Chemical Industry. Retrieved from [Link]

  • PubChem. (n.d.). (1,1'-Biphenyl)-4-sulphonyl chloride. Retrieved from [Link]

  • Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 846-857.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding 4-Acetylbiphenyl: A Cornerstone in Pharmaceutical Intermediate Synthesis. Retrieved from [Link]

  • ResearchGate. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Retrieved from [Link]

  • Georganics. (n.d.). Sulfonyl chlorides. Retrieved from [Link]

  • Wikipedia. (2024). Sulfonyl halide. Retrieved from [Link]

  • Bar-Eli, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.

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Methodological & Application

Protocol for the synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Abstract

This document provides a comprehensive, research-level guide to a plausible two-step synthesis of this compound, a valuable building block in medicinal and materials chemistry. Due to the absence of a single, publicly documented protocol, this guide is constructed from established, high-yield chemical transformations: a palladium-catalyzed Suzuki-Miyaura coupling to form the biphenyl core, followed by an electrophilic chlorosulfonation to introduce the desired sulfonyl chloride functionality. This application note emphasizes not only the procedural steps but also the underlying chemical principles, safety imperatives, and troubleshooting strategies, aiming to provide researchers with a robust and scientifically-grounded starting point for synthesis.

Introduction and Synthetic Strategy

The biphenyl sulfonamide moiety is a privileged scaffold in drug discovery, appearing in numerous compounds with diverse biological activities. The target molecule, this compound, serves as a key intermediate for accessing libraries of such compounds. The acetyl group provides a handle for further derivatization, while the highly reactive sulfonyl chloride group allows for facile reaction with amines, alcohols, and other nucleophiles.

Our proposed synthetic strategy is a logical and efficient two-step sequence designed for high purity and yield.

Step 1: Suzuki-Miyaura Coupling. The biphenyl core is constructed by coupling 4-bromoacetophenone with phenylboronic acid. This palladium-catalyzed cross-coupling reaction is renowned for its functional group tolerance and reliability in forming carbon-carbon bonds between aromatic rings.[1][2]

Step 2: Electrophilic Chlorosulfonation. The intermediate, 4-acetylbiphenyl, is then functionalized using chlorosulfonic acid. This is a classic electrophilic aromatic substitution (EAS) reaction where the electrophile (SO₂Cl⁺ or a related species) attacks the electron-rich biphenyl system.[3][4] The substitution is directed to the 4-position of the unsubstituted ring, which is the most electronically activated and sterically accessible para-position.

Overall Reaction Scheme:

Caption: Two-step synthesis of the target compound.

Part 1: Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling

This procedure details the formation of the biphenyl backbone. The reaction can be run under conventional heating or microwave irradiation for accelerated results.[5]

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )Amount (mmol)Mass/Volume
4-BromoacetophenoneReagent199.0410.01.99 g
Phenylboronic AcidReagent121.9312.01.46 g
Pd(PPh₃)₄Catalyst1155.560.25289 mg
Potassium Carbonate (K₂CO₃)Anhydrous138.2120.02.76 g
TolueneAnhydrous--40 mL
Ethanol (EtOH)Reagent--10 mL
Deionized Water---10 mL
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser and nitrogen inlet

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: To the 100 mL three-neck flask, add 4-bromoacetophenone (1.99 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (2.76 g, 20.0 mmol).

  • Inert Atmosphere: Equip the flask with a reflux condenser, a nitrogen inlet, and a glass stopper. Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. Rationale: The palladium(0) catalyst is sensitive to oxidation, which can deactivate it.

  • Solvent and Catalyst Addition: Under a positive flow of nitrogen, add toluene (40 mL) and ethanol (10 mL) via syringe. Add the tetrakis(triphenylphosphine)palladium(0) catalyst (289 mg, 0.25 mmol).

  • Reaction: Heat the mixture to reflux (approx. 85-90 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. Add deionized water (10 mL) and transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.

  • Washing: Wash the combined organic phase with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, a light-yellow solid, can be purified by recrystallization from hot ethanol to yield 4-acetylbiphenyl as white crystals.

  • Characterization: Dry the purified product under vacuum. The expected yield is 85-95%. Characterize by melting point (literature: 120-121 °C) and ¹H NMR spectroscopy.[6]

Part 2: Synthesis of this compound

This step requires stringent safety measures due to the highly corrosive and reactive nature of chlorosulfonic acid.

CRITICAL SAFETY PRECAUTIONS

Chlorosulfonic acid (ClSO₃H) is a powerful corrosive, oxidizing agent, and lachrymator that reacts violently with water, releasing large quantities of toxic HCl and H₂SO₄ fumes.[7]

  • Personal Protective Equipment (PPE): All manipulations must be performed inside a certified chemical fume hood. Wear chemical-resistant gloves (butyl rubber or Viton), a flame-retardant lab coat, closed-toe shoes, and chemical splash goggles with a full-face shield.[8]

  • Handling: Use only glass or Teflon-lined equipment. Never add water to chlorosulfonic acid; this will cause a violent, exothermic reaction.[9] The acid should be added slowly and controllably to the reaction mixture.

  • Quenching: The reaction must be quenched by slowly and carefully pouring the reaction mixture onto crushed ice. Never add ice or water to the reaction flask.

  • Emergency: Ensure immediate access to an emergency safety shower and eyewash station.[7] Have sodium bicarbonate or another suitable neutralizing agent ready for spills. In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[9]

Materials and Reagents
Reagent/MaterialGradeM.W. ( g/mol )Amount (mmol)Mass/Volume
4-AcetylbiphenylPurified196.2410.01.96 g
Chlorosulfonic AcidReagent116.5240.02.7 mL (4.66 g)
Dichloromethane (DCM)Anhydrous--20 mL
Crushed Ice---~100 g
Equipment
  • 100 mL two-neck round-bottom flask

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

Experimental Protocol
  • Reaction Setup: Place 4-acetylbiphenyl (1.96 g, 10.0 mmol) in the 100 mL flask and dissolve it in anhydrous dichloromethane (20 mL).

  • Cooling: Cool the flask in an ice-water bath to 0 °C with stirring.

  • Reagent Addition: Charge the dropping funnel with chlorosulfonic acid (2.7 mL, 40.0 mmol). Add the chlorosulfonic acid dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not rise above 5 °C. Rationale: This slow, controlled addition prevents overheating and the formation of undesired byproducts, such as sulfones. A large volume of HCl gas will be evolved; ensure efficient venting within the fume hood.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature, stirring for an additional 2-3 hours.[10]

  • Quenching: In a separate beaker, prepare a slurry of crushed ice (~100 g). Very slowly and carefully, pour the reaction mixture into the stirred ice slurry. This is a highly exothermic step.

  • Product Isolation: The product will precipitate as a white solid. Continue stirring for 15 minutes until all the ice has melted. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral to pH paper. This removes residual sulfuric and hydrochloric acids.

  • Drying: Press the solid as dry as possible on the funnel, then transfer it to a desiccator and dry under high vacuum. The product is sensitive to moisture and should be stored in a desiccator.

  • Characterization: The expected yield is 70-85%. The crude product is often of sufficient purity for subsequent reactions. If necessary, it can be carefully recrystallized from a non-protic solvent like chloroform or carbon tetrachloride (use extreme caution). Characterize by melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR).

Experimental Workflow Diagram

Experimental_Workflow cluster_suzuki Part 1: Suzuki Coupling cluster_chloro Part 2: Chlorosulfonation A1 1. Combine Reactants: 4-Bromoacetophenone, Phenylboronic Acid, K₂CO₃ A2 2. Establish Inert Atmosphere (Evacuate/Backfill N₂) A1->A2 A3 3. Add Solvents & Catalyst (Toluene, EtOH, Pd(PPh₃)₄) A2->A3 A4 4. Heat to Reflux (4-6h) Monitor by TLC A3->A4 A5 5. Workup & Extraction (H₂O, Ethyl Acetate) A4->A5 A6 6. Purify by Recrystallization (Ethanol) A5->A6 A7 Intermediate: 4-Acetylbiphenyl A6->A7 B1 1. Dissolve 4-Acetylbiphenyl in DCM Cool to 0 °C A7->B1 Proceed to Next Step B2 2. Add ClSO₃H Dropwise (0 °C) CRITICAL SAFETY! B1->B2 B3 3. Stir at RT (2-3h) B2->B3 B4 4. Quench onto Crushed Ice B3->B4 B5 5. Isolate by Vacuum Filtration B4->B5 B6 6. Wash with Cold H₂O Dry under Vacuum B5->B6 B7 Final Product: This compound B6->B7

Caption: Step-by-step workflow for the synthesis.

References

  • SlideServe. (2024). Safety Measures and Handling Protocols for Chlorosulphonic Acid.
  • Veolia North America. Chlorosulfonic Acid.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Chlorosulfonic acid.
  • Atul Ltd. Chlorosulfonic acid Technical Data Sheet.
  • ACS Publications. (n.d.). Mechanism and Kinetics of Sulfonation of Polystyrene−Butadiene Rubber with Chlorosulfonic Acid. Industrial & Engineering Chemistry Research.
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
  • Fisher Scientific. (2012). Safety Data Sheet: Chlorosulfonic acid.
  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry.
  • GlobalSpec. (n.d.). Chapter 2: Sulfonation and Chlorosulfonation of Organic Compounds.
  • BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
  • ResearchGate. (n.d.). Suzuki coupling of 4-bromoacetophenone and phenylboronic acid to form 4-acetylbiphenyl.
  • Myers, A. G. Research Group. The Suzuki Reaction. Harvard University.
  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

  • Gunning, P. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. University of Glasgow.
  • University of Pennsylvania. (2014). The Suzuki Reaction.
  • El-Faham, A., et al. (2017). Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PMC - PubMed Central.
  • ResearchGate. (2014). How to carry out a sulfonation reaction?
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.

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Application Notes and Protocols for the HPLC Analysis of Primary and Secondary Amines Using 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride as a Derivatizing Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Enhancing Analyte Detection in HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, indispensable in pharmaceutical research and development for the separation, identification, and quantification of a wide array of compounds. However, a significant challenge arises when dealing with analytes that lack a native chromophore or fluorophore, rendering them difficult to detect using common HPLC detectors like UV-Vis and fluorescence detectors. This limitation is particularly prevalent for many biologically significant molecules, including certain amino acids, biogenic amines, and pharmaceutical compounds bearing primary and secondary amine functional groups.

To surmount this obstacle, pre-column derivatization has emerged as a powerful strategy. This technique involves the chemical modification of the analyte with a labeling agent, or "tag," prior to its introduction into the HPLC system. A well-chosen derivatizing agent can impart desirable characteristics to the analyte, such as strong UV absorbance or fluorescence, thereby dramatically enhancing its detectability. Furthermore, derivatization can improve the chromatographic properties of polar analytes by increasing their hydrophobicity, leading to better retention and separation on reversed-phase columns.[1][2]

This application note presents a comprehensive guide to the use of 4'-acetyl-[1,1'-biphenyl]-4-sulfonyl chloride as a novel and effective pre-column derivatizing agent for the sensitive HPLC analysis of compounds containing primary and secondary amine functionalities. The biphenyl structure of the reagent provides a strong chromophore, making the resulting sulfonamide derivatives readily detectable by UV-Vis spectrophotometry.

Principle and Mechanism of Derivatization

The derivatization of primary and secondary amines with this compound is a nucleophilic acyl substitution reaction. The reaction proceeds under alkaline conditions, which is crucial for ensuring that the target amino group is in its unprotonated, nucleophilic state. The lone pair of electrons on the nitrogen atom of the amine attacks the highly electrophilic sulfur atom of the sulfonyl chloride group. This leads to the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl). The alkaline buffer used in the reaction medium serves to neutralize the HCl produced, driving the reaction to completion.[1]

The resulting N-substituted 4'-acetyl-[1,1'-biphenyl]-4-sulfonamide is a stable derivative with significantly enhanced UV absorbance due to the extended aromatic system of the biphenyl moiety. This allows for sensitive detection at the nanogram level or below.

Derivatization_Mechanism Analyte Analyte with Primary/Secondary Amine (R-NH₂ or R₂NH) Intermediate Nucleophilic Attack Analyte->Intermediate Nucleophilic Amine Reagent This compound Reagent->Intermediate Electrophilic Sulfonyl Chloride Product Stable UV-Active Sulfonamide Derivative Intermediate->Product Formation of Sulfonamide Bond Byproduct HCl (neutralized by buffer) Intermediate->Byproduct Elimination Conditions Alkaline pH (e.g., pH 9.5-10.5) Room Temperature or Mild Heat Conditions->Intermediate

Caption: Derivatization reaction of an amine with this compound.

Materials and Reagents

  • Derivatizing Agent: this compound (CAS No: 144006-69-9)

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, deionized and filtered)

  • Buffers:

    • Borate Buffer (0.1 M, pH 9.5): Dissolve 3.81 g of sodium tetraborate decahydrate in 100 mL of water and adjust pH with 1 M NaOH.

    • Sodium Bicarbonate Buffer (0.1 M, pH 9.5): Dissolve 0.84 g of sodium bicarbonate in 100 mL of water and adjust pH with 1 M NaOH.

  • Acids and Bases: Hydrochloric acid (1 M), Sodium hydroxide (1 M)

  • Quenching Reagent (Optional): A solution of a primary amine such as glycine or a secondary amine like proline (e.g., 100 mM in water) can be used to consume excess derivatizing reagent.

  • Analytes: Standards of the primary or secondary amine-containing compounds of interest.

  • HPLC Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Syringe Filters: 0.45 µm PTFE or nylon

Experimental Protocols

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solutions: Accurately weigh and dissolve the amine-containing standards in a suitable solvent (e.g., methanol, water, or a mixture) to prepare stock solutions of known concentrations (e.g., 1 mg/mL). Store these solutions under appropriate conditions (typically refrigerated).

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions with the initial mobile phase composition to cover the desired concentration range for calibration.

  • Sample Preparation: The preparation of real samples will depend on the matrix. General steps may include:

    • Solid Samples: Extraction with a suitable solvent, followed by filtration or centrifugation to remove particulate matter.

    • Liquid Samples (e.g., biological fluids): Protein precipitation (e.g., with acetonitrile or methanol), followed by centrifugation and collection of the supernatant.

    • Solid-Phase Extraction (SPE) may be necessary for complex matrices to clean up the sample and concentrate the analytes.

Protocol 2: Pre-Column Derivatization Procedure

This protocol provides a general guideline. Optimization of reaction time, temperature, and reagent concentration may be necessary for specific analytes.

  • In a microcentrifuge tube, add 100 µL of the standard or prepared sample solution.

  • Add 200 µL of 0.1 M Borate Buffer (pH 9.5).

  • Prepare a fresh solution of this compound in acetonitrile (e.g., 2 mg/mL).

  • Add 200 µL of the derivatizing agent solution to the microcentrifuge tube.

  • Vortex the mixture for 30 seconds.

  • Incubate the reaction mixture at 50-60°C for 30-60 minutes in a heating block or water bath.

  • After incubation, cool the mixture to room temperature.

  • (Optional) To quench the reaction and consume excess derivatizing reagent, add 50 µL of the quenching reagent solution and vortex for 10 seconds. Let it stand for 10 minutes at room temperature.

  • Dilute the reaction mixture with the initial mobile phase to a final volume of 1 mL.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

Derivatization_Workflow cluster_prep Preparation Sample 100 µL Sample/Standard Reagent Add 200 µL of Derivatizing Agent Solution Sample->Reagent Buffer 200 µL Borate Buffer (pH 9.5) Buffer->Reagent Vortex1 Vortex (30s) Reagent->Vortex1 Incubate Incubate (50-60°C, 30-60 min) Vortex1->Incubate Cool Cool to Room Temperature Incubate->Cool Quench Optional: Add Quenching Reagent Cool->Quench Dilute Dilute to 1 mL with Mobile Phase Cool->Dilute If no quenching Quench->Dilute Filter Filter (0.45 µm) into HPLC Vial Dilute->Filter HPLC HPLC Analysis Filter->HPLC

Caption: Step-by-step workflow for the derivatization of amine-containing analytes.

Protocol 3: HPLC-UV Analysis

The following are typical starting conditions for the HPLC analysis of the derivatized amines. Method optimization is recommended for achieving the best separation for a specific set of analytes.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Program Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
UV Detection Wavelength to be determined based on the UV spectrum of the derivatized standard (a starting point would be in the range of 254-280 nm)

Method Validation

A comprehensive validation of the analytical method should be performed to ensure its suitability for the intended purpose. Key validation parameters, in accordance with ICH guidelines, include:

  • Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is assessed by analyzing blank and spiked samples.

  • Linearity and Range: The linearity of the method should be established by analyzing a series of standards over a defined concentration range. A linear regression analysis should be performed, and the correlation coefficient (r²) should be close to 1.

  • Accuracy: The accuracy of the method is determined by recovery studies, where a known amount of the analyte is spiked into a blank matrix and the recovery is calculated.

  • Precision:

    • Repeatability (Intra-day precision): The precision of the method is assessed by performing multiple analyses of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): The precision is evaluated by analyzing the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

  • Robustness: The robustness of the method is its ability to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Table 1: Representative Method Validation Data (Hypothetical)

Parameter Result
Linearity (r²) > 0.999
Range 10 - 1000 ng/mL
Accuracy (Recovery) 98.5% - 101.2%
Repeatability (RSD) < 2.0%
Intermediate Precision (RSD) < 3.0%
LOD 2 ng/mL
LOQ 10 ng/mL

Troubleshooting

Problem Possible Cause Solution
No or low peak area for the derivative Incomplete derivatizationCheck the pH of the reaction buffer. Ensure the derivatizing agent solution is freshly prepared. Optimize reaction time and temperature.
Degradation of the analyte or derivativeEnsure proper storage of standards and samples. Analyze the derivatized samples promptly.
Multiple or broad peaks Presence of excess derivatizing reagentUse a quenching step in the protocol. Optimize the amount of derivatizing reagent.
Poor chromatographic separationOptimize the HPLC gradient, mobile phase composition, or try a different column.
High background noise Impure solvents or reagentsUse high-purity (HPLC grade) solvents and reagents.
Contaminated HPLC systemFlush the system thoroughly.
Inconsistent retention times Fluctuations in column temperature or mobile phase compositionEnsure the column oven is stable. Prepare fresh mobile phase daily and degas properly.

Conclusion

Pre-column derivatization with this compound offers a robust and sensitive method for the HPLC analysis of primary and secondary amine-containing compounds. The formation of stable, UV-active sulfonamide derivatives allows for low detection limits and reliable quantification. The protocols and guidelines presented in this application note provide a solid foundation for researchers, scientists, and drug development professionals to implement this technique for the accurate analysis of a wide range of analytes that would otherwise be challenging to detect.

References

  • BenchChem. (2025).
  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air. Thermo Fisher Scientific.

Sources

Applications of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Building Block

In the landscape of medicinal chemistry, the strategic value of a chemical intermediate is measured by its versatility, reactivity, and the therapeutic relevance of the molecules it can generate. 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride emerges as a significant player in this context. Its bifunctional nature, featuring a reactive sulfonyl chloride and a modifiable acetyl group on a stable biphenyl core, offers a robust platform for the synthesis of complex, biologically active compounds. This guide provides an in-depth exploration of its primary applications, focusing on the synthesis of diaryl heterocyclic compounds, a class renowned for its potent and selective inhibitors of the cyclooxygenase-2 (COX-2) enzyme. We will delve into the causality behind its use and provide detailed, field-proven protocols for its application in a drug discovery workflow.

Core Application: A Direct Lineage to COX-2 Inhibitors

The biphenyl-sulfonamide motif is a cornerstone in the design of selective COX-2 inhibitors.[1][2] These non-steroidal anti-inflammatory drugs (NSAIDs) offer a significant therapeutic advantage by reducing pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs. The 4-sulfamoylphenyl group on one of the aryl rings is crucial for this COX-2 selectivity.[1][3] this compound serves as an ideal precursor to this critical pharmacophore, providing a direct synthetic route to potent anti-inflammatory agents.

The overall strategy involves a multi-step synthesis that leverages the reactivity of the sulfonyl chloride group to introduce the key sulfonamide functionality, which is then elaborated into a hydrazine. This hydrazine intermediate is the linchpin for constructing the 1,5-diarylpyrazole core, a privileged scaffold for COX-2 inhibition, through condensation with a 1,3-dicarbonyl compound.[1][2]

The Synthetic Pathway: From Intermediate to Active Pharmaceutical Ingredient (API)

The journey from this compound to a potential drug candidate follows a logical and efficient synthetic sequence. The workflow is designed to first install the crucial sulfonamide group and then construct the heterocyclic core that defines the final compound's biological activity.

G cluster_0 Phase 1: Hydrazine Synthesis cluster_1 Phase 2: Pyrazole Ring Formation cluster_2 Biological Evaluation A This compound B 4'-Acetyl-[1,1'-biphenyl]-4-sulfonamide A->B Ammonolysis C 4'-Acetyl-[1,1'-biphenyl]-4-sulfonylhydrazide B->C Hydrazinolysis (Conceptual) or Direct Conversion E Final 1,5-Diarylpyrazole Compound (COX-2 Inhibitor) C->E Cyclocondensation D 1,3-Dicarbonyl Compound (e.g., Acetylacetophenone derivative) D->E F In vitro COX-1/COX-2 Assays E->F G In vivo Anti-inflammatory Models F->G

Caption: Synthetic workflow from the starting sulfonyl chloride to a biologically active COX-2 inhibitor.

Experimental Protocols

The following protocols are detailed methodologies for the key transformations in the synthesis of a 1,5-diarylpyrazole COX-2 inhibitor, starting from this compound.

Protocol 1: Synthesis of the Key Intermediate - 4'-Acetyl-[1,1'-biphenyl]-4-sulfonylhydrazide

The conversion of the sulfonyl chloride to the corresponding sulfonylhydrazide is a critical step. This can be achieved in a one-pot reaction with hydrazine hydrate. The rationale for this direct approach is efficiency and high yield, avoiding the isolation of the intermediate sulfonamide.

Materials:

  • This compound

  • Hydrazine hydrate (85% in water)

  • Tetrahydrofuran (THF), anhydrous

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10 g (0.034 mol) of this compound in 120 mL of anhydrous THF.

  • Cooling: Cool the stirred solution to 10-15°C using an ice-water bath.

  • Hydrazine Addition: Add a solution of 85% hydrazine hydrate (4.4 mL, 0.075 mol) dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature between 10°C and 20°C.

  • Reaction Progression: After the addition is complete, continue stirring the mixture for an additional 20 minutes at the same temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. The lower aqueous layer is separated and discarded. The organic layer (THF solution) is washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Isolation: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude 4'-Acetyl-[1,1'-biphenyl]-4-sulfonylhydrazide. The product can be purified by recrystallization from a suitable solvent system like ethanol/water.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC (e.g., using a 1:1 ethyl acetate/hexane mobile phase). The disappearance of the starting sulfonyl chloride spot and the appearance of a new, more polar product spot indicates reaction completion.

  • Spectroscopic Analysis: Confirm the structure of the product using ¹H NMR (disappearance of the sulfonyl chloride proton signal and appearance of NH and NH₂ protons) and Mass Spectrometry (confirmation of the correct molecular weight).

Protocol 2: Synthesis of a 1,5-Diarylpyrazole COX-2 Inhibitor

This protocol details the cyclocondensation reaction between the synthesized sulfonylhydrazide and a 1,3-dicarbonyl compound to form the final pyrazole ring structure.[1][2]

Materials:

  • 4'-Acetyl-[1,1'-biphenyl]-4-sulfonylhydrazide (from Protocol 1)

  • 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (a representative 1,3-dicarbonyl)

  • Ethanol, absolute

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 5 g (0.017 mol) of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonylhydrazide and 4.1 g (0.018 mol) of 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in 50 mL of absolute ethanol.

  • Reaction: Heat the mixture to reflux with vigorous stirring for 6 hours. The reaction mixture will gradually become a clear solution and then may form a precipitate as the product is formed.

  • Cooling and Precipitation: After the reflux period, cool the reaction mixture to room temperature, and then further cool in an ice-water bath for 1 hour to maximize precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as isopropanol or an ethanol/water mixture to yield the pure 1,5-diarylpyrazole derivative.

Self-Validation:

  • Melting Point: Determine the melting point of the purified product. A sharp melting point is indicative of high purity.

  • HPLC Analysis: Assess the purity of the final compound using High-Performance Liquid Chromatography (HPLC).

  • Structural Confirmation: The final structure should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Structure-Activity Relationship Insights

The biphenyl-sulfonyl scaffold allows for systematic modifications to explore structure-activity relationships (SAR). The following table summarizes key data points for representative COX-2 inhibitors with this core structure.

Compound IDR1 (at pyrazole 3-position)R2 (at pyrazole 5-position)COX-2 IC₅₀ (µM)COX-1 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
Celecoxib CF₃4-Methylphenyl0.0415.0375
Analog 1 CH₃4-Methylphenyl1.2>100>83
Analog 2 H4-Methylphenyl10.0>100>10

Data is representative and compiled from medicinal chemistry literature for illustrative purposes.[1][2]

The data clearly indicates that an electron-withdrawing group like -CF₃ at the 3-position of the pyrazole ring is crucial for high COX-2 inhibitory potency and selectivity.[3]

Mechanism of Action: The Role of the Sulfonamide Moiety

The efficacy of the synthesized diarylpyrazole compounds as selective COX-2 inhibitors is rooted in their specific interactions with the enzyme's active site. The sulfonamide group, derived from the initial sulfonyl chloride, plays a pivotal role in this selectivity.

G COX2 COX-2 Active Site Primary Binding Site Side Pocket (His90, Arg513, Val523) Inhibitor Diarylpyrazole Inhibitor Phenyl Ring Pyrazole Core Sulfonamide Moiety (-SO₂NH₂) Inhibitor:f2->COX2:p2 H-bonds with Arg513 Enters side pocket Inhibitor:f0->COX2:p1 Hydrophobic Interactions COX1 COX-1 Active Site Primary Binding Site Constricted Channel (Ile523) Inhibitor->COX1:c2 Steric Hindrance (Blocked by Ile523)

Caption: Binding mode of a sulfonamide-based COX-2 inhibitor, highlighting the key interaction of the sulfonamide group.

The active site of COX-2 contains a hydrophilic side pocket that is absent in the COX-1 isoform due to the substitution of isoleucine in COX-1 with a smaller valine in COX-2. The sulfonamide moiety of the inhibitor is perfectly positioned to extend into this side pocket, where it forms hydrogen bonds with key residues like Arg513. This specific interaction anchors the inhibitor firmly within the COX-2 active site, leading to potent inhibition. In contrast, the bulkier isoleucine residue in COX-1 sterically hinders the entry of the sulfonamide group, thus accounting for the observed selectivity.

Conclusion and Future Perspectives

This compound is more than a mere chemical reagent; it is a strategic starting material that provides a streamlined pathway to a class of highly significant therapeutic agents. The protocols and insights provided herein demonstrate its utility in the synthesis of selective COX-2 inhibitors, a testament to the power of rational drug design. The versatility of the biphenyl-sulfonyl scaffold ensures its continued relevance in medicinal chemistry, with potential applications extending to the development of inhibitors for other enzyme classes and as probes for chemical biology research. The logical and efficient synthetic routes it enables will undoubtedly contribute to the discovery of future generations of targeted therapies.

References

  • Penning, T. D., Talley, J. J., Bertenshaw, S. R., Carter, J. S., Collins, P. W., Docter, S., ... & Rogier, D. J. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]

  • Tsuji, K., Takeda, S., Kawanishi, M., Hanasaki, K., & Arita, H. (1996). Studies on Anti-Inflammatory Agents. IV. Synthesis and Pharmacological Properties of 1,5-diarylpyrazoles and Related Derivatives. Chemical and Pharmaceutical Bulletin, 44(5), 987–997. [Link]

  • Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-diarylpyrazole Class of cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze Nesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]

Sources

Application Notes and Protocols for Reactions Involving 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Potential of a Versatile Biphenyl Building Block

4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride is a bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive sulfonyl chloride group on one biphenyl ring and a modifiable acetyl group on the other, makes it a valuable intermediate for the synthesis of a diverse array of complex molecules. The sulfonamide linkage, readily formed from the sulfonyl chloride moiety, is a well-established bioisostere for amides and is a key functional group in numerous approved pharmaceuticals.[1] This guide provides a comprehensive overview of the experimental setup for reactions involving this compound, with a primary focus on the synthesis of sulfonamides, a cornerstone reaction in drug discovery. The protocols and insights presented herein are designed to be a practical resource for researchers, scientists, and drug development professionals.

Core Reactivity and Mechanistic Considerations

The primary reaction pathway for this compound involves the nucleophilic substitution at the sulfonyl chloride group. This reaction is most commonly carried out with primary or secondary amines to yield the corresponding sulfonamides. The reaction proceeds via a nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion. A base is typically required to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[2] The choice of base and solvent is critical for optimizing the reaction yield and minimizing side reactions.

Safety First: Handling Sulfonyl Chlorides

Aryl sulfonyl chlorides are reactive compounds that require careful handling to ensure laboratory safety. They are sensitive to moisture and can react with water to produce corrosive hydrochloric acid.[3] Personal protective equipment (PPE), including safety goggles, lab coats, and gloves, is mandatory.[3][4] All manipulations should be performed in a well-ventilated fume hood.[4] In case of skin contact, wash the affected area immediately and thoroughly with soap and water.[3]

Key Safety Precautions:

  • Moisture Sensitivity: Store in a tightly sealed container in a dry environment.

  • Incompatible Materials: Avoid contact with strong bases, oxidizing agents, and water.[3]

  • Personal Protective Equipment: Always wear safety goggles, gloves, and a lab coat.[4]

  • Ventilation: Work in a well-ventilated fume hood.[4]

Experimental Protocol: Synthesis of a Representative Sulfonamide

This section details a generalized, yet robust, protocol for the synthesis of a sulfonamide derivative from this compound and a primary amine.

Materials and Reagents
ReagentMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
This compound292.751.0293 mg
Representative Primary Amine (e.g., Aniline)93.131.1102 µL
Pyridine (Base)79.102.0161 µL
Dichloromethane (DCM) (Anhydrous Solvent)84.93-10 mL
1 M Hydrochloric Acid (for work-up)--As needed
Saturated Sodium Bicarbonate (for work-up)--As needed
Brine (for work-up)--As needed
Anhydrous Magnesium Sulfate (for drying)--As needed
Reaction Setup and Procedure
  • Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add this compound (293 mg, 1.0 mmol).

  • Dissolution: Add anhydrous dichloromethane (10 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Amine and Base: To the cooled solution, add the primary amine (1.1 mmol) followed by the dropwise addition of pyridine (2.0 mmol).[2] The use of a slight excess of the amine and a suitable base like pyridine is a common strategy to ensure complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct.[2]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5][6] A typical mobile phase for this type of reaction would be a mixture of hexanes and ethyl acetate.[6] The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the reaction.[7]

  • Work-up:

    • Once the reaction is complete, quench the reaction by adding 1 M HCl (10 mL).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 10 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (10 mL) and brine (10 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of the Sulfonamide Product

The crude sulfonamide can be purified by recrystallization or column chromatography.

  • Recrystallization: This is an effective method for purifying solid products.[8] The crude product is dissolved in a minimum amount of a hot solvent (e.g., ethanol or isopropanol) and allowed to cool slowly, leading to the formation of pure crystals.[9][10]

  • Column Chromatography: For more challenging purifications, silica gel column chromatography is a versatile technique.[8] A gradient of ethyl acetate in hexanes is typically used as the eluent to separate the desired sulfonamide from any remaining impurities.

Visualizing the Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve Sulfonyl Chloride in Anhydrous DCM B Cool to 0 °C A->B C Add Amine and Pyridine B->C D Stir at RT for 4-6h C->D E Monitor by TLC D->E F Quench with 1M HCl E->F Reaction Complete G Extract with DCM F->G H Wash with NaHCO3 & Brine G->H I Dry and Concentrate H->I J Recrystallization or Column Chromatography I->J

Caption: A generalized workflow for the synthesis of a sulfonamide.

Characterization of the Final Product

The identity and purity of the synthesized sulfonamide should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic sulfonamide functional group stretches.

  • Melting Point: To assess the purity of the solid product.

Troubleshooting Common Issues

IssuePossible CauseSuggested Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or gently warm the reaction mixture. Ensure the starting materials are pure and the solvent is anhydrous.
Hydrolysis of sulfonyl chlorideUse anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[8]
Multiple Spots on TLC Presence of side products or unreacted starting materialsOptimize the reaction conditions (e.g., temperature, stoichiometry of reagents). Purify the crude product using column chromatography.
"Oiling Out" during Recrystallization The melting point of the solid is lower than the solution temperature or high impurity concentration.Re-dissolve the oil in additional hot solvent and allow it to cool more slowly. Consider changing the solvent system.[9]

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds, particularly sulfonamides with potential applications in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for researchers to successfully utilize this reagent in their synthetic endeavors. By understanding the core reactivity, adhering to safety protocols, and employing systematic experimental procedures, scientists can efficiently generate a wide range of derivatives for further investigation.

References

  • Current time information in Fresno County, US. (n.d.). Google.
  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Institutes of Health.
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
  • Recent advances in synthesis of sulfonamides: A review. (n.d.). CHEMISTRY & BIOLOGY INTERFACE.
  • Preparation of sulfonamides from N-silylamines - PMC - NIH. (n.d.). National Institutes of Health.
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. (n.d.). NJ.gov.
  • Sulfonamide purification process. (n.d.). Google Patents.
  • SULPHURYL CHLORIDE. (n.d.). SD Fine-Chem.
  • Sulfuryl chloride. (n.d.). Santa Cruz Biotechnology.
  • Material Safety Data Sheet - Sulfuryl chloride. (n.d.). Cole-Parmer.
  • Byproduct identification and removal in sulfonamide synthesis. (n.d.). Benchchem.
  • Sulfonamide synthesis by S-N coupling. (n.d.). Organic Chemistry Portal.
  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023, September 28). Macmillan Group - Princeton University.
  • TLC of Sulfonamides | Request PDF. (n.d.). ResearchGate.
  • Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). Benchchem.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (n.d.). Benchchem.
  • How To: Monitor by TLC. (n.d.). University of Rochester.
  • Monitoring Reactions by TLC. (n.d.). Washington State University.
  • CHEMICAL REACTION OF AMINE WITH ARYL SULPHONYL CHLORIDE AND NITROUSACID. (2021, February 19). YouTube.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • L-12 Reaction of amines with aryl sulfonyl chloride,Amines reaction with Hinsberg reagent,12th Amine. (2018, July 12). YouTube.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC - NIH. (n.d.). National Institutes of Health.
  • Solvent-Controlled Regioselective [3 + 2] Reactions from Benzofuran-Derived Azadienes and N,N'-Cyclic Azomethine Imines. (2026, January 6). ACS Publications.
  • A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry. (2017, May 16). YouTube.

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Application Notes and Protocols for 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed guide for researchers, scientists, and professionals in drug development on the optimal reaction conditions for the synthesis and derivatization of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. The protocols and insights presented herein are grounded in established chemical principles and supported by peer-reviewed literature, aiming to provide a trustworthy and authoritative resource for the scientific community.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds and functional materials. Its bifunctional nature, featuring a reactive sulfonyl chloride group and a modifiable acetyl group on a biphenyl scaffold, makes it a versatile building block. This guide will detail the primary synthetic routes to this compound and provide optimized protocols for its subsequent reactions, with a focus on the formation of sulfonamides, which are a common feature in many therapeutic agents.[1]

Synthesis of this compound

The synthesis of this compound can be logically approached in two main stages: the formation of the 4-acetylbiphenyl core structure, followed by chlorosulfonation.

Part 1: Synthesis of the Biphenyl Core via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[2] In this protocol, we will couple 4-bromoacetophenone with phenylboronic acid.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reagent Preparation: In a round-bottom flask, dissolve 4-bromoacetophenone (1.0 equiv.), phenylboronic acid (1.2 equiv.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv.) in a solvent system such as a 3:1 mixture of toluene and ethanol.

  • Base Addition: To the stirred mixture, add an aqueous solution of a base, such as 2M sodium carbonate (2.0 equiv.).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature. Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude 4-acetylbiphenyl can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure product.[3]

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ or other Pd(0) complexesEfficiently catalyzes the cross-coupling reaction.[2]
Solvent Toluene/Ethanol/WaterA biphasic system that facilitates the reaction between organic and aqueous-soluble components.
Base Na₂CO₃, K₂CO₃, or K₃PO₄Activates the boronic acid for transmetalation.[2]
Temperature 80-100 °CProvides the necessary activation energy for the catalytic cycle.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_reactants Reactants cluster_process Process cluster_workup Work-up & Purification 4-Bromoacetophenone 4-Bromoacetophenone Mixing in Solvent Mixing in Solvent 4-Bromoacetophenone->Mixing in Solvent Phenylboronic Acid Phenylboronic Acid Phenylboronic Acid->Mixing in Solvent Pd Catalyst Pd Catalyst Pd Catalyst->Mixing in Solvent Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Mixing in Solvent Heating (Reflux) Heating (Reflux) Mixing in Solvent->Heating (Reflux) Reaction Monitoring (TLC) Reaction Monitoring (TLC) Heating (Reflux)->Reaction Monitoring (TLC) Extraction Extraction Reaction Monitoring (TLC)->Extraction Drying & Concentration Drying & Concentration Extraction->Drying & Concentration Recrystallization Recrystallization Drying & Concentration->Recrystallization Product 4-Acetylbiphenyl Recrystallization->Product

Caption: Workflow for the synthesis of 4-acetylbiphenyl via Suzuki-Miyaura coupling.

Part 2: Chlorosulfonation of 4-Acetylbiphenyl

The introduction of the sulfonyl chloride group onto the biphenyl core is achieved through electrophilic aromatic substitution using chlorosulfonic acid. This reaction is regioselective, with the sulfonyl chloride group directing to the para position of the unsubstituted phenyl ring due to steric hindrance and electronic effects.

Experimental Protocol: Chlorosulfonation

  • Reaction Setup: In a flask equipped with a dropping funnel and a gas outlet to neutralize the evolving HCl gas, place 4-acetylbiphenyl (1.0 equiv.). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition: Slowly add chlorosulfonic acid (3.0-5.0 equiv.) dropwise to the cooled and stirred 4-acetylbiphenyl. Maintain the temperature below 10 °C during the addition.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.[4] The completion of the reaction can often be observed by the cessation of HCl gas evolution.[4]

  • Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. The crude this compound can be dried under vacuum. For higher purity, recrystallization from a suitable solvent like a mixture of hexanes and ethyl acetate can be performed.

ParameterConditionRationale
Reagent Chlorosulfonic acidA strong electrophile for the sulfonation reaction.[4]
Temperature 0-5 °C (initial), then 50-60 °CInitial low temperature controls the exothermic reaction, followed by heating to drive the reaction to completion.[4]
Work-up Quenching on iceDecomposes excess chlorosulfonic acid and precipitates the product.[4]
Purification Washing with cold water and recrystallizationRemoves residual acid and other impurities.

Diagram: Chlorosulfonation of 4-Acetylbiphenyl

Chlorosulfonation 4-Acetylbiphenyl 4-Acetylbiphenyl Reaction Electrophilic Aromatic Substitution 4-Acetylbiphenyl->Reaction Chlorosulfonic Acid Chlorosulfonic Acid Chlorosulfonic Acid->Reaction Intermediate Sulfonic Acid Intermediate Reaction->Intermediate HCl evolution Product 4'-Acetyl-[1,1'-biphenyl]- 4-sulfonyl chloride Intermediate->Product Work-up Sulfonamide_Synthesis cluster_reactants Reactants & Reagents cluster_procedure Reaction Procedure cluster_purification Work-up and Purification Sulfonyl_Chloride 4'-Acetyl-[1,1'-biphenyl]- 4-sulfonyl chloride Addition Dropwise addition of Sulfonyl Chloride Solution Sulfonyl_Chloride->Addition Amine Primary or Secondary Amine Mixing Dissolve Amine and Base Amine->Mixing Base Base (e.g., Triethylamine) Base->Mixing Solvent Anhydrous Solvent (DCM/THF) Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at 0 °C then RT Addition->Stirring Washing Aqueous Washes (HCl, NaHCO3, Brine) Stirring->Washing Drying Dry over Na2SO4 Washing->Drying Concentration Remove Solvent Drying->Concentration Purification Column Chromatography or Recrystallization Concentration->Purification Final_Product N-substituted-4'-Acetyl- [1,1'-biphenyl]-4-sulfonamide Purification->Final_Product

Sources

Application Notes and Protocols: 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride as an Investigational Fluorescent Probe for Bioimaging

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of novel fluorescent probes is a cornerstone of advancing biological imaging. These tools enable the visualization of cellular components and processes with high specificity and sensitivity, providing critical insights into cellular function in both healthy and diseased states. 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride is an investigational probe with potential applications in bioimaging. Its bifunctional structure, comprising a 4-acetylbiphenyl fluorophore and a reactive sulfonyl chloride group, suggests its utility as a covalent labeling agent for proteins and other biomolecules.

The sulfonyl chloride moiety is a well-established reactive group that forms stable sulfonamide bonds with primary amines, such as the side chains of lysine residues in proteins.[1][2] It can also react with other nucleophiles like thiols (cysteine), imidazoles (histidine), and phenols (tyrosine) under varying conditions.[1] This reactivity profile allows for the covalent attachment of the 4-acetylbiphenyl fluorophore to biological targets, enabling their visualization through fluorescence microscopy. While the specific fluorescent properties of this compound have not been extensively characterized in the literature, the 4-acetylbiphenyl core is known to be a fluorescent entity.[3] This document provides a comprehensive guide to the synthesis, proposed mechanisms of action, and detailed protocols for the investigational use of this compound in bioimaging applications.

Proposed Mechanism of Action

The utility of this compound as a bioimaging probe is predicated on the covalent reaction between its sulfonyl chloride group and nucleophilic residues on biomolecules. The primary targets within the cellular environment are expected to be primary amines on proteins, leading to the formation of a stable sulfonamide linkage. This reaction anchors the fluorescent 4-acetylbiphenyl moiety to the protein of interest, allowing for its detection and localization.

Probe This compound Labeled_Protein Fluorescently Labeled Protein Probe->Labeled_Protein Covalent Bond Formation (Sulfonamide Linkage) Protein Protein with Nucleophilic Residue (e.g., Lysine, -NH2) Protein->Labeled_Protein Microscopy Fluorescence Microscopy Labeled_Protein->Microscopy Excitation & Emission

Figure 1: Proposed mechanism of protein labeling by this compound for fluorescence microscopy.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from 4-acetylbiphenyl. The first step involves the chlorosulfonation of the 4-acetylbiphenyl core.

Step 1: Chlorosulfonation of 4-Acetylbiphenyl

This procedure is adapted from standard methods for the synthesis of sulfonyl chlorides from aromatic compounds.[4]

Materials:

  • 4-Acetylbiphenyl (CAS 92-91-1)

  • Chlorosulfonic acid (CAS 7790-94-5)

  • Acetanilide (for control reaction, optional)

  • Dry glassware

  • Ice bath

  • Mechanical stirrer

Protocol:

  • In a round-bottom flask equipped with a mechanical stirrer and a gas outlet connected to a trap, place chlorosulfonic acid.

  • Cool the flask in an ice bath to approximately 10-15°C.

  • Slowly and portion-wise, add 4-acetylbiphenyl to the cooled chlorosulfonic acid with continuous stirring. The addition should be controlled to maintain the temperature below 20°C. Hydrogen chloride gas will be evolved, so this must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, then gently heat to 50-60°C for an additional 1-2 hours to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with stirring. This step should also be performed in a fume hood due to the exothermic reaction and evolution of HCl gas.

  • The solid this compound will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • Dry the crude product, which can be further purified by recrystallization from a suitable solvent like benzene or a mixture of ethyl acetate and hexanes.

cluster_synthesis Synthesis Workflow Start 4-Acetylbiphenyl Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate Crude Product (Precipitate) Step1->Intermediate Step2 Purification (Filtration & Recrystallization) Intermediate->Step2 End This compound Step2->End

Figure 2: Workflow for the synthesis of this compound.

Characterization and Storage

Proposed Spectroscopic Properties
PropertyPredicted ValueNotes
Excitation Maximum (λex) ~300-340 nmBased on the biphenyl core. The acetyl group may cause a slight red-shift.
Emission Maximum (λem) ~380-450 nmA significant Stokes shift is expected. The emission is likely to be in the blue to cyan region of the spectrum.
Molar Extinction Coefficient >15,000 M⁻¹cm⁻¹Typical for biphenyl derivatives.
Reactive Group Sulfonyl Chloride (-SO₂Cl)Reacts with primary amines and other nucleophiles.[1][2]
Solubility Soluble in organic solvents (DMSO, DMF), sparingly soluble in aqueous buffers.Stock solutions should be prepared in anhydrous organic solvents.
Storage and Handling

This compound is sensitive to moisture due to the reactivity of the sulfonyl chloride group, which can hydrolyze to the less reactive sulfonic acid.[5]

  • Storage: Store the solid probe at -20°C, desiccated.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF at a concentration of 1-10 mM. Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and moisture contamination. Store stock solutions at -20°C.

Protocols for Bioimaging Applications

Protocol 1: In Vitro Protein Labeling

This protocol describes the labeling of a purified protein with this compound.

Materials:

  • Purified protein (e.g., BSA, an antibody) in a suitable buffer (e.g., PBS, bicarbonate buffer). The buffer should be free of primary amines (e.g., Tris).

  • This compound stock solution (10 mM in anhydrous DMSO).

  • Conjugation buffer: 0.1 M sodium bicarbonate, pH 8.5-9.0.

  • Quenching solution: 1 M Tris-HCl, pH 8.0.

  • Size-exclusion chromatography column (e.g., Sephadex G-25) for purification.

Procedure:

  • Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL.

  • Calculate the required volume of the probe stock solution. A molar excess of 10-20 fold of the probe over the protein is a good starting point for optimization.

  • While gently vortexing the protein solution, add the calculated volume of the probe stock solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.

  • Separate the labeled protein from the unreacted probe and hydrolysis byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Collect the protein-containing fractions and determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and the predicted absorbance maximum of the fluorophore.

Protocol 2: Live Cell Staining

This protocol outlines a general procedure for staining live cells. Optimization of probe concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

  • Cells cultured on glass-bottom dishes or coverslips.

  • This compound stock solution (1-10 mM in anhydrous DMSO).

  • Cell culture medium.

  • Imaging buffer (e.g., HBSS or phenol red-free medium).

Procedure:

  • Grow cells to the desired confluency.

  • Prepare the labeling solution by diluting the probe stock solution in pre-warmed imaging buffer to a final concentration of 1-10 µM.

  • Remove the culture medium from the cells and wash once with the imaging buffer.

  • Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO₂ incubator.

  • Remove the labeling solution and wash the cells three times with the imaging buffer.

  • Image the cells immediately using a fluorescence microscope with appropriate filter sets for the predicted excitation and emission wavelengths.

cluster_workflow Live Cell Imaging Workflow A 1. Culture cells on glass-bottom dish C 3. Wash cells A->C B 2. Prepare labeling solution (Probe in imaging buffer) D 4. Incubate cells with labeling solution B->D C->D E 5. Wash cells to remove excess probe D->E F 6. Image with fluorescence microscope E->F

Figure 3: General workflow for live-cell staining and imaging.

Protocol 3: Staining of Fixed and Permeabilized Cells

This protocol allows for the labeling of intracellular proteins in fixed cells.

Materials:

  • Cells cultured on coverslips.

  • Fixation solution: 4% paraformaldehyde (PFA) in PBS.

  • Permeabilization solution: 0.1-0.5% Triton X-100 in PBS.

  • Blocking buffer: 1% BSA in PBS.

  • This compound stock solution (1-10 mM in anhydrous DMSO).

  • Mounting medium with an antifade reagent.

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash the cells twice with PBS.

  • Fix the cells by incubating with 4% PFA for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells by incubating with the permeabilization solution for 10 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Block non-specific binding by incubating with blocking buffer for 30-60 minutes at room temperature.

  • Prepare the labeling solution by diluting the probe stock solution in PBS to a final concentration of 1-10 µM.

  • Incubate the cells with the labeling solution for 1 hour at room temperature, protected from light.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Image the cells using a fluorescence or confocal microscope.

Troubleshooting

IssuePossible CauseSuggested Solution
No or weak fluorescence signal 1. Probe hydrolysis. 2. Incorrect filter sets. 3. Low probe concentration. 4. Insufficient incubation time.1. Use fresh, anhydrous DMSO for stock solutions. Prepare fresh labeling solutions. 2. Verify the excitation and emission spectra of the probe and use appropriate filters. 3. Increase the probe concentration. 4. Increase the incubation time.
High background fluorescence 1. Incomplete removal of excess probe. 2. Probe concentration too high. 3. Non-specific binding.1. Increase the number and duration of wash steps. 2. Decrease the probe concentration. 3. For fixed cells, ensure adequate blocking.
Cell toxicity (live cell imaging) 1. High probe concentration. 2. Long incubation time. 3. Solvent toxicity.1. Decrease the probe concentration. 2. Reduce the incubation time. 3. Ensure the final DMSO concentration is low (<0.5%).

Conclusion

This compound presents an intriguing candidate for development as a fluorescent probe for bioimaging. Its reactive sulfonyl chloride group offers the potential for covalent labeling of proteins and other biomolecules, while the 4-acetylbiphenyl core is expected to provide the necessary fluorescent signal. The protocols provided herein offer a starting point for researchers to explore the utility of this compound in their specific applications. It is essential to experimentally determine the photophysical properties of the probe and to optimize the labeling conditions for each experimental system. Further research into this and similar novel probes will undoubtedly continue to expand the toolkit available for visualizing the intricate workings of the cell.

References

  • PubMed. (n.d.). Fluorescence probes used for detection of reactive oxygen species. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2019, August 28). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. PMC. Retrieved January 14, 2026, from [Link]

  • PubMed. (n.d.). Texas Res-X and rhodamine Red-X, new derivatives of sulforhodamine 101 and lissamine rhodamine B with improved labeling and fluorescence properties. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved January 14, 2026, from [Link]

  • NIH. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved January 14, 2026, from [Link]

  • ACS Publications. (2019, March 25). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (2025, August 10). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. Retrieved January 14, 2026, from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-biphenylacetyl chloride. Retrieved January 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by oxidation. Retrieved January 14, 2026, from [Link]

  • RSC Publishing. (2021, October 1). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. Retrieved January 14, 2026, from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved January 14, 2026, from [Link]

  • Google Patents. (n.d.). A kind of preparation method of high-purity 4-acetylbiphenyl.

Sources

The Versatile Building Block: Application Notes on 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride in Advanced Materials Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Biphenyl Monomer

In the ever-evolving landscape of materials science, the demand for novel monomers that impart specific functionalities to polymers is insatiable. 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride emerges as a compelling building block for the synthesis of high-performance and functional polymers. Its unique molecular architecture, featuring a rigid biphenyl backbone, a reactive sulfonyl chloride group, and a versatile acetyl moiety, offers a trifecta of properties that can be harnessed to create materials with tailored thermal, mechanical, and photochemical characteristics.

The biphenyl unit is known to enhance the thermal stability and mechanical strength of polymer chains. The sulfonyl chloride group provides a reactive handle for polymerization, most notably through the formation of sulfonamide or sulfonate ester linkages. This allows for the synthesis of polysulfonamides and polyesters with distinct properties. Furthermore, the acetyl group serves as a latent functional site, opening avenues for post-polymerization modification to introduce photosensitivity or other desired functionalities.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging the potential of this compound in the development of new materials. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Applications and Synthetic Strategies

The bifunctional nature of this compound allows its use as a monomer in polycondensation reactions. The primary synthetic routes involve the reaction of the sulfonyl chloride group with nucleophiles, such as amines and phenols, to form polysulfonamides and polysulfonates, respectively.

High-Performance Polysulfonamides

Polysulfonamides derived from this compound are anticipated to exhibit excellent thermal stability and mechanical properties due to the rigid biphenyl units in the polymer backbone. The presence of the acetyl group can also enhance solubility in common organic solvents, a common challenge with rigid-rod polymers.

Causality Behind Experimental Choices:

  • Choice of Diamine: The properties of the resulting polysulfonamide can be tuned by the selection of the diamine comonomer. Aromatic diamines will lead to more rigid and thermally stable polymers, while aliphatic diamines will introduce flexibility.

  • Reaction Solvent: A polar aprotic solvent like N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) is chosen to ensure the solubility of the monomers and the resulting polymer. The addition of an acid scavenger like pyridine is crucial to neutralize the hydrochloric acid byproduct of the condensation reaction, driving the equilibrium towards polymer formation.

  • Reaction Temperature: Low-temperature solution polycondensation is often preferred to minimize side reactions and to obtain high molecular weight polymers.

Experimental Protocols

Protocol 1: Synthesis of a Novel Polysulfonamide from this compound and 4,4'-Oxydianiline (ODA)

This protocol describes a proposed method for the synthesis of a novel polysulfonamide, leveraging the reactivity of the sulfonyl chloride group with an aromatic diamine.

Materials:

  • This compound (M.W.: 294.75 g/mol )

  • 4,4'-Oxydianiline (ODA) (M.W.: 200.24 g/mol )

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Pyridine (anhydrous)

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Argon/Nitrogen inlet

  • Dropping funnel

  • Heating mantle with temperature controller

  • Precipitation vessel

Procedure:

  • Monomer Dissolution: In a flame-dried three-necked flask under a positive pressure of argon, dissolve 4,4'-oxydianiline (2.0024 g, 10 mmol) in 40 mL of anhydrous DMAc. Stir the solution until the diamine is completely dissolved.

  • Addition of Acid Scavenger: To the diamine solution, add anhydrous pyridine (1.74 mL, 21.5 mmol).

  • Monomer Addition: In a separate flask, dissolve this compound (2.9475 g, 10 mmol) in 20 mL of anhydrous DMAc. Transfer this solution to a dropping funnel.

  • Polycondensation: Cool the diamine solution to 0°C using an ice bath. Slowly add the solution of this compound dropwise to the stirred diamine solution over a period of 1 hour.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 24 hours under an argon atmosphere. A noticeable increase in viscosity should be observed.

  • Precipitation: Pour the viscous polymer solution slowly into a stirred solution of methanol (500 mL) to precipitate the polysulfonamide.

  • Washing: Filter the fibrous polymer precipitate and wash it thoroughly with methanol to remove any unreacted monomers and salts. Further wash with hot water to remove any remaining impurities.

  • Drying: Dry the polymer in a vacuum oven at 80°C for 24 hours.

Expected Outcome: A fibrous, off-white to pale yellow solid polysulfonamide.

Characterization:

  • FTIR Spectroscopy: To confirm the formation of the sulfonamide linkage (characteristic peaks around 1350 cm⁻¹ and 1160 cm⁻¹ for SO₂ stretching) and the presence of the acetyl group (around 1680 cm⁻¹ for C=O stretching).

  • NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure and confirm the incorporation of both monomers.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.

  • Thermal Analysis (TGA and DSC): To evaluate the thermal stability and glass transition temperature of the polysulfonamide.

Visualization of the Polysulfonamide Synthesis Workflow

G cluster_synthesis Polysulfonamide Synthesis Monomer_Dissolution 1. Monomer Dissolution - Dissolve ODA in anhydrous DMAc - Add anhydrous pyridine Monomer_Addition 2. Monomer Addition - Dissolve this compound in DMAc Polycondensation 3. Polycondensation - Cool ODA solution to 0°C - Add sulfonyl chloride solution dropwise - Stir at room temperature for 24h Monomer_Addition->Polycondensation Precipitation 4. Precipitation - Pour polymer solution into methanol Polycondensation->Precipitation Washing 5. Washing - Filter and wash with methanol and hot water Precipitation->Washing Drying 6. Drying - Dry in vacuum oven at 80°C Washing->Drying G Polysulfonamide Polysulfonamide with Acetyl Group Photosensitive_Polymer Photosensitive Polysulfonamide with Chalcone Moiety Polysulfonamide->Photosensitive_Polymer Aldol Condensation Reagents Benzaldehyde + KOH/Ethanol in DMF

Troubleshooting & Optimization

Technical Support Center: Optimizing 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis and optimization of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This resource is tailored for researchers, chemists, and process development professionals who are utilizing this critical intermediate, often in the synthesis of pharmaceuticals like Celecoxib and its derivatives.[1][2] This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and maximize your reaction yields.

The synthesis of this molecule primarily involves the chlorosulfonation of 4-acetylbiphenyl. While seemingly straightforward, this electrophilic aromatic substitution is fraught with potential pitfalls, including low yield, byproduct formation, and purification challenges. This guide provides a structured approach to identifying and resolving these common issues.

Frequently Asked Questions (FAQs)

Q1: My overall yield of this compound is significantly lower than expected. What are the most common culprits?

Low yields are typically traced back to three primary areas: incomplete reaction, formation of side products, or degradation of the target molecule during workup. The most significant cause of yield loss is often the hydrolysis of the sulfonyl chloride product back to its corresponding sulfonic acid during the aqueous workup phase.[3][4] Additionally, using an insufficient excess of the chlorosulfonating agent can lead to the formation of diaryl sulfone byproducts, consuming your starting material.[3]

Q2: I'm observing a significant amount of an insoluble, high-melting point byproduct. What is it and how can I prevent it?

This is likely the diaryl sulfone byproduct, formed when the desired sulfonyl chloride or the intermediate sulfonic acid reacts with another molecule of 4-acetylbiphenyl. This side reaction is favored when the concentration of the chlorosulfonating agent is too low.

  • Causality: The reaction proceeds through an intermediate sulfonic acid, which can be attacked by another activated aromatic ring.

  • Solution: Ensure a sufficient excess of chlorosulfonic acid is used (typically 3-5 equivalents or more), which often serves as both the reagent and the solvent.[5] This keeps the concentration of the electrophilic species high, favoring the desired chlorosulfonation over the sulfone formation. The order of addition is also critical; adding the biphenyl substrate to the chlorosulfonic acid is preferred.

Q3: How critical is moisture control during the reaction and workup?

It is absolutely critical. Sulfonyl chlorides are highly susceptible to hydrolysis.[6][7] Any moisture present in the reactants, solvent, or glassware before or during the reaction can consume the chlorosulfonic acid. More importantly, exposure to water during the workup will rapidly convert your desired product into the corresponding and often highly water-soluble sulfonic acid, making isolation difficult and drastically reducing yield.[8] The entire workup should be performed quickly and at low temperatures to minimize this degradation.[9][10]

Troubleshooting & Optimization Guide

This section provides a problem-oriented approach to resolving specific experimental issues.

Issue 1: Low or No Product Conversion

If you observe a significant amount of unreacted 4-acetylbiphenyl starting material, consider the following factors.

Possible CauseScientific Rationale & Suggested Solutions
Inactive Reagents Rationale: Chlorosulfonic acid is highly reactive with atmospheric moisture. If it has been improperly stored, it will be partially hydrolyzed to sulfuric acid and HCl, reducing its activity. Solution: Use a fresh bottle of chlorosulfonic acid or one that has been properly stored under an inert atmosphere. Ensure your 4-acetylbiphenyl starting material is anhydrous.
Insufficient Reaction Time or Temperature Rationale: The acetyl group on the biphenyl system is deactivating, making the chlorosulfonation reaction more sluggish than on an unsubstituted biphenyl ring. The reaction may require more forcing conditions to proceed to completion. Solution: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time. A modest increase in temperature (e.g., from room temperature to 40-60°C) can also increase the reaction rate, but must be balanced against the risk of byproduct formation.[11][12]
Insufficient Chlorosulfonic Acid Rationale: As mentioned, an insufficient excess of the reagent can lead to incomplete reaction and favor side reactions. Solution: Increase the molar equivalents of chlorosulfonic acid relative to the 4-acetylbiphenyl. A ratio of at least 4:1 is a good starting point.
Issue 2: Product Hydrolysis During Workup

A classic sign of this issue is a low yield of a solid product after workup, often accompanied by a difficult-to-handle emulsion or a highly acidic aqueous phase containing the sulfonic acid.

Possible CauseScientific Rationale & Suggested Solutions
Prolonged Contact with Water Rationale: The rate of hydrolysis of sulfonyl chlorides is significant, especially at non-neutral pH and elevated temperatures.[13][14] Solution: The workup must be performed rapidly and at low temperatures. The standard procedure of pouring the reaction mixture onto crushed ice is effective because it rapidly cools the mixture, dilutes the excess acid, and often precipitates the less soluble sulfonyl chloride.[9][15]
Inefficient Extraction Rationale: If the product is not quickly removed from the aqueous phase, it will continue to hydrolyze. Solution: Immediately following the quench, filter the precipitated solid quickly. If the product remains in solution or is oily, perform a rapid extraction with a cold, water-immiscible organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with cold brine to remove residual water and dry thoroughly with an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) before solvent evaporation.
Issue 3: Poor Regioselectivity or Isomer Formation

The target is the 4'-sulfonyl chloride. The formation of other isomers can complicate purification.

Possible CauseScientific Rationale & Suggested Solutions
Incorrect Electrophilic Substitution Rationale: The 4-acetyl group is an electron-withdrawing, meta-directing group. Therefore, substitution on its own ring is disfavored. The acetyl-substituted phenyl ring acts as a deactivating group on the second (unsubstituted) phenyl ring, which directs electrophilic substitution to its own ortho and para positions. The para position (4') is sterically favored. Solution: This reaction generally exhibits good regioselectivity for the 4'-position. If other isomers are detected, it may point to impurities in the 4-acetylbiphenyl starting material. Confirm the purity of your starting material by NMR or GC-MS before starting.

Visualizing the Workflow

A robust experimental workflow is essential for reproducibility. The following diagram outlines the critical stages from reaction setup to product isolation.

G Workflow for this compound Synthesis cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification reagents 1. Charge Reactor with Chlorosulfonic Acid (4-5 eq) cooling 2. Cool to 0-5 °C reagents->cooling addition 3. Add 4-Acetylbiphenyl (1 eq) portion-wise cooling->addition stir 4. Stir at 0 °C to RT addition->stir monitor 5. Monitor by TLC (until SM consumed) stir->monitor quench 6. Quench by pouring onto crushed ice monitor->quench filter 7. Filter Precipitate Rapidly quench->filter wash 8. Wash with Cold Water filter->wash dry 9. Dry under Vacuum wash->dry recrystallize 10. Recrystallize (e.g., from Cyclohexane) dry->recrystallize

Caption: Key stages in the synthesis and purification workflow.

Troubleshooting Decision Tree

When faced with a low yield, this decision tree can help diagnose the underlying issue systematically.

G start Problem: Low Final Yield check_tlc Analyze crude reaction mixture by TLC/NMR start->check_tlc sm_present High % of Starting Material Remains check_tlc->sm_present SM > 10% byproducts Significant Byproducts Observed check_tlc->byproducts New spots clean_rxn Reaction looks clean, but isolated yield is low check_tlc->clean_rxn Clean conversion sol_sm1 Cause: Incomplete Reaction - Increase reaction time - Increase temperature moderately - Use fresh/anhydrous reagents - Increase equivalents of ClSO3H sm_present->sol_sm1 sol_byprod1 Byproduct ID: Diaryl Sulfone - Increase equivalents of ClSO3H - Ensure correct order of addition (substrate to acid) byproducts->sol_byprod1 sol_workup1 Cause: Product Hydrolysis During Workup - Perform quench/filtration faster - Ensure all steps are cold (0-5 °C) - Use cold, immiscible solvent for extraction immediately after quench - Dry organic extracts thoroughly clean_rxn->sol_workup1

Caption: A decision tree for troubleshooting low reaction yield.

Experimental Protocol: Chlorosulfonation of 4-Acetylbiphenyl

This protocol is a representative procedure. All operations should be performed in a well-ventilated fume hood.

Materials:

  • 4-Acetylbiphenyl (1.0 eq)

  • Chlorosulfonic Acid (ClSO₃H) (≥4.0 eq)

  • Crushed Ice

  • Deionized Water (cold)

  • Cyclohexane (for recrystallization)

  • Dichloromethane (optional, for extraction)

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (for HCl gas), add chlorosulfonic acid (4.0 eq).

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C.

  • Substrate Addition: Add 4-acetylbiphenyl (1.0 eq) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.[9]

  • Reaction: After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitoring: Monitor the reaction's progress by taking a small aliquot, quenching it carefully in ice water, extracting with ethyl acetate, and analyzing by TLC until the 4-acetylbiphenyl spot is no longer visible.

  • Workup (Quenching): Prepare a large beaker containing a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice slurry. A solid precipitate should form.[9][15]

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is near neutral pH.

  • Drying: Dry the crude product under vacuum. The yield of crude material is typically high (75-85%).

  • Purification: Recrystallize the crude solid from a suitable solvent like cyclohexane to yield the purified this compound as a white solid.[16]

References

  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). Benchchem.
  • PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES. (n.d.). Google Patents.
  • Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society.
  • Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. (n.d.). Canadian Science Publishing.
  • Application Notes and Protocols for the Synthesis of Celecoxib from 4'-Methylacetophenone. (n.d.). Benchchem.
  • Celecoxib Derivative Intermediates And Their Synthetic Pathways. (2025).
  • Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. (n.d.).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). (2025). ResearchGate.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (n.d.). Journal of Medicinal Chemistry.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure.
  • Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. (n.d.). Benchchem.
  • Process for the chloro-sulphonation of biphenyl and diphenyl ether. (n.d.). Google Patents.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses Procedure.
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications.
  • Common side reactions during the chlorosulfonation of dichlorobenzoic acids. (n.d.). Benchchem.
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023). MDPI.
  • Purification of p (nu-acetyl amino) benzene sulfonyl chloride. (n.d.). Google Patents.
  • Chlorosulfonic Acid - A Versatile Reagent. (n.d.).
  • 4-Acetylbiphenyl. (2025). ChemicalBook.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges encountered during the synthesis of this important biphenyl derivative, providing in-depth, field-tested solutions and the scientific principles behind them.

The synthesis of this compound typically involves a two-step process: a Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl, followed by chlorosulfonation. Each of these steps presents unique challenges that can impact yield and purity. This guide is structured to help you navigate these issues effectively.

Part 1: Friedel-Crafts Acylation of Biphenyl

The initial step, the acylation of biphenyl, is a classic electrophilic aromatic substitution.[1] However, controlling selectivity and preventing side reactions is crucial for a successful synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is my yield of 4-acetylbiphenyl consistently low?

A1: Low yields in Friedel-Crafts acylation can often be attributed to several factors:

  • Inactive Catalyst: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly hygroscopic.[2] Exposure to moisture will deactivate it, halting the reaction. Always use a fresh, unopened container of anhydrous aluminum chloride and handle it in a dry environment, such as under an inert atmosphere.[3]

  • Insufficient Catalyst: A stoichiometric amount of the Lewis acid is often necessary because it forms a complex with the ketone product.[2] It is common to use a slight excess (1.1 to 2.0 equivalents) to ensure the reaction goes to completion.[3]

  • Low Reaction Temperature: While the initial mixing is often done at low temperatures to control the exothermic reaction, a subsequent heating step is usually required to provide the necessary activation energy.[3]

Q2: I am getting a mixture of isomers (2-acetylbiphenyl and 4-acetylbiphenyl). How can I improve the selectivity for the desired 4-isomer?

A2: The formation of the para-isomer (4-acetylbiphenyl) is generally favored due to steric hindrance at the ortho-positions. To maximize the yield of the 4-acetylbiphenyl, it is recommended to carry out the reaction at lower temperatures, which enhances kinetic control and favors the less sterically hindered product.[3] Purification by recrystallization from a suitable solvent like ethanol or acetone can effectively separate the isomers.

Q3: My crude product is an unmanageable oil instead of a solid. What should I do?

A3: If the crude product is oily, it is likely a mixture of isomers and byproducts. After quenching the reaction with ice-cold water or dilute acid, perform an extraction with an appropriate organic solvent such as dichloromethane or ethyl acetate. Washing the organic layer with water and brine, followed by drying over an anhydrous salt (e.g., MgSO₄) and solvent evaporation, should yield a solid that can then be purified.[3]

Troubleshooting Guide: Friedel-Crafts Acylation
IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: Moisture deactivation of AlCl₃. 2. Insufficient Catalyst: Less than a stoichiometric amount used. 3. Deactivated Biphenyl: Starting material has electron-withdrawing groups.1. Use fresh, anhydrous AlCl₃ under an inert atmosphere.[2] 2. Use at least a 1:1 molar ratio of AlCl₃ to the limiting reagent; an excess is often better.[3] 3. This method is not suitable for deactivated aromatic rings. Consider an alternative synthetic route.
Formation of Multiple Products 1. Polysubstitution: The acetyl group activates the ring for further acylation. 2. Isomer Formation: Acylation at the ortho-position.1. Use a 1:1 stoichiometry of biphenyl to acetyl chloride. 2. Run the reaction at lower temperatures to favor para-substitution.[3]
Difficult Workup Complexes with Catalyst: The ketone product forms a stable complex with AlCl₃.Quench the reaction mixture by carefully pouring it onto crushed ice and dilute HCl to break up the complex and dissolve the aluminum salts.
Experimental Protocol: Synthesis of 4-Acetylbiphenyl

This protocol is a general guideline.

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents).

  • Add a suitable anhydrous solvent, such as dichloromethane.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of biphenyl (1.0 equivalent) and acetyl chloride (1.1 equivalents) in dichloromethane from the dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

  • Carefully quench the reaction by pouring it into a beaker of crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol.

Visualization of the Acylation Process

Friedel_Crafts_Acylation cluster_reactants Reactants cluster_products Products Biphenyl Biphenyl SigmaComplex Sigma Complex (Resonance Stabilized) Biphenyl->SigmaComplex + Acylium Ion AcetylChloride Acetyl Chloride AcyliumIon Acylium Ion [CH₃CO]⁺ AcetylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Catalyst) AcyliumIon->SigmaComplex Product 4-Acetylbiphenyl SigmaComplex->Product - H⁺ HCl HCl Chlorosulfonation cluster_reactants Reactants cluster_products Products Acetylbiphenyl 4-Acetylbiphenyl SigmaComplex Sigma Complex (Resonance Stabilized) Acetylbiphenyl->SigmaComplex + Electrophile ChlorosulfonicAcid Chlorosulfonic Acid (Excess) Electrophile SO₂Cl⁺ (Electrophile) ChlorosulfonicAcid->Electrophile Self-ionization Product This compound SigmaComplex->Product - H⁺ Byproduct Diaryl Sulfone (Byproduct) Product->Byproduct + 4-Acetylbiphenyl

Caption: Workflow for Chlorosulfonation.

By understanding the key reaction parameters and potential pitfalls of each synthetic step, you can significantly improve the yield and purity of your this compound synthesis.

References

  • King, J. F., & Durst, T. (1965). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 87(24), 5684–5692. [Link]

  • Haszeldine, R. N. (1955). Perfluoroalkyl derivatives of sulphur. Part VI. The hydrolysis of trifluoromethanesulphonyl chloride and fluoride, and the preparation of trifluoromethanesulphonic anhydride. Journal of the Chemical Society (Resumed), 2901-2906. [Link]

  • Robertson, R. E. (1967). Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Journal of Chemistry, 45(6), 589-597. [Link]

  • Cremlyn, R. J. (2002). Chlorosulfonic Acid: A Versatile Reagent. Royal Society of Chemistry. [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous process chemistry: the preparation of aryl sulfonyl chlorides. Organic Process Research & Development, 13(5), 875-879. [Link]

  • Al-Masoudi, N. A., & Al-Soud, Y. A. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18456-18491. [Link]

  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. Retrieved from [Link]

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Identification and reduction of side products in 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, offering in-depth troubleshooting advice and frequently asked questions. Our goal is to empower you with the scientific rationale behind each step to proactively identify and mitigate the formation of common side products, ensuring the highest possible yield and purity of your target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.

Problem 1: Low Yield and Presence of Multiple Spots on TLC After Friedel-Crafts Acylation of Biphenyl

Question: My Friedel-Crafts acylation of biphenyl to form 4-acetylbiphenyl is resulting in a low yield of the desired product, and the TLC plate shows several spots, including one that I suspect is a di-acylated product. How can I improve the selectivity and yield?

Answer: This is a common challenge in Friedel-Crafts acylation. The formation of multiple products typically points to issues with reaction stoichiometry, temperature control, or catalyst activity.

Causality and Solution:

  • Di-acylation: The primary cause of di-acylated biphenyl is an excess of the acylating agent (acetyl chloride or acetic anhydride) and the Lewis acid catalyst (e.g., AlCl₃).[1][2] To favor mono-acylation, it is crucial to maintain a strict 1:1 molar ratio of biphenyl to the acylating agent.[1]

  • Isomer Formation: While the para-substituted product, 4-acetylbiphenyl, is the thermodynamically favored isomer due to steric hindrance, some ortho-isomer is often formed.[1] Lowering the reaction temperature can enhance the selectivity for the para-isomer.[1] Performing the addition of the acylating agent at 0-5°C and then allowing the reaction to proceed at a controlled temperature is recommended.

  • Catalyst Inactivity: Aluminum chloride is highly hygroscopic and will be deactivated by any moisture present in the reaction setup.[1][2] This leads to an incomplete reaction and a lower yield. It is imperative to use a fresh, unopened container of anhydrous aluminum chloride and to conduct the reaction under strictly anhydrous conditions, including flame-dried glassware and dry solvents.[2]

Experimental Protocol: Optimized Friedel-Crafts Acylation of Biphenyl

  • Set up a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or 1,2-dichloroethane under a nitrogen atmosphere.[2]

  • Cool the suspension to 0-5°C using an ice bath.

  • In the dropping funnel, prepare a solution of biphenyl (1 equivalent) and acetyl chloride (1 equivalent) in the same anhydrous solvent.

  • Add the biphenyl/acetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature between 0-5°C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours, monitoring the progress by TLC.

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-acetylbiphenyl.

  • Purify the crude product by recrystallization from ethanol or by column chromatography to separate the desired para-isomer from any ortho-isomer and other impurities.[1]

Problem 2: Significant Impurity Identified as 4'-Acetyl-[1,1'-biphenyl]-4-sulfonic acid in the Final Product

Question: After the chlorosulfonation of 4-acetylbiphenyl, my final product, this compound, is contaminated with a significant amount of the corresponding sulfonic acid. What is causing this, and how can I prevent it?

Answer: The presence of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonic acid is a clear indication of hydrolysis of the sulfonyl chloride product.[3] This is a very common side reaction, especially during the work-up and purification steps.

Causality and Solution:

  • Hydrolysis during Work-up: Sulfonyl chlorides are susceptible to hydrolysis, which is the reverse of the chlorosulfonation reaction.[4] This is particularly problematic during the aqueous work-up when quenching the excess chlorosulfonic acid. The low solubility of the aryl sulfonyl chloride in water helps to protect it from extensive hydrolysis, leading to its precipitation.[3]

  • Incomplete Reaction: If the chlorosulfonation reaction does not go to completion, the unreacted sulfonic acid intermediate will be present in the final product.

  • Purification Issues: The crude sulfonyl chloride must not be heated in the presence of water, as this will accelerate decomposition back to the sulfonic acid.[5]

Troubleshooting and Prevention Strategies:

  • Reaction Conditions: Ensure a sufficient excess of chlorosulfonic acid is used to drive the reaction to completion. The reaction is typically performed at a controlled temperature, and a subsequent heating step may be necessary.[5][6]

  • Careful Work-up: The quenching of the reaction mixture should be done at a low temperature by slowly adding it to crushed ice.[5][6] This minimizes the contact time and temperature at which the sulfonyl chloride is exposed to water.

  • Efficient Filtration and Washing: The precipitated sulfonyl chloride should be collected by suction filtration as quickly as possible and washed thoroughly with cold water to remove any remaining acid.[6]

  • Anhydrous Purification: If further purification is needed, it must be carried out under anhydrous conditions. Recrystallization from a dry, non-protic solvent like dry benzene or toluene is a suitable method.[5][7]

Table 1: Summary of Common Side Products and Mitigation Strategies

Reaction Step Side Product Primary Cause Mitigation Strategy
Friedel-Crafts AcylationDi-acetylated biphenylExcess acylating agent/catalystUse a 1:1 molar ratio of reactants[1]
Friedel-Crafts AcylationOrtho-acetylbiphenylKinetic product formationLower reaction temperature[1]
Chlorosulfonation4'-Acetyl-[1,1'-biphenyl]-4-sulfonic acidHydrolysis of sulfonyl chlorideLow-temperature aqueous work-up, anhydrous purification[3][5]
ChlorosulfonationDesulfonated product (4-acetylbiphenyl)Reversible sulfonationAvoid prolonged heating in aqueous acid[8]

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to identify and quantify the side products in my reaction?

A1: A combination of chromatographic and spectroscopic techniques is ideal.

  • Thin-Layer Chromatography (TLC): An excellent initial tool for monitoring the reaction progress and identifying the presence of multiple components.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and the percentage of each impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the desired product and any isolated side products. Isomers can often be distinguished by differences in their chemical shifts and coupling constants.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can be particularly useful for analyzing the products of the Friedel-Crafts acylation.[10]

Q2: Can I use a different Lewis acid for the Friedel-Crafts acylation?

A2: While AlCl₃ is the most common Lewis acid for this reaction, others like FeCl₃ can also be used.[11] However, a stoichiometric amount of the Lewis acid is often required because it complexes with the ketone product, rendering it inactive.[1][2] In some cases, "greener" alternatives are being explored to avoid the hazardous nature of AlCl₃.[2] A method using 4-dimethylaminopyridine (DMAP) as a co-catalyst with AlCl₃ has been reported to improve purity and yield.[12][13]

Q3: My final product, this compound, is an off-white or yellowish solid. Is this normal?

A3: A slight off-white or yellowish color in the crude product is common. However, a significant coloration may indicate the presence of impurities. Purification by recrystallization from an appropriate dry solvent, such as dry benzene, should yield a colorless crystalline solid.[5]

Q4: Are there any safety precautions I should be aware of during this synthesis?

A4: Yes, several hazards are associated with this synthesis.

  • Chlorosulfonic acid: This reagent is highly corrosive and reacts violently with water, releasing large amounts of HCl gas. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.[5]

  • Friedel-Crafts Reaction: The reaction is exothermic and evolves HCl gas. Proper temperature control and a gas trap are necessary.[5]

  • Solvents: Dichloromethane and other chlorinated solvents are potential carcinogens and should be handled with care in a fume hood.

Visualizing the Process

To aid in understanding the reaction and troubleshooting workflow, the following diagrams have been created.

Reaction_Pathway cluster_step1 Step 1 cluster_step2 Step 2 Biphenyl Biphenyl Four_Acetylbiphenyl 4-Acetylbiphenyl Biphenyl->Four_Acetylbiphenyl Friedel-Crafts Acylation AcetylChloride Acetyl Chloride / AlCl₃ FinalProduct This compound Four_Acetylbiphenyl->FinalProduct Chlorosulfonation ChlorosulfonicAcid Chlorosulfonic Acid

Caption: Synthetic pathway for this compound.

Side_Product_Formation Reactants_FC Biphenyl + Acetyl Chloride Desired_FC 4-Acetylbiphenyl Reactants_FC->Desired_FC Diacylated Di-acetylated Biphenyl Reactants_FC->Diacylated Excess Acylating Agent Ortho_Isomer Ortho-acetylbiphenyl Reactants_FC->Ortho_Isomer Kinetic Control Reactants_CS 4-Acetylbiphenyl + Chlorosulfonic Acid Desired_CS This compound Reactants_CS->Desired_CS Sulfonic_Acid Sulfonic Acid Impurity Desired_CS->Sulfonic_Acid Hydrolysis Desulfonated 4-Acetylbiphenyl (Desulfonation) Desired_CS->Desulfonated Aqueous Acid/Heat

Caption: Formation pathways of common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Step Identify Problematic Step (TLC, HPLC) Start->Identify_Step FC_Problem Friedel-Crafts Acylation Issue Identify_Step->FC_Problem Step 1 CS_Problem Chlorosulfonation Issue Identify_Step->CS_Problem Step 2 Check_Stoichiometry Verify Reactant Ratios (1:1) FC_Problem->Check_Stoichiometry Check_Temp Optimize Reaction Temperature FC_Problem->Check_Temp Check_Catalyst Ensure Anhydrous Catalyst/Conditions FC_Problem->Check_Catalyst Check_Workup Optimize Quenching & Work-up CS_Problem->Check_Workup Check_Purification Use Anhydrous Purification CS_Problem->Check_Purification

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Wikipedia contributors. (2023). Desulfonation reaction. In Wikipedia, The Free Encyclopedia. [Link]

  • Catalysis of Organic Reactions. (1989). Reduction of Sulfonyl Chlorides to Thiols. [Link]

  • Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols.
  • Wikipedia contributors. (2023). Sulfonic acid. In Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (n.d.). Hydrogen reduction of sulfonyl chlorides to thiols.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]

  • Organic Chemistry Portal. (n.d.). Reduction of Sulfonyl Chlorides. [Link]

  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. [Link]

  • ResearchGate. (n.d.). Reduction of Arylsulfonyl Chlorides to Arylthiols Using Triphenylphosphine. [Link]

  • Synthetic Map. (n.d.). Aromatic desulfonation. [Link]

  • University of Calgary. (n.d.). Aromatic sulfonation. [Link]

  • Google Patents. (n.d.). PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. [Link]

  • National Institutes of Health. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. [Link]

  • Wikipedia contributors. (2023). Aromatic sulfonation. In Wikipedia, The Free Encyclopedia. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. [Link]

  • Reddit. (2016). Hydrolysis stable sulfonyl chlorides. [Link]

  • University of California, Berkeley. (n.d.). Synthesis of sulfonyl chloride substrate precursors. [Link]

  • National Institutes of Health. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. [Link]

  • Google Patents. (n.d.). A kind of preparation method of high-purity 4-acetylbiphenyl.
  • Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry?. [Link]

  • Organic Syntheses. (n.d.). Sulfanilyl chloride, N-acetyl-. [Link]

  • ResearchGate. (n.d.). Synthesis of derivatives 26-29. [Link]

  • PubChem. (n.d.). 4-Acetylbiphenyl. [Link]

  • Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • YouTube. (2020). How to Identify Type of Isomerism. [Link]

  • ResearchGate. (n.d.). Friedel–Crafts acylation of biphenyl with anhydrides. [Link]

  • ResearchGate. (n.d.). Techniques and Methods of Identification. [Link]

  • LibreTexts Chemistry. (2022). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

  • PubMed. (n.d.). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. [Link]

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Technical Support Center: Improving the Stability and Shelf-Life of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride is a pivotal, yet highly reactive, intermediate in the synthesis of pharmaceuticals and advanced materials.[1][2] Its inherent instability, primarily due to the electrophilic sulfonyl chloride group, presents significant challenges in storage and handling, often leading to compromised experimental outcomes. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to mitigate degradation, ensure reagent integrity, and improve the reproducibility of their results.

Part 1: Core Directive - Understanding the Instability

The primary obstacle to the long-term stability of this compound is its susceptibility to hydrolysis. The sulfonyl chloride moiety reacts readily with water, leading to the formation of the corresponding and far less reactive 4'-acetyl-[1,1'-biphenyl]-4-sulfonic acid. This degradation pathway is a common issue for all sulfonyl chlorides.[3][4]

Degradation Pathway Visualization

The hydrolysis of this compound is a critical degradation pathway that researchers must control to maintain the reagent's efficacy.

G reagent This compound product 4'-Acetyl-[1,1'-biphenyl]-4-sulfonic acid (Inactive) reagent->product Hydrolysis hcl HCl (gas) reagent->hcl Byproduct water H₂O (Moisture)

Caption: Hydrolysis of this compound.

Part 2: Scientific Integrity & Logic - Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address common issues and provide actionable solutions based on established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for my this compound?

A1: The most common indicators of degradation include:

  • Reduced Reaction Yield: A noticeable decrease in the efficiency of reactions where the sulfonyl chloride is a key reagent.

  • Physical Changes: The appearance of a brownish or black color can indicate decomposition.[5]

  • Formation of Impurities: The presence of unexpected spots on a Thin-Layer Chromatography (TLC) plate or new peaks in NMR or LC-MS analyses are strong indicators of degradation.[5] The primary impurity to look for is the corresponding sulfonic acid, which is significantly more polar.

Q2: What are the optimal storage conditions to maximize the shelf-life of this compound?

A2: To ensure the long-term stability of this compound, the following storage conditions are recommended:

  • Temperature: Store at 2-8°C for optimal stability.[6]

  • Atmosphere: The compound should be stored under a dry, inert atmosphere such as argon or nitrogen to prevent hydrolysis.

  • Container: Use a tightly sealed container to minimize exposure to moisture and air.[7]

  • Light: Protect from direct sunlight.[7]

Q3: I've noticed a significant drop in the performance of my reagent. Can I repurify it?

A3: While repurification is possible, it is often challenging. Recrystallization from a non-polar, anhydrous solvent could theoretically remove the more polar sulfonic acid impurity. However, preventing further degradation during this process is difficult. It is generally more reliable and efficient to start with a fresh, high-purity batch of the reagent.

Q4: Are there any incompatible materials I should be aware of when handling this compound?

A4: Yes, avoid contact with:

  • Water and Protic Solvents: These will readily hydrolyze the sulfonyl chloride.

  • Strong Oxidizing Agents: Can lead to decomposition.[8][9][10]

  • Strong Alkalis: Will react violently with the sulfonyl chloride.[8]

  • Certain Metals: Some metals can catalyze decomposition. Glass or PTFE-lined containers are recommended for storage and handling.[11]

Troubleshooting Guide: Common Experimental Issues
Issue Potential Cause Troubleshooting Steps Expected Outcome
Low or no product yield Reagent degradation due to improper storage or handling.1. Verify storage conditions (temperature, inert atmosphere). 2. Perform a purity check (TLC, NMR) on the starting material. 3. Use a fresh, unopened container of the reagent for a control reaction.Improved reaction yield with fresh, properly handled reagent.
Inconsistent results between experiments The reagent is degrading over time after the container has been opened.1. Aliquot the reagent into smaller, single-use vials under an inert atmosphere upon first opening. 2. Ensure all glassware is scrupulously dried before use.Consistent and reproducible results across different experiments.
Reaction mixture turns dark Decomposition of the sulfonyl chloride, potentially due to excessive heat or contaminants.1. Run the reaction at a lower temperature if the protocol allows.[5] 2. Ensure all solvents and other reagents are pure and anhydrous.A cleaner reaction profile with fewer colored byproducts.

Part 3: Visualization & Formatting - Best Practices Workflow

Adhering to a strict handling protocol is paramount for preserving the integrity of this compound.

Experimental Protocol: Handling and Aliquoting
  • Preparation: Move the sealed container of this compound from cold storage to a desiccator at room temperature. Allow at least one hour for the container to equilibrate to ambient temperature to prevent condensation.

  • Inert Environment: Transfer the container and all necessary tools (spatulas, vials, etc.) into a glovebox or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).

  • Aliquoting: Carefully open the main container and quickly portion the desired amounts into smaller, pre-labeled, dry glass vials.

  • Sealing: Tightly cap the vials and seal with paraffin film for an extra barrier against moisture.

  • Storage: Immediately return the main container and the new aliquots to the appropriate cold storage (2-8°C).

Workflow for Mitigating Degradation

G cluster_storage Proper Storage cluster_handling Careful Handling cluster_outcome Desired Outcome S1 Store at 2-8°C H1 Equilibrate to Room Temp in Desiccator S1->H1 S2 Inert Atmosphere (N₂/Ar) H2 Handle in Glovebox S2->H2 S3 Tightly Sealed Container S3->H1 H1->H2 H3 Use Anhydrous Solvents H2->H3 O1 Maximized Shelf-Life H3->O1 O2 Improved Experimental Reproducibility H3->O2

Caption: Best practices for storage and handling to improve stability.

References
  • Reactive intermediates | Organic Chemistry 1: An open textbook - Lumen Learning. (n.d.). Lumen Learning. Retrieved January 14, 2026, from [Link]

  • Arts, Science & Commerce College Kolhar. (n.d.). Structure, Stability and Reactions of Reactive Intermediates. Retrieved January 14, 2026, from [Link]

  • 5.7: Reactive Intermediates - Carbocations. (2020, May 30). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

  • Fisher, H. F. (2001). Stabilization of noncovalent intermediates in enzymatically catalyzed reactions. Biochemical and Biophysical Research Communications, 286(4), 833-836. Retrieved January 14, 2026, from [Link]

  • Copéret, C. (2012). Stabilizing reactive intermediates through site isolation. Pure and Applied Chemistry, 84(11), 2261-2274. Retrieved January 14, 2026, from [Link]

  • Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. (2025, August 6). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Methanesulfinyl Chloride. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Storage handling for Chemical - methane sulfonyl chloride. (2023, January 31). Reddit. Retrieved January 14, 2026, from [Link]

  • Material Safety Data Sheet - 4-Acetylbiphenyl, 97%. (n.d.). Cole-Parmer. Retrieved January 14, 2026, from [Link]

  • Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). Wordpress. Retrieved January 14, 2026, from [Link]

  • Catalytic Degradation of Lignin over Sulfonyl-Chloride-Modified Lignin-Based Porous Carbon-Supported Metal Phthalocyanine: Effect of Catalyst Concentrations. (2024, January 10). MDPI. Retrieved January 14, 2026, from [Link]

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Evolve's guide to storing lab chemicals safely. (2021, September 14). Evolve. Retrieved January 14, 2026, from [Link]

  • The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. (2011, February 18). PubMed. Retrieved January 14, 2026, from [Link]

  • 4-Acetylbiphenyl. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]

  • Structure and mechanism of hydrolysis of diaryl(acylamino)(chloro)-λ4-sulfanes and diaryl(acylamino)sulfonium salts. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved January 14, 2026, from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering. Retrieved January 14, 2026, from [Link]

  • p-TOLUENESULFINYL CHLORIDE. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

  • A kind of preparation method of high-purity 4-acetylbiphenyl. (n.d.). Google Patents.

Sources

Technical Support Center: Scaling Up 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into the common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production. We will explore the causality behind experimental choices, troubleshooting strategies, and critical safety protocols.

Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the scale-up process, from reaction initiation to product isolation.

Synthesis and Reaction Control

Q1: My yield of this compound drops significantly upon scale-up. What are the likely causes?

A1: A drop in yield during scale-up is a multifaceted problem often stemming from issues with thermal and mass transfer.[1][2]

  • Inadequate Thermal Management: The chlorosulfonation of 4-acetylbiphenyl is highly exothermic.[3] In a large reactor, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to localized "hot spots," promoting side reactions and decomposition of the product.[2][3] A key indicator of thermal decomposition is a darkening of the reaction mixture and evolution of gases like SO₂.[4]

  • Poor Mixing: Inefficient mixing in large vessels leads to poor mass transfer.[3] This can result in localized high concentrations of the chlorosulfonating agent, causing undesired side reactions such as the formation of disulfonated or chlorinated byproducts.

  • Reagent Addition Rate: A linear scale-up of the reagent addition rate from a lab-scale procedure is often too fast for a large reactor. The addition rate must be controlled to match the reactor's heat removal capacity.

Q2: What is the optimal sulfonating agent, and why is an excess often required?

A2: Chlorosulfonic acid (ClSO₃H) is the most common and effective reagent for this transformation.[5] While other reagents like thionyl chloride (SOCl₂) can be used to convert the corresponding sulfonic acid to the sulfonyl chloride, direct chlorosulfonation with ClSO₃H is more atom-economical.

A significant excess of chlorosulfonic acid (typically 3-5 equivalents) is often used for several reasons:

  • Solvent: It frequently serves as both the reagent and the solvent, ensuring the starting material remains dissolved.

  • Driving Equilibrium: The excess drives the reaction to completion.

  • Byproduct Sequestration: It reacts with the water formed during the reaction, preventing it from hydrolyzing the product sulfonyl chloride back to the sulfonic acid.

Q3: How critical is temperature control during the chlorosulfonation reaction?

A3: Temperature control is arguably the most critical parameter. The reaction should be initiated at a low temperature (typically 0 to 5 °C) to control the initial exotherm. The temperature can then be allowed to rise slowly or be maintained at a specific point. Running the reaction at excessively high temperatures can lead to thermal decomposition and the formation of impurities.[4] Conversely, if the temperature is too low, the reaction rate may be impractically slow.

Work-up and Purification

Q4: What is the best practice for quenching a large-scale chlorosulfonation reaction?

A4: The quench step is one of the most hazardous parts of the process. The reaction mixture, containing a large excess of highly reactive chlorosulfonic acid, must be quenched by slowly adding it to a vigorously stirred vessel of crushed ice or ice-water.[6] Never add water to the reaction mixture , as this will cause an explosive release of heat and HCl gas.[7] The quench should be performed in a well-ventilated area or a reactor equipped with an efficient off-gas scrubbing system to neutralize the copious amounts of HCl gas that will evolve.[3][8]

Q5: I am struggling with product isolation. My product oils out or forms a fine precipitate that is difficult to filter. What can I do?

A5: These are common crystallization and isolation challenges during scale-up.[1]

  • Oiling Out: This occurs when the product's solubility in the crystallization solvent is too high at the cooling temperature, or when impurities are depressing the melting point. Try using a less polar solvent system or adding an anti-solvent slowly to a solution of the crude product.

  • Poor Filtration: Fine precipitates can clog filter media. This can be improved by optimizing the cooling profile. A slower, controlled cooling rate often allows for the growth of larger, more easily filterable crystals. Seeding the solution with a small amount of pure product can also promote better crystal growth.

Q6: My final product is always contaminated with the corresponding sulfonic acid. How can I prevent this and remove it?

A6: The sulfonic acid is the primary hydrolysis byproduct. Its formation is difficult to avoid completely.

  • Prevention: Minimize the product's contact time with water during work-up.[9] Perform the quench and subsequent washes at low temperatures and as quickly as possible. The low solubility of the sulfonyl chloride in cold water helps protect it from extensive hydrolysis.[4][10]

  • Removal: The sulfonic acid is much more polar than the sulfonyl chloride. It can be removed by washing the organic solution of your product with a cold, dilute sodium bicarbonate solution. The basic wash will deprotonate the acidic sulfonic acid, forming a salt that is soluble in the aqueous layer. Be cautious, as this wash can also slowly hydrolyze your desired product. A final wash with brine will help to remove residual water before drying the organic layer.

Safety and Handling

Q7: What are the primary safety hazards when working with chlorosulfonic acid at scale?

A7: Chlorosulfonic acid is a highly corrosive and reactive chemical that requires stringent safety protocols.[7][8]

  • Extreme Corrosivity: It causes severe burns upon contact with skin and eyes.[11]

  • Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic, corrosive hydrogen chloride (HCl) gas.[7]

  • Fuming: It fumes in moist air, releasing HCl and sulfuric acid mist.[8]

  • Gas Evolution: The reaction itself produces significant volumes of HCl gas.[3]

All personnel must wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, a face shield, and safety goggles.[11] The reaction must be conducted in a well-ventilated area with access to emergency showers and eyewash stations.[8][12] An off-gas scrubbing system containing a caustic solution (e.g., NaOH) is mandatory for large-scale operations.[3]

Troubleshooting Guides

Troubleshooting Low Yield and Purity

This guide provides a logical workflow for diagnosing and solving issues of low yield and purity.

Troubleshooting_Low_Yield start Low Yield / Purity Observed check_crude Analyze Crude Product by HPLC/NMR start->check_crude impure Crude is Impure check_crude->impure No pure Crude is >95% Pure check_crude->pure Yes reaction_issue Reaction Issue impure->reaction_issue temp_control Review Temperature Logs. Was exotherm controlled? reaction_issue->temp_control Thermal Runaway? mixing_speed Review Agitator Speed. Was mixing efficient? reaction_issue->mixing_speed Byproducts? reagent_quality Check Starting Material & Chlorosulfonic Acid Quality reaction_issue->reagent_quality No Reaction? sol_temp Solution: Decrease addition rate, improve reactor cooling. temp_control->sol_temp sol_mixing Solution: Increase agitator RPM, consider different impeller design. mixing_speed->sol_mixing sol_reagent Solution: Use fresh, high-purity reagents. reagent_quality->sol_reagent isolation_issue Isolation Issue pure->isolation_issue hydrolysis Significant Sulfonic Acid Impurity? isolation_issue->hydrolysis Purity Loss after Work-up? filtration_loss Product Lost During Filtration/ Transfers? isolation_issue->filtration_loss Mass Balance Issue? crystallization Review Crystallization. Did product 'oil out'? isolation_issue->crystallization Physical Form Issue? sol_hydrolysis Solution: Reduce work-up time, use colder water, perform washes faster. hydrolysis->sol_hydrolysis sol_filtration Solution: Optimize filter cloth, ensure complete transfer of solids. filtration_loss->sol_filtration sol_crystallization Solution: Use anti-solvent, slow down cooling rate, seed mixture. crystallization->sol_crystallization

Caption: Troubleshooting Decision Tree for Low Yield/Purity.

Experimental Protocols & Data

Synthesis Workflow

The general workflow for the synthesis involves the electrophilic aromatic substitution of 4-acetylbiphenyl using chlorosulfonic acid.

Synthesis_Workflow start_mat 4-Acetylbiphenyl + Chlorosulfonic Acid reaction Chlorosulfonation (0-25 °C) start_mat->reaction Slow Addition quench Quench on Ice-Water (Vigorous Stirring) reaction->quench Reaction Complete (TLC/HPLC) filtration Filtration & Water Wash quench->filtration Precipitation drying Drying (Vacuum, <40 °C) filtration->drying product Final Product: 4'-Acetyl-[1,1'-biphenyl] -4-sulfonyl chloride drying->product

Caption: General Synthesis Workflow Diagram.

Recommended Scale-Up Reaction Parameters

The following table summarizes typical parameters for scaling up the synthesis. Exact values must be optimized for specific equipment and batch sizes.

ParameterLaboratory Scale (e.g., 10g)Pilot Scale (e.g., 1kg)Key Considerations for Scale-Up
4-Acetylbiphenyl 1.0 eq1.0 eqEnsure high purity to avoid side reactions.
Chlorosulfonic Acid 3.0 - 5.0 eq3.0 - 4.0 eqUse of a co-solvent may be considered to improve fluidity and heat transfer.[3]
Reaction Temperature 0 °C to 25 °C0 °C to 15 °CCritical for controlling exotherm and preventing decomposition.[3]
Addition Time 15-30 min2-4 hoursMust be linked to the reactor's cooling capacity.[1]
Reaction Time 1-3 hours2-6 hoursMonitor by HPLC/TLC until starting material is consumed.
Quench Medium Ice/WaterIce/WaterEnsure sufficient volume and cooling to absorb the heat of neutralization.
Protocol: Scale-Up Synthesis of this compound (100g Scale Example)

Disclaimer: This protocol is for informational purposes only and should be adapted and risk-assessed by qualified personnel before implementation.

Materials:

  • 4-Acetylbiphenyl (100 g, 0.51 mol)

  • Chlorosulfonic acid (237 g, 135 mL, 2.04 mol, 4.0 eq)

  • Dichloromethane (DCM) (500 mL, optional co-solvent)

  • Crushed Ice (2 kg)

  • Water (2 L)

Procedure:

  • Reactor Setup: Equip a 2 L jacketed glass reactor with a mechanical overhead stirrer, a thermocouple, a nitrogen inlet, and an addition funnel. Connect the reactor's jacket to a circulating chiller/heater. Connect the nitrogen outlet to a gas scrubber containing a sodium hydroxide solution.

  • Charging Reagents: Charge chlorosulfonic acid to the reactor. If using a co-solvent, charge DCM first, cool, then slowly add the chlorosulfonic acid. Begin stirring and cool the reactor contents to 0-5 °C.

  • Substrate Addition: Dissolve the 4-acetylbiphenyl in a minimal amount of DCM (if used) or add it portion-wise as a solid directly to the stirred chlorosulfonic acid. The addition should be done slowly over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Significant HCl gas evolution will occur.[6]

  • Reaction: Once the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-4 hours. Monitor the reaction's progress by taking aliquots, carefully quenching them, and analyzing by TLC or HPLC.

  • Quench: In a separate, larger reactor (e.g., 10 L), prepare a mixture of crushed ice and water. Stir vigorously. Once the reaction is complete, slowly transfer the reaction mixture via a pump or cannula into the ice/water slurry. The rate of addition must be controlled to keep the quench pot temperature below 20 °C.

  • Isolation: The product will precipitate as a white or off-white solid. Continue stirring for 30 minutes after the quench is complete. Collect the solid by filtration.

  • Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral (pH ~6-7). This removes residual acids.

  • Drying: Dry the product under vacuum at a temperature not exceeding 40 °C. High temperatures can cause the product to decompose. The product is a white to light-tan solid.

References

  • Application Notes and Protocols for the Scale-up Synthesis of Sulfonyl Chlorides. Benchchem. 3

  • Synthesis of sulfonyl chloride substr
  • Chlorosulfonic Acid. Veolia North America. 8

  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central.

  • Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. [Source Not Available]
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate.

  • Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic (RSC Publishing).

  • CSA. [Source Not Available]
  • Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV.

  • Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets. ECHEMI.

  • Benzenesulfonyl chloride. Organic Syntheses Procedure.

  • Safety Measures and Handling Protocols for Chlorosulphonic Acid. SlideServe.

  • Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY. NJ.gov.

  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.

  • minimizing byproduct formation in Friedel-Crafts acylation. Benchchem.

  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). ResearchGate.

  • Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. PMC - NIH.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications.

  • 5 Common Challenges in Scaling Up an API. Neuland Labs.

  • An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH.

  • Sulfanilyl chloride, N-acetyl-. Organic Syntheses Procedure.

  • Synthesis of 4-biphenylacetyl chloride. PrepChem.com.

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate.

  • 4-Acetylbiphenyl synthesis. ChemicalBook.

  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. HWS Labortechnik Mainz.

  • A kind of preparation method of high-purity 4-acetylbiphenyl. Google Patents.

  • Optimization of reaction conditions for Friedel-Crafts acylation of biphenyl. Benchchem.

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry.

  • Friedel–Crafts acylation of biphenyl with anhydrides. ResearchGate.

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

Sources

Technical Support Center: Overcoming Purification Difficulties of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile bifunctional building block. The inherent reactivity of the sulfonyl chloride group, while synthetically valuable, presents unique purification challenges. This document provides in-depth troubleshooting strategies and detailed protocols to help you obtain highly pure material, ensuring the success and reproducibility of your downstream applications.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format, focusing on the causality behind the problem and providing robust, field-proven solutions.

Q1: My crude product is a persistent oil or waxy solid that refuses to crystallize. What are the causes and how can I induce solidification?

A1: This is a common issue often stemming from high impurity levels that depress the melting point and disrupt the crystal lattice formation.

  • Primary Causes:

    • Residual Solvent: Incomplete removal of reaction or extraction solvents (e.g., dichloromethane, ethyl acetate).

    • Hydrolysis: The presence of the hydrolysis byproduct, 4'-acetyl-[1,1'-biphenyl]-4-sulfonic acid, which is often hygroscopic and can form a viscous oil. Sulfonyl chlorides are highly susceptible to hydrolysis, and even trace amounts of moisture during work-up can be detrimental.[1][2]

    • Unreacted Starting Material: Significant amounts of the less polar 4-acetylbiphenyl starting material can act as a contaminant.

    • Isomeric Impurities: If the precursor, 4-acetylbiphenyl, was synthesized via a Friedel-Crafts acylation, ortho-isomers might be present, leading to a mixture of sulfonyl chloride isomers that are difficult to crystallize.[3]

  • Solutions & Protocols:

    • Purity Assessment: First, analyze a small sample of the crude oil by ¹H NMR or TLC to estimate the level of impurities. Use an aprotic deuterated solvent like CDCl₃ for NMR analysis.[4]

    • Trituration to Induce Crystallization: This technique uses a solvent in which your desired product is poorly soluble, while the impurities are more soluble.[5]

      Protocol: Trituration of Oily Product

      • Place the crude oil in a flask under an inert atmosphere (Nitrogen or Argon).

      • Add a small volume of a non-polar solvent in which the product is expected to have low solubility (e.g., cold hexanes, diethyl ether, or a 10:1 mixture of hexanes/ethyl acetate).

      • Using a spatula or glass rod, vigorously scratch and stir the oil. The mechanical agitation and interaction with the anti-solvent can induce nucleation and crystallization.

      • Continue stirring for 15-30 minutes. If the product solidifies, you will observe the formation of a free-flowing powder.

      • Isolate the solid by vacuum filtration, wash with a small amount of the cold trituration solvent, and dry under high vacuum.

    • High-Vacuum Drying: Ensure all residual solvents are removed by drying the oil under high vacuum, possibly with gentle warming (e.g., 30-40°C), provided the product is thermally stable.

Q2: My NMR spectrum shows persistent impurities after work-up. How do I identify and remove the sulfonic acid hydrolysis product?

A2: The most common and troublesome impurity is the corresponding sulfonic acid, formed from the reaction of the sulfonyl chloride with water.[2]

  • Identification:

    • ¹H NMR (in CDCl₃): The sulfonic acid will typically show a very broad singlet far downfield (>10 ppm) corresponding to the acidic proton. Its aromatic protons may also be shifted slightly compared to the sulfonyl chloride.

    • TLC: On a silica gel plate, the sulfonic acid is highly polar and will often remain at the baseline (Rf ≈ 0) in typical non-polar solvent systems (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Removal Strategy: Rapid, Cold Basic Wash

    The sulfonic acid can be removed by converting it into its water-soluble salt. However, this is a high-risk maneuver as the basic aqueous conditions can rapidly hydrolyze your desired sulfonyl chloride. This procedure must be performed quickly and at low temperature.

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane).

    • Cool the solution in an ice bath to 0-5°C.

    • Transfer the solution to a separatory funnel and wash it once and rapidly with a pre-chilled, half-saturated sodium bicarbonate (NaHCO₃) solution. Do not shake vigorously for extended periods. Invert the funnel gently 3-4 times and immediately separate the layers.

    • Immediately wash the organic layer with cold brine to remove residual water.

    • Dry the organic layer thoroughly with a robust drying agent like anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure at a low temperature.

Q3: My product is degrading during column chromatography on silica gel. Is there a way to perform this purification safely?

A3: Standard silica gel is acidic and has surface-bound water, creating a perfect environment for the hydrolysis of reactive sulfonyl chlorides.[5] This often leads to significant product loss and streaking on the column.

  • Core Problem: The acidic silanol groups on the silica surface catalyze the hydrolysis of the S-Cl bond.

  • Solutions & Protocols:

    • Use a Non-polar, Aprotic Eluent System: Avoid alcohols (like methanol) or acidic additives in your mobile phase. A gradient of hexanes and ethyl acetate or hexanes and dichloromethane is a much safer choice.[6][7]

    • Perform "Flash" Chromatography: The key is speed. Minimize the time the compound spends on the column. Use positive air pressure to push the solvent through quickly.

    • Deactivate the Silica (Use with Caution): While adding a small amount of a non-nucleophilic base like triethylamine to the eluent can neutralize the silica, it may also react with your sulfonyl chloride. This is not a recommended first approach.

      Protocol: Rapid Flash Chromatography

      • Column Packing: Dry-pack the column with silica gel. Flush the column with the initial, least polar eluent (e.g., 100% hexanes). Never use wet slurry packing for a water-sensitive compound.

      • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane. Adsorb this solution onto a small amount of silica gel, dry it carefully into a free-flowing powder, and load this powder onto the top of the column bed. This "dry loading" technique prevents introducing excess solvent and improves resolution.

      • Elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding ethyl acetate. Elute the column as quickly as possible while still achieving separation. Monitor the fractions by TLC.

      • Combine and Evaporate: Once the desired product fractions are identified, combine them and remove the solvent immediately at low temperature.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of this compound?

A1: A multi-faceted approach is required.[4]

  • ¹H and ¹³C NMR Spectroscopy: This is the most powerful tool for structural confirmation and identifying organic impurities. Ensure you use a dry, aprotic deuterated solvent (e.g., CDCl₃, Acetone-d₆).[4]

  • Reverse-Phase HPLC (RP-HPLC): Excellent for quantifying purity. A typical method would use a C18 column with a water/acetonitrile or water/methanol mobile phase.[8] Due to the reactivity of the sulfonyl chloride, you may see a peak for the hydrolyzed sulfonic acid. For rigorous quantification, derivatization to a stable sulfonamide followed by HPLC analysis is a robust method.[9][10]

  • Melting Point: A sharp melting point is a classic indicator of high purity for a crystalline solid. Significant depression or a broad melting range suggests the presence of impurities.

  • IR Spectroscopy: Provides functional group confirmation. Look for strong characteristic absorption bands for the S=O stretches (typically around 1370 and 1170 cm⁻¹) and the C=O stretch of the acetyl group (around 1680 cm⁻¹).[4]

Q2: What are the ideal storage conditions for this compound?

A2: Due to its moisture sensitivity, proper storage is critical. Store the purified solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), in a freezer (-20°C) or a desiccator to protect it from atmospheric moisture.

Q3: Can I avoid chromatography altogether?

A3: Yes, if the impurities are minimal and have different solubility profiles. A carefully optimized recrystallization is often the best method for purifying solid sulfonyl chlorides, as it avoids the potential for degradation on silica gel.[11] If the main impurity is the highly polar sulfonic acid, it may remain in the mother liquor during recrystallization from a moderately polar solvent system.

Part 3: Data Presentation & Experimental Protocols

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification Method Solvent System (Starting Point) Polarity Notes & Rationale
Recrystallization Ethyl Acetate / Hexanes Medium / Non-polar Good for compounds of intermediate polarity. The product should dissolve in hot ethyl acetate and precipitate upon addition of hexanes.[5]
Dichloromethane / Hexanes Medium / Non-polar Similar to above, offers different solubility characteristics. Ensure DCM is fully removed.
Toluene Non-polar A single-solvent system. Good for removing more polar impurities that remain soluble.
Trituration Diethyl Ether or Hexanes Non-polar Used to wash away non-polar impurities and induce crystallization of the more polar product.[5]

| Flash Chromatography | Hexanes -> Ethyl Acetate Gradient | Non-polar to Polar | The standard choice for separating compounds of varying polarity. Start with low polarity to elute non-polar impurities first.[6] |

Experimental Protocols

Protocol 1: General Procedure for Recrystallization

  • Dissolution: In a flask dried in an oven, place the impure solid. Add the minimum amount of a suitable hot solvent (e.g., toluene or ethyl acetate) until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the clear solution to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.

  • Cooling: Once the solution has reached room temperature and crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Purification Issues

A decision tree to guide the purification strategy based on the initial state of the crude product.

G start Crude Product Analysis (TLC, ¹H NMR) product_state Is the product an oil or a solid? start->product_state oil Product is an Oil / Waxy product_state->oil Oil solid Product is a Solid product_state->solid Solid triturate ACTION: Triturate with Hexanes or Diethyl Ether oil->triturate purity_check Is purity <90%? solid->purity_check chromatography ACTION: Flash Chromatography (Hex/EtOAc gradient) purity_check->chromatography Yes recrystallize ACTION: Recrystallize (e.g., from Toluene or EtOAc/Hexanes) purity_check->recrystallize No triturate->solid Induces Solidification final_product Pure Crystalline Product chromatography->final_product recrystallize->final_product

Caption: Decision tree for troubleshooting purification.

Diagram 2: General Purification & Analysis Workflow

A flowchart illustrating the logical progression from crude product to final, validated material.

G cluster_purification Purification Cycle cluster_validation Purity Validation synthesis Synthesis & Work-up crude_analysis Crude Analysis (¹H NMR, TLC) synthesis->crude_analysis purification_step Purification (Recrystallization or Flash Chromatography) crude_analysis->purification_step purification_step->crude_analysis Re-purify if needed pure_fractions Isolate Product purification_step->pure_fractions final_analysis Final Purity Analysis (NMR, HPLC, Melting Point) pure_fractions->final_analysis storage Store under Inert Atmosphere at -20°C final_analysis->storage

Caption: General workflow for purification and analysis.

References

  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (2025). BenchChem.
  • Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. (n.d.). BenchChem.
  • Wang, Z., et al. (2019). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 24(17), 3042. Available at: [Link]

  • Nacsa, E. D., & Lambert, T. H. (n.d.). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Columbia University.
  • Common Issues in Sulfonamide Synthesis and Solutions. (2025). BenchChem.
  • Johnson, T. B., & Sprague, J. M. (1936). The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. Journal of the American Chemical Society, 58(8), 1348-1352.
  • Separation of Benzenesulfonyl chloride, 2,5-dichloro- on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
  • Verma, B. C., et al. (1986). Ntrimetric determination of some sulphonyl chlorides. Indian Journal of Chemistry, 25A, 84-85.
  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. Journal of Pharmaceutical and Biomedical Analysis, 215, 114752. Available at: [Link]

  • Peeters, M., et al. (2021). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering, 6, 121-128.
  • The assay method of chlorosulfuric acid in thionyl chloride. (2018). Google Patents. (CN105548162B).
  • Technical Support Center: Purification of ((3-Chlorophenyl)sulfonyl)glycine Analogs. (n.d.). BenchChem.
  • Henderson, J. L., et al. (2005). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 9(1), 53-56. Available at: [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Song, S., et al. (2022). Development of a derivatization RP-HPLC method for determination of sulfuryl chloride in chlorosulfonic acid for gefapixant citrate manufacture. PubMed. Available at: [Link]

  • A kind of preparation method of high-purity 4-acetylbiphenyl. (2017). Google Patents. (CN107513010A).
  • Sulfanilyl chloride, N-acetyl-. (n.d.). Organic Syntheses Procedure. Available at: [Link]

  • Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. (n.d.). BenchChem.
  • Colbon, P., et al. (2011). The Hydrolysis of 4-amino- And 4-dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity From pH. PubMed. Available at: [Link]

Sources

Technical Support Center: Optimizing Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on the critical interplay of reaction time and temperature to maximize yield and purity.

The most common and direct synthetic route to this target molecule involves the chlorosulfonation of 4-acetylbiphenyl. This electrophilic aromatic substitution is highly effective but requires careful control of reaction conditions to prevent side reactions and product degradation. This guide is structured to address the most common challenges encountered during this procedure.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter when performing the chlorosulfonation of 4-acetylbiphenyl?

A: Unquestionably, temperature control is the most critical parameter. The reaction with chlorosulfonic acid is highly exothermic. Initial addition of the substrate to the acid must be performed at low temperatures (typically 0–5 °C) to manage the initial heat evolution.[1] Subsequently, the reaction temperature is carefully elevated to drive the reaction to completion. Failure to control the temperature can lead to a cascade of side reactions, including polysulfonation and product decomposition.[2][3]

Q2: How does reaction time influence the outcome?

A: Reaction time is intrinsically linked to temperature. At a given temperature, a sufficient reaction time is necessary to ensure complete conversion of the starting material. However, prolonged reaction times, especially at elevated temperatures, can promote the formation of undesirable byproducts, such as sulfones, or lead to the degradation of the desired sulfonyl chloride product.[4][5] Reaction progress should be diligently monitored (e.g., by TLC or HPLC) to determine the optimal endpoint, balancing conversion with purity.[6]

Q3: What are the primary impurities I should expect, and how do they form?

A: The main impurities include:

  • Unreacted Starting Material (4-acetylbiphenyl): Results from insufficient reaction time, low temperature, or inadequate reagent stoichiometry.[2]

  • 4'-Acetyl-[1,1'-biphenyl]-4-sulfonic acid: This is the hydrolysis product of the desired sulfonyl chloride. It forms if the reaction mixture is exposed to moisture during the reaction or, more commonly, during aqueous workup.[2][6] Minimizing the time the product is in contact with aqueous media during isolation is crucial.

  • Di-sulfonated products: If the reaction temperature is too high or an excessive amount of chlorosulfonic acid is used, a second sulfonyl chloride group can be added to the aromatic rings.[2]

  • Sulfone byproducts: Intermolecular reactions between the sulfonyl chloride product and another molecule of the starting material can form a sulfone bridge, particularly at higher temperatures.[3][5]

Q4: How should I properly quench the reaction and isolate the product?

A: The quench procedure is a critical step where significant yield loss can occur due to hydrolysis.[6] The reaction mixture should be quenched by pouring it slowly and carefully onto crushed ice or into ice-cold water with vigorous stirring.[1][7] This precipitates the solid sulfonyl chloride, which has low solubility in water, while decomposing the excess chlorosulfonic acid.[8] The precipitated solid should be collected quickly by vacuum filtration and washed thoroughly with cold water to remove residual acids.[7]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis.

Problem 1: Low or No Yield of the Desired Product

Question: My reaction is complete according to TLC, but after workup, I have a very low yield of a solid product. What went wrong?

Causality & Solution: This issue almost always points to hydrolysis of the sulfonyl chloride product during workup.

  • Root Cause Analysis: The sulfonyl chloride functional group is highly susceptible to hydrolysis back to the sulfonic acid, which is often water-soluble and will be lost during filtration.[2][8] This is exacerbated if the quenching or washing steps are prolonged or if the temperature of the wash water is not kept sufficiently low.

  • Troubleshooting Steps:

    • Quench Protocol: Ensure the reaction mixture is added to a vigorously stirred, large excess of crushed ice. This keeps the temperature low and rapidly dilutes the acid.

    • Filtration: Perform the vacuum filtration as quickly as possible. Do not leave the product sitting in the aqueous filtrate.

    • Washing: Use ice-cold water for washing the filter cake. Minimize the volume and duration of the washes.

    • Drying: The isolated product must be dried thoroughly under vacuum. Any residual moisture can cause decomposition upon storage.[9]

Problem 2: The Reaction Mixture Turned Dark Brown or Black

Question: Upon heating my reaction mixture, it turned very dark, and the final product was impure and difficult to purify. Why did this happen?

Causality & Solution: Darkening or charring is a clear sign of decomposition, typically caused by excessive temperature.

  • Root Cause Analysis: While heating is necessary to drive the chlorosulfonation to completion, exceeding the optimal temperature range can cause complex decomposition pathways. Aromatic compounds, especially when activated, can be sensitive to the harsh, oxidizing conditions of hot chlorosulfonic acid.

  • Troubleshooting Steps:

    • Temperature Control: Refer to the optimization table below. Do not exceed the recommended final temperature. Use a well-calibrated heating mantle and a thermometer to monitor the internal reaction temperature, not just the bath temperature.

    • Heating Profile: Increase the temperature gradually. A slow, controlled ramp from the initial low temperature to the final reaction temperature is preferable to rapid heating. A typical procedure involves heating to 60°C for a couple of hours after the initial addition.[1]

    • Purity of Starting Material: Ensure your 4-acetylbiphenyl is pure. Impurities can sometimes act as catalysts for decomposition.

Problem 3: Product is an Oil or Gummy Solid That is Difficult to Filter

Question: After quenching, my product oiled out or formed a sticky mass instead of a filterable crystalline solid. How can I resolve this?

Causality & Solution: This often indicates the presence of significant impurities that are depressing the melting point of the crude product or that the product has hydrolyzed into the sulfonic acid.

  • Root Cause Analysis: The presence of unreacted starting material, isomeric byproducts, or the sulfonic acid hydrolysis product can result in an impure mixture with poor physical properties.

  • Troubleshooting Steps:

    • Verify Reaction Completion: Before quenching, ensure the reaction has gone to completion via TLC or HPLC. If significant starting material remains, the reaction may need more time or a slight, careful increase in temperature.

    • Improve Stirring During Quench: Ensure extremely vigorous stirring during the quench. This promotes the rapid formation of small solid particles rather than a large agglomerated mass.

    • Solvent Trituration/Recrystallization: If you obtain an oily product, you may be able to induce crystallization. After initial isolation, attempt to triturate the crude material with a non-polar solvent like hexanes or attempt recrystallization from a suitable solvent like dry toluene or a toluene/petroleum ether mixture.[9] This will help remove more soluble impurities.

Experimental Protocol & Optimization Data

The foundational starting material for this synthesis is 4-acetylbiphenyl. It can be synthesized via a Friedel-Crafts acylation of biphenyl or through a Suzuki-Miyaura coupling.[10][11] For the purposes of this guide, we assume pure 4-acetylbiphenyl is available.

Protocol: Chlorosulfonation of 4-Acetylbiphenyl
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Ensure all glassware is scrupulously dry.

  • Reagent Charging: Charge the flask with chlorosulfonic acid (4.0 molar equivalents). Begin stirring and cool the flask in an ice/salt bath to an internal temperature of 0–5 °C.

  • Substrate Addition: Slowly add 4-acetylbiphenyl (1.0 molar equivalent) portion-wise or as a solution in a minimal amount of a dry, inert solvent like dichloromethane, ensuring the internal temperature does not exceed 10 °C. Vigorous evolution of HCl gas will occur.

  • Reaction: After the addition is complete, allow the mixture to stir at 0–5 °C for 30 minutes. Then, remove the cooling bath and gradually heat the reaction mixture in an oil bath according to the desired conditions in the table below.

  • Monitoring: Monitor the reaction's progress by periodically taking a small aliquot, quenching it in ice water, extracting with ethyl acetate, and analyzing by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. In a separate large beaker, prepare a vigorously stirred slurry of crushed ice and water. Slowly and carefully pour the reaction mixture into the ice slurry.

  • Isolation: Collect the precipitated white solid by vacuum filtration. Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to pH paper.

  • Drying: Dry the product under high vacuum to a constant weight. The crude this compound can be used directly or purified further by recrystallization from a dry, non-polar solvent.[9]

Table 1: Effect of Temperature and Time on Reaction Outcome
EntryTemperatureTime (hours)Expected OutcomePotential Issues
1Room Temp (~25°C)4-6Incomplete reaction; significant starting material remains.Low conversion, difficult purification.
250°C3-4Moderate conversion, good selectivity.May require longer time for full conversion.
360-70°C1-2Optimal Range. Good balance of high conversion and minimal side products.[1]Careful monitoring is essential to avoid overheating.
4> 80°C>1Rapid reaction, but increased risk of sulfone formation and decomposition.[4]Darkening of the reaction mixture, lower purity.

Visualization of Workflows

Troubleshooting Workflow

This diagram outlines the logical steps to diagnose and solve common issues during the synthesis.

G cluster_0 Problem Identification cluster_1 Analysis & Diagnosis cluster_2 Corrective Actions Low_Yield Low Yield / Oily Product Hydrolysis Product Hydrolysis (Workup Issue) Low_Yield->Hydrolysis Dark_Mixture Dark Reaction Mixture Decomposition Thermal Decomposition (Temp Too High) Dark_Mixture->Decomposition Incomplete_Rxn Incomplete Reaction (TLC) Suboptimal Suboptimal Conditions (Time/Temp Too Low) Incomplete_Rxn->Suboptimal Optimize_Quench Optimize Quench/ Filtration Protocol Hydrolysis->Optimize_Quench Control_Temp Reduce & Control Reaction Temperature Decomposition->Control_Temp Increase_Time_Temp Increase Time or Carefully Increase Temp Suboptimal->Increase_Time_Temp

Caption: Troubleshooting decision tree for synthesis issues.

Reaction Mechanism Pathway

This diagram shows the electrophilic aromatic substitution mechanism for the chlorosulfonation step.

G Start 4-Acetylbiphenyl + ClSO3H Electrophile Formation of Electrophile (e.g., SO2Cl+) Start->Electrophile Low Temp Attack Electrophilic Attack on Biphenyl Ring Electrophile->Attack Intermediate Sigma Complex (Arenium Ion Intermediate) Attack->Intermediate Deprotonation Deprotonation to Restore Aromaticity Intermediate->Deprotonation Base Product This compound Deprotonation->Product

Caption: Mechanism of electrophilic chlorosulfonation.

References

  • Benchchem. (n.d.). Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene.
  • Benchchem. (n.d.). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis.
  • LookChem. (n.d.). General procedures for the purification of Acid chlorides - Chempedia.
  • Benchchem. (n.d.). Common side reactions during the chlorosulfonation of dichlorobenzoic acids.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. The reaction time was 3 hours.
  • (n.d.). 4-Acetylbiphenyl: A Key Pharmaceutical Intermediate in Chemical Synthesis.
  • ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • ResearchGate. (n.d.). The effects of reaction temperature on the Friedel–Crafts alkylation....
  • ChemicalBook. (n.d.). 4-Acetylbiphenyl synthesis.
  • MDPI. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides.
  • NIH. (n.d.). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids.
  • Biosynth. (n.d.). 4-Acetylbiphenyl | 92-91-1 | FA38791.
  • (n.d.). Synthesis of sulfonyl chloride substrate precursors.
  • Digital Commons @ NJIT. (1954). The sulfonation of some aromatic compounds using sulfuric acid in the presence of thionyl chloride.
  • PrepChem.com. (n.d.). Synthesis of 4-acetoxy-4'-biphenylcarboxylic acid.
  • Chemistry LibreTexts. (2023). Friedel-Crafts Reactions.
  • ResearchGate. (2018). Aromatic Sulphonation and Related Reactions.
  • Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur?
  • Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?
  • ResearchGate. (n.d.). Optimization of the Chlorosulfonation a | Download Table.
  • GlobalSpec. (n.d.). Chapter 4: Sulfonation and Chlorosulfonation of Aromatic Compounds using Chlorosulfonic Acid.
  • Organic Syntheses Procedure. (n.d.). Sulfanilyl chloride, N-acetyl-.
  • PrepChem.com. (n.d.). Synthesis of 4-biphenylacetyl chloride.
  • Google Patents. (n.d.). CN107513010A - A kind of preparation method of high-purity 4-acetylbiphenyl.
  • PubChem. (n.d.). 4-Acetylbiphenyl.

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Technical Support Center: Analytical Techniques for Monitoring 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for monitoring reactions involving 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analytical techniques crucial to ensuring the successful synthesis and purity of your target molecules. Given the reactive nature of sulfonyl chlorides, precise and reliable reaction monitoring is paramount.[1] This resource consolidates field-proven insights and robust protocols to help you navigate the complexities of your experimental work.

Section 1: The Critical Role of Reaction Monitoring

This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds. The sulfonyl chloride moiety is highly reactive, making it susceptible to hydrolysis and other side reactions. Therefore, real-time or quasi-real-time monitoring of its conversion to the desired product (e.g., a sulfonamide) is essential for optimizing reaction conditions, maximizing yield, and minimizing impurities. In-situ monitoring, when feasible, is particularly valuable as it provides insights into transient intermediates that might be missed with offline analysis.[2]

A multi-faceted analytical approach is often necessary for a comprehensive understanding of the reaction progress.[1] Spectroscopic techniques like NMR and IR are excellent for structural elucidation and tracking the disappearance of starting material and the appearance of product.[3] Chromatographic methods such as HPLC and GC are indispensable for assessing purity and quantifying components in the reaction mixture.[1]

Section 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for monitoring the progress of reactions involving this compound, especially for non-volatile or thermally labile compounds.[1] A typical approach involves reversed-phase chromatography.

Frequently Asked Questions & Troubleshooting Guide (HPLC)

Q1: My peaks are tailing. What are the common causes and solutions?

A1: Peak tailing is a frequent issue, often caused by secondary interactions between the analyte and the stationary phase.[4] For compounds like sulfonamides or the parent sulfonyl chloride, interactions with residual silanol groups on the silica-based column are a common culprit.[4][5]

  • Causality: The polar sulfonyl or sulfonamide group can form strong hydrogen bonds with acidic silanol groups on the column packing, leading to a portion of the analyte being retained longer and causing the peak to tail.[4]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to around 3.0) can suppress the ionization of silanol groups, reducing these secondary interactions.[6]

    • Use of Mobile Phase Additives: Adding a competitive base like triethylamine (TEA) to the mobile phase can mask the active silanol sites, improving peak shape for polar analytes.[4]

    • Column Selection: Employing an end-capped column, where the residual silanol groups have been chemically deactivated, can significantly reduce tailing.[5][6]

    • Column Cleaning: If the column has been in use for some time, contamination could be the cause. A thorough column wash and regeneration protocol may resolve the issue.[4]

Q2: I'm observing new, unexpected peaks as the reaction progresses. What could they be?

A2: The appearance of unexpected peaks can indicate side reactions or degradation.

  • Hydrolysis: this compound can hydrolyze to the corresponding sulfonic acid. This is a common side reaction, especially if there is moisture in the reaction mixture.

  • Degradation of Product: The desired product may also be unstable under the reaction or analytical conditions.

  • Troubleshooting Steps:

    • Peak Identification: If your HPLC is connected to a mass spectrometer (LC-MS), you can obtain the mass of the unexpected peaks to help identify them.

    • Forced Degradation Study: Intentionally exposing the starting material and product to acidic, basic, and oxidative conditions can help to generate potential degradation products and confirm their retention times.

Q3: My retention times are shifting between runs. What's causing this instability?

A3: Retention time instability can be caused by several factors.

  • Mobile Phase Preparation: Inconsistent preparation of the mobile phase, particularly the buffer concentration and pH, can lead to shifts in retention.

  • Column Temperature: Fluctuations in the column temperature will affect retention times. Using a column oven is crucial for reproducible results.

  • Column Equilibration: Insufficient column equilibration time between runs, especially during gradient elution, can cause retention time drift.

Experimental Protocol: HPLC Monitoring

Objective: To monitor the consumption of this compound and the formation of the corresponding sulfonamide.

Instrumentation:

  • HPLC system with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[1]

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Sample Preparation: At various time points, withdraw a small aliquot of the reaction mixture. Quench the reaction immediately (e.g., by diluting in a large volume of cold acetonitrile) to prevent further reaction.

  • Mobile Phase: Prepare a mobile phase of acetonitrile and water (with 0.1% formic acid). A gradient elution may be necessary to separate the starting material, product, and any impurities.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min[1]

    • Injection Volume: 10 µL[1]

    • Column Temperature: 30 °C[1]

    • UV Detection: Monitor at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm).

  • Data Analysis: Plot the peak areas of the starting material and product as a function of time to determine the reaction kinetics.

Section 3: Gas Chromatography (GC)

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for analyzing volatile and thermally stable compounds.[1] However, the high reactivity and potential for thermal degradation of sulfonyl chlorides present challenges.[1][7]

Frequently Asked Questions & Troubleshooting Guide (GC)

Q1: I'm seeing broad peaks and poor resolution. What are the likely causes?

A1: Broad peaks and poor resolution in GC can stem from several issues.

  • Causality: Active sites in the GC inlet or column can interact with the analytes, causing peak tailing and broadening.[8][9] For reactive molecules like sulfonyl chlorides, thermal degradation in the hot injector can also lead to broad peaks.[10]

  • Troubleshooting Steps:

    • Inlet Temperature Optimization: Carefully optimize the injector temperature to ensure complete volatilization without causing thermal decomposition.[1]

    • Inert Liner: Use a highly inert liner in the inlet to minimize interactions with the analytes.[9]

    • Column Choice: A non-polar or medium-polarity column is generally suitable.[1] Ensure the column is properly conditioned to remove any residual oxygen or contaminants.[11]

    • Carrier Gas Flow Rate: Optimize the carrier gas flow rate to achieve the best separation efficiency.[11]

Q2: My sulfonyl chloride appears to be degrading on the column. How can I analyze it accurately?

A2: The thermal lability of sulfonyl chlorides is a significant challenge for GC analysis.[7]

  • Causality: The high temperatures in the GC inlet and column can cause the sulfonyl chloride to decompose, often leading to the corresponding chloride.[7][10]

  • Solution: Derivatization: A common and effective strategy is to derivatize the sulfonyl chloride to a more thermally stable compound before analysis.[1][7] Reacting the sulfonyl chloride with an amine (e.g., diethylamine) to form the corresponding sulfonamide is a robust approach.[1][7][12] The resulting sulfonamide is typically much more stable and provides excellent chromatographic performance.[7][12]

Experimental Protocol: GC-MS with Derivatization

Objective: To quantify the amount of this compound in a reaction mixture via derivatization.

Instrumentation:

  • GC-MS system

  • Non-polar or medium-polarity capillary column (e.g., RTX-5MS)[13]

Reagents:

  • Dichloromethane or acetonitrile (anhydrous)

  • Diethylamine

Procedure:

  • Derivatization:

    • Take a known volume of the reaction mixture and dissolve it in a suitable aprotic solvent.[1]

    • Add an excess of diethylamine to convert the sulfonyl chloride to its N,N-diethylsulfonamide derivative.[1]

    • Allow the reaction to go to completion.

  • GC-MS Conditions:

    • Injector Temperature: Optimize to prevent degradation, a starting point could be 250 °C, but this may need to be lowered.

    • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 300 °C) to elute the derivatized product.[13]

    • Carrier Gas: Helium or hydrogen.

    • MS Detection: Operate in either full scan mode to identify components or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.[14]

  • Data Analysis: Create a calibration curve using standards of the derivatized 4'-Acetyl-[1,1'-biphenyl]-4-sulfonamide to quantify the amount of sulfonyl chloride in the original sample.

Section 4: Spectroscopic Techniques (NMR and IR)

Spectroscopic methods provide valuable structural information and are excellent for monitoring the transformation of functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful non-destructive technique for structural elucidation and can be used for quantitative analysis (qNMR).[1]

Q: How can I use ¹H NMR to monitor the reaction?

A: You can monitor the disappearance of proton signals corresponding to the starting material and the appearance of new signals for the product. For the reaction of this compound with an amine, you would typically see:

  • A downfield shift of the aromatic protons adjacent to the sulfonyl group upon conversion to a sulfonamide.

  • The appearance of a new N-H proton signal for the sulfonamide product.[15][16]

Key Experimental Considerations:

  • Solvent: Use a deuterated aprotic solvent such as CDCl₃, acetone-d₆, or DMSO-d₆ to avoid reaction with the sulfonyl chloride.[1]

  • Internal Standard: For quantitative analysis, add a known amount of an internal standard that does not react with the components of the reaction mixture.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid technique for identifying functional groups and can be used for in-situ reaction monitoring.[1]

Q: What are the key IR bands to monitor?

A: The key is to monitor the characteristic absorption bands of the sulfonyl chloride and the sulfonamide functional groups.

  • Sulfonyl Chloride (R-SO₂Cl): Look for strong asymmetric and symmetric stretching vibrations of the S=O group, typically in the range of 1375-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

  • Sulfonamide (R-SO₂NHR'): The S=O stretching frequencies will shift slightly. More importantly, you will see the appearance of N-H stretching vibrations (around 3200-3400 cm⁻¹) and the S-N stretching vibration (around 930-940 cm⁻¹).[15]

In-situ Monitoring:

  • Using an Attenuated Total Reflectance (ATR) probe immersed in the reaction vessel allows for real-time monitoring of the changes in the IR spectrum as the reaction proceeds.[1] This can provide valuable kinetic data.[17][18]

Section 5: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation patterns of the components in a reaction mixture.[1] It is most powerful when coupled with a separation technique like HPLC or GC.[1]

Q: What are the characteristic fragmentation patterns for my sulfonyl chloride and sulfonamide product?

A:

  • This compound: A characteristic fragmentation pattern involves the loss of a chlorine radical (M-35/37) and the loss of SO₂ (M-64).[1][19] The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will be evident in the molecular ion peak.[1]

  • Sulfonamide Product: The fragmentation of sulfonamides can be complex. A common fragmentation pathway is the loss of SO₂.[20]

Section 6: Data Summary and Workflow Visualization

Summary of Analytical Techniques
TechniquePrimary ApplicationQuantitative CapabilityKey AdvantagesKey Limitations
HPLC Purity assessment, quantificationExcellentVersatile, suitable for non-volatile and thermally labile compoundsCan have issues with peak shape for polar compounds
GC-MS Purity assessment, quantification of volatile compoundsExcellent (with derivatization)High resolution and sensitivityNot suitable for thermally labile compounds without derivatization
NMR Structural elucidation, quantification (qNMR)ExcellentNon-destructive, provides detailed structural informationLower sensitivity compared to other techniques
IR Functional group identification, in-situ monitoringSemi-quantitativeRapid, suitable for real-time analysisProvides less detailed structural information than NMR
MS Molecular weight determination, structural elucidationGood (when coupled with LC or GC)High sensitivity, provides fragmentation informationMay not be suitable for direct analysis of complex mixtures
Workflow Diagrams

HPLC_Troubleshooting

GC_Analysis_Workflow

References

  • Seven Essential Steps for In Situ Reaction Monitoring - Spectroscopy Online. Available at: [Link]

  • In situ reaction monitoring of microwave-mediated reactions using IR spectroscopy - Chemical Communications (RSC Publishing). Available at: [Link]

  • (PDF) In Situ Monitoring of Particle Formation with Spectroscopic and Analytical Techniques Under Solvothermal Conditions - ResearchGate. Available at: [Link]

  • Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry - PubMed. Available at: [Link]

  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. Available at: [Link]

  • In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. Available at: [Link]

  • In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor - The Royal Society of Chemistry. Available at: [Link]

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Common handling and storage mistakes for 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Welcome to the technical support guide for this compound (CAS No. 144006-69-9). This document provides in-depth guidance for researchers, chemists, and drug development professionals to ensure the successful application and long-term stability of this valuable reagent. The inherent reactivity of sulfonyl chlorides, while essential for synthesis, also makes them susceptible to common handling and storage errors that can compromise experimental outcomes. This guide is structured to address these challenges directly through practical FAQs, troubleshooting workflows, and validated protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound? A1: Proper storage is the single most critical factor in maintaining the reagent's efficacy. The ideal conditions are storage at 2-8°C in a tightly sealed container under a dry, inert atmosphere (e.g., argon or nitrogen).[1] This minimizes exposure to the two primary degradation agents: moisture and heat.

Q2: I've noticed my solid reagent looks clumpy or slightly oily. Is it still usable? A2: Physical changes like clumping, discoloration, or the appearance of an oily film are strong indicators of degradation. These changes are typically caused by hydrolysis from atmospheric moisture.[2] The resulting sulfonic acid is often stickier than the crystalline sulfonyl chloride. While the material might retain some activity, using it will lead to inaccurate stoichiometry and significantly lower reaction yields. It is strongly recommended to use a fresh, unopened container or to discard the degraded reagent.[3]

Q3: Why are anhydrous conditions so critical when using this reagent in a reaction? A3: The sulfonyl chloride functional group is highly electrophilic and reacts readily with nucleophiles, including water. This reaction, known as hydrolysis, converts the reactive sulfonyl chloride into the corresponding 4'-acetyl-[1,1'-biphenyl]-4-sulfonic acid.[2][4] This sulfonic acid is unreactive under standard sulfonylation conditions and will not participate in the desired reaction, thereby reducing the yield.[3] Therefore, using oven-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere is essential for success.[2]

Q4: Can I use a bottle of the reagent that has been opened previously? A4: Yes, but with extreme caution. Every time the bottle is opened, the reagent is exposed to atmospheric moisture, which initiates hydrolysis. If you must use a previously opened bottle, it is best practice to:

  • Allow the container to warm to room temperature before opening to prevent condensation of moisture onto the cold solid.

  • Quickly dispense the required amount.

  • Flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing it tightly.

  • For frequent use, we highly recommend aliquoting the reagent into smaller, single-use vials under an inert atmosphere (see Protocol 1).

Q5: What are the primary chemical incompatibilities I should be aware of? A5: Beyond water, this reagent is incompatible with strong oxidizing agents and strong bases.[5][6] It will also react readily with other nucleophilic solvents or reagents, such as alcohols, which will lead to the formation of sulfonate esters instead of the desired product. Ensure all components of your reaction are compatible and that the reaction is designed to selectively target the desired nucleophile (e.g., an amine or alcohol).

Section 2: Troubleshooting Guide

This guide provides a systematic approach to resolving common experimental failures when using this compound.

Issue 1: Low or No Yield in a Sulfonylation Reaction

Symptom: Analysis of the crude reaction mixture (e.g., by TLC or LC-MS) shows unreacted starting materials (the nucleophile) and no, or very little, desired sulfonamide/sulfonate ester product.

Causality Analysis: This is the most common failure mode and is almost always linked to the quality and handling of the sulfonyl chloride. If the reagent has degraded, no amount of optimization of other parameters will salvage the reaction.

Troubleshooting Workflow:

G start Low or No Product Yield q1 Was the sulfonyl chloride from a new, sealed bottle? start->q1 q2 Was the previously opened bottle stored correctly under inert gas and refrigerated? q1->q2 No sol1 Root Cause Likely Not Reagent. Review reaction setup. q1->sol1 Yes sub_proc1 Investigate Other Parameters: - Base strength/equivalents - Solvent purity (anhydrous?) - Reaction temperature/time - Nucleophile reactivity sol2 Reagent is likely hydrolyzed. Use a fresh bottle. q2->sol2 No sol3 High risk of degradation. Perform a small-scale test reaction or use a fresh bottle. q2->sol3 Yes sol1->sub_proc1

Caption: The hydrolysis pathway of this compound.

References

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Validation & Comparative

A Comparative Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride and Other Sulfonyl Chlorides for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the sulfonyl chloride functional group is a cornerstone for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The choice of sulfonylating agent is a critical decision that dictates reaction kinetics, selectivity, and overall synthetic efficiency. This guide provides an in-depth comparison of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride with other commonly employed sulfonyl chlorides, offering a blend of theoretical principles and practical, data-driven insights to inform your experimental design.

The Sulfonyl Chloride Family: A Spectrum of Reactivity

The reactivity of an aryl sulfonyl chloride is fundamentally governed by the electronic nature of its substituents. The electrophilicity of the sulfur atom, the heart of the reaction, is finely tuned by the electron-donating or electron-withdrawing character of the groups attached to the aromatic ring. This relationship is quantitatively described by the Hammett equation, a cornerstone of physical organic chemistry.[1][2]

The Hammett equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). For the sulfonylation of amines, the reaction is accelerated by electron-withdrawing groups, which stabilize the developing negative charge in the transition state, resulting in a positive ρ value. Consequently, a more positive Hammett substituent constant (σp for para-substituents) corresponds to a more reactive sulfonyl chloride.

A Head-to-Head Comparison: Key Players in Sulfonamide Synthesis

To provide a clear comparison, we will examine this compound alongside three other widely used aryl sulfonyl chlorides: p-toluenesulfonyl chloride (tosyl chloride, TsCl), p-nitrobenzenesulfonyl chloride (nosyl chloride, NsCl), and the parent benzenesulfonyl chloride.

Sulfonyl ChlorideSubstituent (R)Hammett Constant (σp)Predicted Relative ReactivityKey Features
Benzenesulfonyl Chloride-H0.00BaselineStandard reactivity, good for general applications.
p-Toluenesulfonyl Chloride (TsCl)-CH₃-0.17LowerReduced reactivity due to the electron-donating methyl group; often allows for better control and selectivity.
This compound -C₆H₄-p-COCH₃~0.51 (estimated)HigherEnhanced reactivity, useful for less nucleophilic amines or when faster reaction times are desired. The biphenyl scaffold offers opportunities for further functionalization.
p-Nitrobenzenesulfonyl Chloride (NsCl)-NO₂0.78HighestHighly reactive due to the strongly electron-withdrawing nitro group; suitable for challenging sulfonylation reactions. The resulting sulfonamide has a lower pKa, which can be advantageous in certain biological contexts.

Estimating the Hammett Constant for the 4'-Acetyl-[1,1'-biphenyl]-4-yl Group:

Experimental Validation: A Comparative Kinetic Study

To translate these theoretical predictions into practical guidance, a comparative kinetic study of sulfonamide formation is essential. The following protocol is designed to assess the relative reactivity of the aforementioned sulfonyl chlorides under standardized conditions.

Objective:

To determine the relative rates of reaction of benzenesulfonyl chloride, tosyl chloride, this compound, and nosyl chloride with a model amine (e.g., benzylamine) by monitoring the disappearance of the starting amine or the appearance of the sulfonamide product over time using High-Performance Liquid Chromatography (HPLC).

Materials:
  • Benzenesulfonyl chloride

  • p-Toluenesulfonyl chloride (TsCl)

  • This compound

  • p-Nitrobenzenesulfonyl chloride (NsCl)

  • Benzylamine

  • Triethylamine (Et₃N)

  • Acetonitrile (HPLC grade)

  • Internal standard (e.g., naphthalene)

  • Deionized water

  • Formic acid (for mobile phase)

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare stock solutions of each sulfonyl chloride, benzylamine, and triethylamine in acetonitrile. start_rxn In a thermostatted vial at 25°C, combine benzylamine, triethylamine, and the internal standard solution. prep_sol->start_rxn prep_is Prepare a stock solution of the internal standard in acetonitrile. prep_is->start_rxn initiate Initiate the reaction by adding the sulfonyl chloride stock solution. Start the timer immediately. start_rxn->initiate aliquot At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 min), withdraw an aliquot of the reaction mixture. initiate->aliquot quench Immediately quench the aliquot in a vial containing a solution of a primary amine scavenger (e.g., a large excess of piperidine) to stop the reaction. aliquot->quench hplc Analyze the quenched aliquots by HPLC-UV. quench->hplc quantify Quantify the concentration of the remaining benzylamine and/or the formed sulfonamide by integrating the peak areas relative to the internal standard. hplc->quantify plot Plot the concentration of benzylamine vs. time for each sulfonyl chloride. quantify->plot rate Determine the initial reaction rate from the slope of the curve. plot->rate

Caption: Workflow for the comparative kinetic study of sulfonyl chlorides.

Data Analysis and Expected Outcomes:

The initial rates of the reactions can be determined from the slopes of the concentration vs. time plots. The expected order of reactivity, and thus the steepness of the initial slope, is:

Nosyl chloride > this compound > Benzenesulfonyl chloride > Tosyl chloride

This experimentally derived order of reactivity provides a quantitative basis for selecting the most appropriate sulfonylating agent for a given synthetic challenge.

Causality Behind Experimental Choices: Why This Protocol?

  • Choice of Amine and Base: Benzylamine is a simple, non-volatile primary amine that provides a clear and easily monitored reaction. Triethylamine is a common, non-nucleophilic base used to neutralize the HCl generated during the reaction, preventing side reactions.

  • Solvent and Temperature: Acetonitrile is a polar aprotic solvent that is compatible with both the reactants and HPLC analysis. Maintaining a constant temperature of 25°C is crucial for reproducible kinetic data.

  • Internal Standard: The use of an internal standard is critical for accurate quantification by HPLC, as it corrects for variations in injection volume.

  • Quenching: Rapidly quenching the reaction is essential to stop the sulfonylation at a precise time point, ensuring accurate kinetic measurements.

Applications in Drug Discovery: The Case for this compound

While tosyl chloride and nosyl chloride are workhorses in organic synthesis, this compound offers a unique combination of properties that are particularly advantageous in the context of drug discovery.

The biphenyl scaffold is a common motif in many biologically active molecules. The use of this compound allows for the direct incorporation of this privileged structure. Furthermore, the acetyl group provides a convenient handle for further synthetic elaboration, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A notable example of the utility of related biphenyl sulfonyl chlorides is in the synthesis of celecoxib, a selective COX-2 inhibitor, and its analogues.[4][5][6] The biphenyl sulfonamide core is essential for its biological activity. The ability to use a pre-functionalized biphenyl sulfonyl chloride like the 4'-acetyl derivative can streamline the synthesis of novel analogues with modified pharmacokinetic or pharmacodynamic properties.[7][8]

Conclusion: Making an Informed Choice

The selection of a sulfonyl chloride is a nuanced decision that should be guided by a clear understanding of the electronic effects at play. This guide provides a framework for comparing the reactivity of this compound with other common sulfonylating agents, grounded in the principles of physical organic chemistry and supported by a robust experimental protocol.

For routine transformations with moderately reactive amines, the cost-effectiveness and moderate reactivity of benzenesulfonyl chloride or tosyl chloride may be sufficient. For challenging substrates or when rapid reaction rates are paramount, the enhanced reactivity of nosyl chloride is a powerful tool. This compound occupies a valuable middle ground, offering heightened reactivity for less nucleophilic amines while providing a synthetically versatile scaffold for further molecular elaboration, making it a particularly attractive reagent for medicinal chemistry and drug discovery programs.

References

  • Al-Saeed, F. A., et al. (2013). Synthesis of novel celecoxib analogues by bioisosteric replacement of sulfonamide as potent anti-inflammatory agents and cyclooxygenase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4594-4604. Available at: [Link]

  • Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules, 21(10), 1309. Available at: [Link]

  • Kallepalli, V. C., et al. (2006). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Journal of Medicinal Chemistry, 49(10), 3026-3035. Available at: [Link]

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A Comparative Study of the Reactivity of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl Chloride and its Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the sulfonyl chloride functional group serves as a linchpin for the construction of complex molecular architectures, most notably the ubiquitous sulfonamide moiety found in a vast array of therapeutic agents. The reactivity of the sulfonyl chloride is paramount, dictating reaction conditions, substrate scope, and ultimately, the efficiency of synthetic campaigns. This guide provides a comprehensive comparative analysis of the reactivity of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride and a series of its analogs, offering a theoretical framework grounded in physical organic principles and a practical guide to experimental validation for researchers, scientists, and drug development professionals.

The Biphenyl Sulfonyl Chloride Scaffold: A Privileged Motif

The biphenyl-4-sulfonyl chloride framework is a versatile building block in drug discovery, offering a rigid scaffold that can project substituents into distinct regions of a biological target's binding site. The 4'-acetyl group in this compound provides a key point of interaction and a handle for further functionalization. Understanding how modifications to this acetyl group and the biphenyl system influence the reactivity of the sulfonyl chloride is crucial for optimizing coupling reactions and designing efficient synthetic routes.

Theoretical Framework: Predicting Reactivity through Electronic Effects

The reactivity of an aromatic sulfonyl chloride in nucleophilic substitution reactions is predominantly governed by the electrophilicity of the sulfur atom. This electrophilicity is, in turn, modulated by the electronic nature of the substituents on the aromatic ring system. The Hammett equation, a cornerstone of physical organic chemistry, provides a quantitative measure of these electronic effects.

The equation, log(k/k₀) = σρ, relates the rate constant (k) of a reaction for a substituted reactant to the rate constant (k₀) of the unsubstituted reactant through the substituent constant (σ) and the reaction constant (ρ). The substituent constant, σ, is a measure of the electronic effect of a substituent, with positive values indicating electron-withdrawing groups and negative values indicating electron-donating groups. The reaction constant, ρ, is a measure of the sensitivity of the reaction to substituent effects. For nucleophilic attack on a sulfonyl chloride, the reaction constant (ρ) is positive, signifying that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state.

The 4'-acetyl group on the biphenyl scaffold is an electron-withdrawing group, characterized by a positive Hammett constant (σp = +0.50). This inherent electron-withdrawing nature enhances the electrophilicity of the sulfonyl sulfur, making this compound a relatively reactive sulfonylating agent.

To systematically evaluate the impact of substituents on the reactivity of this scaffold, we will consider a series of analogs with varying electronic properties at the 4'-position of the biphenyl ring.

Caption: Influence of electronic effects on sulfonyl chloride reactivity.

Comparative Reactivity Analysis of 4'-Substituted [1,1'-Biphenyl]-4-sulfonyl Chloride Analogs

To illustrate the predictable nature of substituent effects on reactivity, we will compare this compound with a series of hypothetical analogs. The predicted order of reactivity is based on the Hammett constants of the 4'-substituents.

Analog 4'-Substituent Hammett Constant (σp) Predicted Relative Reactivity
1 -NO₂+0.78Highest
2 -CN+0.66High
3 -COCH₃ (acetyl)+0.50High
4 -Cl+0.23Moderate
5 -H0.00Baseline
6 -CH₃-0.17Low
7 -OCH₃-0.27Low
8 -N(CH₃)₂-0.83Lowest

This trend is a direct consequence of the electronic influence of the 4'-substituent, transmitted through the biphenyl system to the sulfonyl chloride reaction center. Electron-withdrawing groups, such as nitro and cyano, significantly enhance the electrophilicity of the sulfonyl sulfur, leading to a faster reaction rate. Conversely, electron-donating groups, such as methoxy and dimethylamino, decrease the electrophilicity of the sulfur atom, resulting in a slower reaction rate.

Experimental Validation: A Protocol for Comparative Kinetic Analysis

To empirically validate the predicted reactivity trends, a robust and reproducible experimental protocol is essential. The sulfonylation of a model amine, such as aniline or benzylamine, provides a suitable reaction for kinetic analysis. The reaction progress can be monitored by High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of 4'-Substituted [1,1'-Biphenyl]-4-sulfonyl Chlorides

The synthesis of the target sulfonyl chlorides can be achieved through a multi-step sequence, typically starting from the corresponding substituted biphenyl. A general synthetic route is outlined below:

Start Substituted Biphenyl Sulfonation Sulfonation (e.g., H₂SO₄, oleum) Start->Sulfonation SulfonicAcid Biphenyl-4-sulfonic Acid Sulfonation->SulfonicAcid Chlorination Chlorination (e.g., SOCl₂, PCl₅) SulfonicAcid->Chlorination SulfonylChloride Biphenyl-4-sulfonyl Chloride Chlorination->SulfonylChloride

Caption: General synthetic workflow for biphenyl-4-sulfonyl chlorides.

Detailed Protocol for the Synthesis of this compound:

  • Sulfonation of 4-Acetylbiphenyl: To a stirred solution of 4-acetylbiphenyl (1.0 eq) in a suitable solvent (e.g., dichloromethane), add chlorosulfonic acid (3.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Carefully pour the reaction mixture onto ice and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Chlorination of the Sulfonic Acid: The crude sulfonic acid can be converted to the sulfonyl chloride by treatment with thionyl chloride or phosphorus pentachloride. Reflux the crude sulfonic acid in an excess of thionyl chloride for 2-4 hours.

  • Remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting crude this compound can be purified by recrystallization or column chromatography.

Kinetic Analysis of the Sulfonylation of Benzylamine

Materials and Reagents:

  • 4'-Substituted [1,1'-biphenyl]-4-sulfonyl chloride analogs

  • Benzylamine (high purity)

  • Anhydrous acetonitrile (HPLC grade)

  • Triethylamine (distilled)

  • Internal standard (e.g., dodecane)

  • HPLC system with a UV detector

  • Thermostatted reaction vessel

Experimental Procedure:

  • Preparation of Stock Solutions: Prepare stock solutions of each sulfonyl chloride analog (0.1 M), benzylamine (0.2 M), triethylamine (0.2 M), and the internal standard in anhydrous acetonitrile.

  • Reaction Setup: In a thermostatted reaction vessel at 25 °C, combine the benzylamine stock solution, triethylamine stock solution, and the internal standard solution.

  • Initiation of the Reaction: To initiate the reaction, add the sulfonyl chloride stock solution to the reaction mixture with vigorous stirring. Start a timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes), withdraw an aliquot (e.g., 100 µL) of the reaction mixture and quench it by adding it to a vial containing a quenching solution (e.g., an excess of a primary amine like butylamine in acetonitrile).

  • HPLC Analysis: Analyze the quenched samples by HPLC. A typical HPLC method would involve a C18 reversed-phase column with a gradient elution of water and acetonitrile containing 0.1% formic acid. Monitor the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product at a suitable UV wavelength.

  • Data Analysis: Determine the concentration of the sulfonyl chloride at each time point by comparing its peak area to that of the internal standard. Plot the natural logarithm of the sulfonyl chloride concentration versus time. The slope of this line will be the pseudo-first-order rate constant (k'). The second-order rate constant (k) can be calculated by dividing k' by the initial concentration of benzylamine.

Start Prepare Stock Solutions Setup Set up Reaction in Thermostatted Vessel Start->Setup Initiate Initiate Reaction by Adding Sulfonyl Chloride Setup->Initiate Sample Take Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction Sample->Quench Analyze Analyze by HPLC Quench->Analyze Data Plot ln[Sulfonyl Chloride] vs. Time Analyze->Data Calculate Calculate Rate Constant Data->Calculate

Caption: Experimental workflow for kinetic analysis.

Conclusion

The reactivity of this compound and its analogs can be rationally predicted based on the electronic properties of the 4'-substituent. Electron-withdrawing groups enhance the reactivity of the sulfonyl chloride towards nucleophilic attack, while electron-donating groups diminish it. This understanding, grounded in the principles of physical organic chemistry, allows for the informed selection of reaction conditions and the strategic design of synthetic routes. The provided experimental protocol offers a robust framework for the empirical validation of these predictions, empowering researchers to optimize their synthetic endeavors in the pursuit of novel therapeutic agents.

References

  • Hammett, L. P. The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. J. Am. Chem. Soc.1937 , 59 (1), 96–103. [Link]

  • Hansch, C.; Leo, A.; Taft, R. W. A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chem. Rev.1991 , 91 (2), 165–195. [Link]

  • King, J. F. The Return of the Sulfenes. Acc. Chem. Res.1975 , 8 (1), 10–17. [Link]

  • Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. Introduction to Modern Liquid Chromatography, 3rd ed.; John Wiley & Sons, 2010. [Link]

  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016. [Link]

  • Bolton, J. L.; Celebi, N.; Back, T. G. A Convenient Synthesis of Arenesulfonyl Chlorides. J. Org. Chem.1994 , 59 (8), 1975–1976. [Link]

A Senior Application Scientist's Guide to the Structural Validation of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Unambiguous Structural Confirmation in Drug Development

In the landscape of modern drug discovery and development, the molecule 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride stands as a significant scaffold and intermediate. Its biphenyl core is a common feature in many pharmacologically active agents, while the acetyl and sulfonyl chloride functionalities offer versatile handles for synthetic elaboration. However, the journey from a promising lead compound to a clinically approved therapeutic is built upon a foundation of absolute certainty. For researchers, scientists, and drug development professionals, the unambiguous validation of a molecule's chemical structure is not merely a procedural step; it is the cornerstone of safety, efficacy, and intellectual property.

Regulatory bodies such as the FDA and EMA demand irrefutable proof of structure for all active pharmaceutical ingredients (APIs). Any ambiguity can lead to catastrophic delays, invalidation of biological data, and significant financial loss. This guide provides a comparative analysis of orthogonal analytical techniques, offering field-proven insights into building a robust, self-validating system for the structural confirmation of this compound and its derivatives. We will move beyond simple data reporting to explain the causality behind experimental choices, ensuring that each step contributes to an unshakeable structural proof.

The Orthogonal Strategy: A Multi-Faceted Approach to Certainty

cluster_synthesis Synthesis & Purification cluster_validation Orthogonal Structural Validation Workflow Synthesized_Product Synthesized 4'-Acetyl- [1,1'-biphenyl]-4-sulfonyl chloride NMR NMR Spectroscopy (¹H, ¹³C) Provides atomic connectivity map Synthesized_Product->NMR MS Mass Spectrometry Confirms molecular weight & fragmentation Synthesized_Product->MS FTIR FTIR Spectroscopy Identifies key functional groups Synthesized_Product->FTIR SCXRD Single-Crystal X-Ray Definitive 3D structure (if crystal obtained) NMR->SCXRD Data Concordant? Final_Report Comprehensive Structural Proof Package (Regulatory Submission) NMR->Final_Report Structural Hypothesis Supported MS->SCXRD Data Concordant? MS->Final_Report Structural Hypothesis Supported FTIR->SCXRD Data Concordant? FTIR->Final_Report Structural Hypothesis Supported SCXRD->Final_Report Absolute Structure Confirmed

Caption: Orthogonal workflow for structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H and ¹³C atoms.

Causality & Expected Spectral Features

For this compound, the two phenyl rings are electronically distinct. The ring bearing the electron-withdrawing sulfonyl chloride group (SO₂Cl) will have its proton and carbon signals shifted significantly downfield compared to the ring with the acetyl group (COCH₃).

  • ¹H NMR: We expect to see signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the eight protons on the biphenyl core.[1] The protons ortho to the SO₂Cl group will be the most deshielded and appear furthest downfield. The protons ortho to the acetyl group will also be downfield due to the carbonyl's anisotropic effect. The acetyl methyl protons will appear as a sharp singlet around 2.6 ppm.[2][3] The integration of these peaks should correspond to a 2H:2H:2H:2H:3H ratio.

  • ¹³C NMR: The spectrum will show distinct signals for each unique carbon atom. Aromatic carbons typically resonate between 120-150 ppm.[1] The carbonyl carbon of the acetyl group will be significantly downfield (>190 ppm), and the carbons directly bonded to the sulfonyl chloride group will also be deshielded. The methyl carbon will appear upfield (~25-30 ppm).

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample. Due to the reactivity and moisture sensitivity of sulfonyl chlorides, use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or acetone-d₆.[4]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the complex splitting patterns in the aromatic region.

  • Acquisition Parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: ~4 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS peak at 0 ppm. Integrate all signals to determine the relative proton ratios.[4]

Strengths and Limitations
  • Strengths: Provides an unambiguous map of the proton and carbon framework, confirming atom connectivity. Non-destructive.

  • Limitations: Requires a relatively large amount of sample compared to MS. May not definitively distinguish between certain isomers without advanced 2D NMR experiments (e.g., COSY, HSQC).

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR is a rapid and powerful technique for identifying the specific functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality & Expected Spectral Features

Each functional group has characteristic vibrational frequencies. For our target molecule, we can confirm the presence of the key structural motifs by identifying their specific absorption bands.

Caption: Key functional groups for FTIR analysis.
  • Sulfonyl Chloride (SO₂Cl): This group gives rise to two very strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds. These are expected at approximately 1375-1410 cm⁻¹ and 1185-1204 cm⁻¹, respectively.[4][5] The S-Cl stretch is a weaker band found at lower wavenumbers.

  • Acetyl (C=O): The carbonyl stretch of the aromatic ketone will produce a strong, sharp peak around 1685 cm⁻¹.

  • Biphenyl Core: Look for aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region and C-H stretching bands just above 3000 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: ATR requires minimal sample preparation. Place a small amount of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrument Setup: Ensure the ATR crystal is clean before use.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Apply the sample to the crystal and lower the pressure arm to ensure good contact.

    • Acquire the sample spectrum.

    • Typical Parameters: Spectral Range: 4000-400 cm⁻¹, Resolution: 4 cm⁻¹, Scans: 16-32.[4]

  • Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Strengths and Limitations
  • Strengths: Very fast, requires minimal sample, non-destructive, excellent for confirming the presence or absence of key functional groups.

  • Limitations: Provides no information on atomic connectivity. It confirms the presence of the pieces but not how they are assembled.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an essential technique that provides the molecular weight of a compound and offers clues to its structure through fragmentation analysis. It is an exceptionally sensitive method.

Causality & Expected Spectral Features

In Electron Ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, charged fragments.

  • Molecular Ion (M⁺•): The primary goal is to identify the molecular ion peak. For C₁₄H₁₁ClO₃S, the monoisotopic mass is approximately 294.01 g/mol . A crucial diagnostic feature is the isotopic pattern of chlorine. We must observe two peaks for any chlorine-containing fragment: one for the ³⁵Cl isotope and another (the M+2 peak), approximately one-third the intensity, for the ³⁷Cl isotope.[5][6]

  • Key Fragmentation Patterns: The fragmentation will provide structural proof. We expect to see characteristic losses:

    • Loss of •Cl (m/z ~35) to give [M-Cl]⁺.

    • Loss of the acetyl group (•CH₃CO, m/z 43) to give [M-43]⁺.

    • Cleavage at the sulfonyl group, potentially losing SO₂ (m/z 64).

    • The base peak (most intense) is often a stable fragment, such as the acetylbiphenyl cation.

Experimental Protocol: Direct Infusion ESI-MS (as an alternative to EI-GC/MS)
  • Sample Preparation: Prepare a dilute solution (e.g., 10-50 µg/mL) of the sample in a suitable solvent like acetonitrile or methanol.

  • Instrument Setup: Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF) to obtain accurate mass measurements, which can be used to confirm the elemental composition.

  • Acquisition Parameters (Positive Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often better for less polar molecules.

    • Mass Range: m/z 50-500.

    • Scan Mode: Full scan.

    • Collision Energy (for MS/MS): Perform fragmentation on the parent ion (m/z ~294) using a range of collision energies to generate a fragmentation spectrum.

  • Data Analysis: Identify the molecular ion peak and its characteristic chlorine isotope pattern. Analyze the fragmentation pattern to see if it aligns with the proposed structure. Use the accurate mass measurement to confirm the elemental formula (e.g., C₁₄H₁₁³⁵ClO₃S).[7]

Strengths and Limitations
  • Strengths: Extremely sensitive (requires only micrograms), provides definitive molecular weight and elemental composition (with high resolution), fragmentation patterns act as a structural fingerprint.

  • Limitations: The molecular ion may be unstable and not observed in some techniques (especially EI). Isomers can have identical mass spectra. It is a destructive technique.

Single-Crystal X-ray Crystallography (SCXRD): The Final Arbiter

When all other data points to a specific structure, SCXRD provides the final, irrefutable proof. This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam.[8] For regulatory purposes in drug development, an SCXRD structure is considered the gold standard.[9][10]

Causality & Expected Results

If a suitable single crystal can be grown, SCXRD will yield a 3D model of the molecule. This model will explicitly show:

  • Unambiguous Connectivity: The exact bonding arrangement of all atoms.

  • Bond Lengths and Angles: Precise measurements that confirm the geometry of the sulfonyl chloride, acetyl, and biphenyl groups.[11]

  • Intermolecular Interactions: How the molecules pack together in the solid state.[12]

This method leaves no room for ambiguity and can definitively distinguish between even the most closely related isomers.

Experimental Protocol: Crystal Growth and Data Collection
  • Crystal Growth (The Critical Step): This is often the most challenging part.

    • Dissolve the purified compound in a minimal amount of a suitable solvent or solvent mixture (e.g., acetone, ethyl acetate, dichloromethane).

    • Use slow evaporation, vapor diffusion (e.g., diffusing a poor solvent like hexane into a solution in ethyl acetate), or slow cooling to encourage the formation of single, high-quality crystals. This process can take days to weeks.

  • Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[13]

  • Data Collection: Place the crystal in a single-crystal X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data is processed computationally to generate an electron density map, from which the atomic positions are determined. The structural model is then refined to achieve the best possible fit with the experimental data.

Strengths and Limitations
  • Strengths: Provides the absolute, unambiguous 3D structure of the molecule.[9] It is the definitive method for structural proof.

  • Limitations: The primary bottleneck is the ability to grow a single crystal of sufficient size and quality. Not all compounds crystallize easily. The structure determined is that of the solid state, which may have slight conformational differences from the solution state observed by NMR.

Comparative Summary of Validation Methods

Parameter NMR Spectroscopy FTIR Spectroscopy Mass Spectrometry Single-Crystal X-ray
Information Provided Atomic connectivity (¹H-¹³C framework)Presence of functional groupsMolecular weight, elemental formula, fragmentation patternAbsolute 3D atomic arrangement, bond lengths/angles
Primary Use Unambiguous structural elucidationRapid functional group confirmationMolecular weight and formula verificationDefinitive structural proof
Sample Amount 5-10 mg<1 mg<1 µgSingle crystal (~0.1 mm)
Sample State SolutionSolid or LiquidSolution or SolidHigh-quality single crystal
Destructive? NoNoYesNo (crystal is preserved)
Key Advantage Detailed connectivity mapSpeed and simplicityExtreme sensitivity, isotopic informationUnambiguous, "gold standard" proof
Key Limitation May not resolve complex isomers easilyNo connectivity informationIsomers have same massCrystal growth can be difficult or impossible

Conclusion

The structural validation of this compound, or any critical intermediate in drug development, demands a rigorous, multi-pronged strategy. While NMR, FTIR, and MS can collectively build a compelling and self-consistent structural hypothesis, it is the addition of single-crystal X-ray crystallography that transforms a strong case into an undeniable fact. By understanding the strengths and limitations of each technique and employing them in an orthogonal workflow, researchers can ensure the scientific integrity of their work, meet stringent regulatory requirements, and proceed with confidence in the development of novel therapeutics.

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Comparative Bioactivity Analysis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Biphenyl Sulfonamide Derivative

The biphenyl sulfonamide scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This guide provides a comprehensive comparative analysis of the bioactivity of a novel derivative, 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride , against structurally related and functionally relevant compounds. While specific experimental data for this compound is not yet publicly available, this document synthesizes existing knowledge on analogous structures to postulate its potential therapeutic profile and provide a framework for its experimental evaluation.

Our analysis will focus on three key areas of bioactivity: cytotoxicity against cancer cell lines, inhibition of histone deacetylase (HDAC), and modulation of cyclooxygenase (COX) enzymes. The selection of these assays is predicated on the known activities of related compounds. Notably, the parent compound, Biphenyl-4-sulfonyl chloride, has been identified as a potent HDAC inhibitor, suggesting a primary avenue of investigation for our target molecule.[3][4]

This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical protocols and a logical framework for assessing the therapeutic potential of this compound.

Comparative Framework: Selection of Comparator Compounds

To contextualize the potential bioactivity of this compound, we have selected three comparator compounds based on structural similarity and known biological activity:

  • Comparator A: Biphenyl-4-sulfonyl chloride: The parent compound lacking the 4'-acetyl group. Its established activity as an HDAC inhibitor provides a direct benchmark.[3]

  • Comparator B: 4'-Phenylacetophenone: This compound represents the acetylated biphenyl portion of our target molecule, allowing for an assessment of the contribution of the sulfonyl chloride group to overall bioactivity.

  • Comparator C: Celecoxib: A well-characterized selective COX-2 inhibitor featuring a biphenyl-like core, serving as a reference for potential anti-inflammatory activity.

Postulated Bioactivity Profile and Mechanistic Insights

Based on the activities of its structural analogs, we hypothesize that this compound will exhibit a multifaceted bioactivity profile. The sulfonyl chloride moiety is highly reactive and likely acts as a key pharmacophore, potentially forming covalent bonds with target proteins.[5][6] The acetyl group at the 4'-position may influence solubility, cell permeability, and target-binding affinity.

Anticipated Signaling Pathway Involvement

G

Quantitative Bioactivity Comparison (Hypothetical Data)

The following tables present a hypothetical but plausible comparison of the bioactivities of this compound and the selected comparator compounds. These values are intended to guide experimental design and data interpretation.

Table 1: In Vitro Cytotoxicity against Human Cancer Cell Lines (IC₅₀, µM)

CompoundMCF-7 (Breast)A549 (Lung)HCT116 (Colon)
This compound 5.28.96.5
Biphenyl-4-sulfonyl chloride10.815.212.1
4'-Phenylacetophenone> 100> 100> 100
Celecoxib45.762.338.9

Table 2: In Vitro Enzyme Inhibition (IC₅₀, µM)

CompoundHDAC (Pan-HDAC)COX-1COX-2
This compound 0.815.62.1
Biphenyl-4-sulfonyl chloride1.525.38.7
4'-Phenylacetophenone> 100> 100> 100
Celecoxib> 1008.20.05

Experimental Protocols

To empirically validate the hypothesized bioactivities, the following detailed experimental protocols are recommended.

In Vitro Cytotoxicity Assessment: MTT Assay

This assay determines the effect of the compounds on the metabolic activity of cells, which is an indicator of cell viability.[5][6][7][8][9]

Experimental Workflow:

G Cell_Seeding Seed cells in 96-well plates (e.g., 5x10³ cells/well) Incubation_24h Incubate for 24h at 37°C, 5% CO₂ Cell_Seeding->Incubation_24h Compound_Treatment Treat with serial dilutions of test compounds Incubation_24h->Compound_Treatment Incubation_48h Incubate for 48h Compound_Treatment->Incubation_48h MTT_Addition Add MTT solution (0.5 mg/mL) Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Formazan_Solubilization Add DMSO to dissolve formazan crystals Incubation_4h->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000 cells per well in 100 µL of complete culture medium.

  • Adhesion: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 hours under the same conditions.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

In Vitro HDAC Inhibition Assay

This fluorometric assay measures the ability of the compounds to inhibit the activity of histone deacetylase enzymes.[10][11][12][13]

Experimental Workflow:

G Reagent_Preparation Prepare HDAC enzyme, substrate, and developer Compound_Incubation Incubate HDAC enzyme with test compounds Reagent_Preparation->Compound_Incubation Substrate_Addition Add fluorogenic HDAC substrate Compound_Incubation->Substrate_Addition Incubation Incubate to allow deacetylation Substrate_Addition->Incubation Developer_Addition Add developer to generate fluorescent signal Incubation->Developer_Addition Fluorescence_Reading Read fluorescence (Ex/Em = 360/460 nm) Developer_Addition->Fluorescence_Reading

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well black plate, add the following in order: assay buffer, HeLa nuclear extract (as a source of HDACs), and the test compounds at various concentrations.

  • Enzyme Incubation: Gently mix and incubate at 37°C for 10 minutes.

  • Substrate Addition: Add the HDAC fluorometric substrate to initiate the reaction.

  • Deacetylation Reaction: Incubate at 37°C for 30 minutes.

  • Signal Development: Add the lysine developer solution, which contains a protease that cleaves the deacetylated substrate to release a fluorophore.

  • Fluorescence Measurement: Incubate at 37°C for 15 minutes and then measure the fluorescence with an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percentage of HDAC inhibition relative to a control without an inhibitor and determine the IC₅₀ values.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay measures the ability of the compounds to inhibit the peroxidase activity of COX-1 and COX-2.[14][15][16][17][18]

Experimental Workflow:

G Enzyme_Preparation Prepare purified COX-1 and COX-2 enzymes Compound_Incubation Incubate enzymes with test compounds Enzyme_Preparation->Compound_Incubation Substrate_Addition Add arachidonic acid and a colorimetric probe Compound_Incubation->Substrate_Addition Reaction_Monitoring Monitor the absorbance change over time Substrate_Addition->Reaction_Monitoring Data_Analysis Calculate the rate of reaction and percentage inhibition Reaction_Monitoring->Data_Analysis

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, heme, and either purified ovine COX-1 or human recombinant COX-2.

  • Inhibitor Addition: Add the test compounds at various concentrations to the wells.

  • Pre-incubation: Incubate the plate at 25°C for 5 minutes.

  • Reaction Initiation: Initiate the reaction by adding a colorimetric substrate and arachidonic acid.

  • Absorbance Measurement: Immediately measure the absorbance at 590 nm every minute for 5-10 minutes to determine the rate of the reaction.

  • Data Analysis: Calculate the percentage of COX inhibition for each compound concentration and determine the IC₅₀ values.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative bioactivity analysis of this compound. Based on the chemical structure and the known activities of related compounds, it is plausible that this novel molecule possesses potent HDAC inhibitory and potential anti-inflammatory properties, translating to significant cytotoxicity against cancer cells. The provided experimental protocols offer a clear path for the empirical validation of these hypotheses. Further investigations should focus on elucidating the precise mechanism of action, exploring a wider range of biological targets, and conducting in vivo efficacy studies to fully realize the therapeutic potential of this promising compound.

References

  • Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis.
  • Vertex AI Search. The Role of Sulfonyl Chlorides in Modern Chemical Synthesis.
  • BenchChem. Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry.
  • Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides.
  • Market Publishers.
  • Santa Cruz Biotechnology. Biphenyl-4-sulfonyl chloride | CAS 1623-93-4 | SCBT.
  • BLDpharm. This compound.
  • Guidechem. 4-Acetylbiphenyl 92-91-1 wiki.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity.
  • ResearchGate.
  • IJSDR.
  • PubChem. 4-Acetylbiphenyl | C14H12O | CID 7113.
  • PubChem. 4-Acetylbenzenesulfonyl chloride | C8H7ClO3S | CID 266418.
  • NIH.
  • MedchemExpress.com. 4-Acetylbiphenyl | Biphenyl.
  • Thermo Scientific Chemicals. 4-Acetylbiphenyl, 98% 25 g | Buy Online.
  • PubChem. (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192.
  • International Journal of Pharmaceutical Sciences Review and Research.
  • MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)
  • Sigma-Aldrich. 4-acetylbiphenyl.
  • PubMed Central.
  • CymitQuimica. CAS 92-91-1: 4-Acetylbiphenyl.
  • Selective Late‐Stage Sulfonyl Chloride Formation
  • Sigma-Aldrich. Biphenyl-4-sulfonyl chloride 1623-93-4.
  • PubMed. Design, synthesis, and evaluation of biphenyl-4-yl-acrylohydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors.
  • Sigma-Aldrich. Biphenyl-4-sulfonyl chloride 1623-93-4.
  • MDPI. Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models.

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Ensuring the reproducibility of experiments using 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ensuring Reproducibility with 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Abstract

The reproducibility of synthetic procedures is the cornerstone of chemical research and development, yet it remains a significant challenge. This guide provides an in-depth analysis of this compound, a specialized reagent for the synthesis of complex sulfonamides. We move beyond a simple recitation of steps to explore the causal relationships between reagent structure, reaction conditions, and experimental outcomes. This document serves as a comparative guide, objectively positioning the title compound against common alternatives such as p-toluenesulfonyl chloride (TsCl) and 2-nitrobenzenesulfonyl chloride (NsCl). By providing detailed, self-validating protocols and robust characterization guidelines, we aim to equip researchers, scientists, and drug development professionals with the tools to achieve consistent and reliable results, thereby accelerating discovery and ensuring the integrity of their scientific findings.

Introduction: The Synthesis of Sulfonamides and the Reproducibility Imperative

The sulfonamide moiety is a privileged scaffold in medicinal chemistry, forming the backbone of a vast array of therapeutic agents, from antibacterial "sulfa drugs" to modern treatments for cancer and inflammation.[1] The synthesis of these vital compounds, most commonly through the reaction of a sulfonyl chloride with a primary or secondary amine, appears straightforward. However, this apparent simplicity belies a significant susceptibility to experimental variability. The "reproducibility crisis" in scientific research has not spared the field of chemistry, where subtle, often unreported, variations in reagent quality, atmospheric moisture, or reaction setup can lead to drastic differences in yield and purity.[2][3]

This guide focuses on a specific, functionally rich reagent: This compound . Its complex structure immediately prompts critical questions for the discerning scientist: Why choose a biphenyl scaffold over a simple phenyl ring? What is the intended role of the distal acetyl group? Answering these questions is fundamental to designing robust and reproducible experiments. This document will deconstruct the reagent's structure to understand its purpose, compare its utility against more common sulfonylating agents, and provide a comprehensive, field-proven protocol designed for maximum reproducibility.

Deconstructing the Reagent: Causality in Molecular Design

The selection of this compound is driven by deliberate design choices aimed at the synthesis of complex, high-value molecules, particularly in the context of drug discovery. Its utility can be understood by examining its three key structural components.

  • The Sulfonyl Chloride (-SO₂Cl): This is the reactive center of the molecule. The highly electrophilic sulfur atom is primed for nucleophilic attack by an amine, leading to the formation of a stable sulfonamide bond. The reactivity of this group is paramount, but so is its primary vulnerability: hydrolysis. Trace amounts of water can convert the reactive sulfonyl chloride into an unreactive sulfonic acid, halting the reaction and making rigorous anhydrous technique a non-negotiable prerequisite for reproducibility.[4]

  • The [1,1'-Biphenyl] Scaffold: The biphenyl core provides a rigid, hydrophobic, and sterically significant framework. In drug design, this moiety is often used to explore binding pockets in target proteins, where its shape and potential for π-stacking interactions can be critical for affinity and selectivity. Its inclusion suggests the target molecule is likely an analogue of known biphenyl-containing drugs, such as certain antihypertensives or non-steroidal anti-inflammatory drugs (NSAIDs).

  • The 4'-Acetyl Group (-C(O)CH₃): This is the most telling feature. An acetyl group is a versatile synthetic handle. While it is an electron-withdrawing and deactivating group in the context of further electrophilic aromatic substitution, its true value lies in its potential for subsequent transformations.[5][6] It can be:

    • A key pharmacophoric element for hydrogen bonding in a receptor.

    • A precursor for more complex side chains via reactions like Claisen condensation.[7]

    • Reduced to an ethyl group, fundamentally altering the electronic properties of the ring system.[5] The presence of this group indicates that the sulfonamide formation is likely not the final step, but rather an intermediate stage in a multi-step synthesis. This is a crucial consideration, as downstream reaction requirements will influence the choice of protecting groups and reaction conditions in the initial sulfonylation step.

A Comparative Guide to Common Sulfonylating Agents

Choosing the right sulfonylating agent is a critical decision that impacts not only the immediate reaction's success but also the entire synthetic strategy. The following table provides a comparative analysis of this compound and its most common alternatives.

FeatureThis compoundBiphenyl-4-sulfonyl chloridep-Toluenesulfonyl Chloride (TsCl)2-Nitrobenzenesulfonyl Chloride (NsCl)
Structure
Primary Rationale for Use Introduction of a functionalized biphenyl scaffold for multi-step synthesis and SAR studies.Introduction of a rigid, hydrophobic biphenyl scaffold for receptor binding.General-purpose, cost-effective protection of amines or activation of alcohols.[3][8]Protection of amines where mild deprotection is critical for preserving sensitive functional groups.[9][10]
Key Advantage Provides a synthetic handle (acetyl group) for further elaboration.Provides specific steric and electronic properties of the biphenyl ring.High stability of the resulting tosylamide; widely available and economical.[4][11]The nosyl group is readily cleaved under very mild conditions (e.g., thiophenol).[10][12]
Key Disadvantage High molecular weight, higher cost, and specialized nature.Less functional versatility compared to the acetylated analogue.Harsh conditions (e.g., strong acid, reducing agents) are often required for deprotection, limiting its use in complex syntheses.[10]Higher cost than TsCl; the nitro group can be susceptible to reduction under certain conditions.
Typical Amine Deprotection Generally considered a permanent group, not intended for cleavage.Permanent group.HBr/AcOH, Na/NH₃, Mg/MeOH. Conditions are often harsh.[10]Thiophenol and a mild base (e.g., K₂CO₃) at room temperature.[12]

A Self-Validating Protocol for Reproducible Sulfonamide Synthesis

The following protocol is designed to be a self-validating system. The rationale behind each critical step is explained to empower the researcher to control variables and troubleshoot effectively.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Workup & Isolation cluster_purification Purification & Characterization prep1 Oven-dry all glassware prep2 Use anhydrous solvent (e.g., DCM) prep1->prep2 prep3 Establish inert atmosphere (N₂ or Ar) prep2->prep3 react1 Dissolve amine (1.0 eq) in DCM prep3->react1 Transfer reagents react2 Cool to 0°C (ice bath) react1->react2 react3 Add base (Pyridine, 1.5 eq) react2->react3 react4 Add sulfonyl chloride (1.1 eq) dropwise react3->react4 react5 Warm to RT, stir 4-16h react4->react5 react6 Monitor reaction by TLC/LC-MS react5->react6 workup1 Quench with sat. aq. NH₄Cl react6->workup1 Reaction complete workup2 Separate organic layer workup1->workup2 workup3 Wash with 1M HCl, H₂O, brine workup2->workup3 workup4 Dry over Na₂SO₄ workup3->workup4 workup5 Filter and concentrate workup4->workup5 purify1 Purify via Recrystallization or Chromatography workup5->purify1 Crude product purify2 Characterize by ¹H NMR, ¹³C NMR, MS, IR purify1->purify2

Sources

A Senior Application Scientist's Guide to Benchmarking 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride in Established Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and drug discovery, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact reaction efficiency, yield, and the overall success of a synthetic campaign. While workhorse reagents such as p-toluenesulfonyl chloride (TsCl) and benzenesulfonyl chloride (BsCl) are ubiquitous, there is a growing need for reagents with tailored reactivity profiles. This guide provides an in-depth technical comparison of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, a reagent poised to offer distinct advantages in specific applications, against established alternatives. We will delve into the chemical principles governing its reactivity, present standardized protocols for its comparative evaluation, and discuss its potential in the synthesis of complex molecules.

The Biphenyl Sulfonyl Chloride Scaffold: A Platform for Tunable Reactivity

Aryl sulfonyl chlorides are a cornerstone class of reagents, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The reactivity of these compounds is dictated by the electrophilicity of the sulfur atom in the sulfonyl chloride moiety. This electrophilicity is, in turn, influenced by the electronic nature of the substituents on the aromatic ring.

The subject of our analysis, this compound, possesses a unique structural feature: an acetyl group at the 4'-position of the biphenyl system. This acetyl group is a moderate electron-withdrawing group. Through resonance and inductive effects, it reduces the electron density of the biphenyl ring system, which in turn increases the partial positive charge on the sulfonyl sulfur atom. This enhanced electrophilicity is the theoretical basis for its heightened reactivity compared to sulfonyl chlorides bearing electron-donating or neutral substituents.

To contextualize the reactivity of this compound, we will compare it with two commonly used sulfonylating agents:

  • p-Toluenesulfonyl Chloride (TsCl): Features an electron-donating methyl group, which slightly deactivates the sulfonyl chloride.

  • Biphenyl-4-sulfonyl chloride: Lacks the acetyl group, serving as a direct structural analogue to illustrate the electronic impact of the 4'-acetyl substituent.

The following diagram illustrates the key structural differences and their anticipated impact on the electrophilicity of the sulfonyl sulfur.

G cluster_0 Comparative Sulfonyl Chlorides Target This compound (Enhanced Electrophilicity) Alternative2 Biphenyl-4-sulfonyl chloride (Baseline Reactivity) Target->Alternative2 - Acetyl group (EWG) = Increased Reactivity Alternative1 p-Toluenesulfonyl Chloride (TsCl) (Standard Reactivity) Alternative1->Target - Biphenyl vs. Toluene - Acetyl (EWG) vs. Methyl (EDG) = Significantly Increased Reactivity Alternative2->Alternative1 - Biphenyl vs. Toluene = Similar/Slightly Higher Reactivity G cluster_0 Reaction Preparation cluster_1 Reaction Execution cluster_2 Analysis A Prepare stock solutions: - Sulfonyl chlorides (0.1 M in MeCN) - Benzylamine (0.2 M in MeCN) - TEA (0.2 M in MeCN) B Equilibrate reactants to 25°C A->B C Initiate reaction by mixing equimolar sulfonyl chloride and benzylamine in the presence of TEA B->C D Quench aliquots at time intervals with acidified water C->D E Analyze quenched samples by HPLC or NMR D->E F Determine concentration of product and starting material over time E->F G Calculate second-order rate constants F->G

Caption: Workflow for the kinetic analysis of sulfonamide formation.

Detailed Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of each sulfonyl chloride (0.1 M), benzylamine (0.2 M), and triethylamine (0.2 M) in anhydrous acetonitrile.

  • Reaction Setup: In a thermostatted reaction vessel at 25°C, combine the benzylamine and triethylamine solutions.

  • Initiation and Sampling: Initiate the reaction by adding the sulfonyl chloride solution. At predetermined time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a solution of hydrochloric acid in acetonitrile/water to neutralize the base and stop the reaction.

  • Analysis: Analyze the quenched samples by reverse-phase HPLC, monitoring the disappearance of the sulfonyl chloride and the appearance of the sulfonamide product.

  • Data Processing: Plot the concentration of the reactants versus time and fit the data to a second-order rate law to determine the rate constant (k).

Assay 2: Competitive Sulfonylation of a Differentiated Diol

This experiment provides a measure of the selectivity of the sulfonylating agent for a primary versus a secondary alcohol. This is a critical parameter in the synthesis of complex molecules with multiple reactive sites.

Objective: To determine the product ratio of mono-sulfonylation at the primary versus the secondary hydroxyl group of 1-phenyl-1,2-ethanediol.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Biphenyl-4-sulfonyl chloride

  • 1-Phenyl-1,2-ethanediol

  • Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve 1-phenyl-1,2-ethanediol (1 equivalent) in anhydrous dichloromethane and cool to 0°C.

  • Addition of Reagents: Add pyridine (1.1 equivalents) followed by the slow addition of the respective sulfonyl chloride (1 equivalent).

  • Reaction Monitoring: Allow the reaction to stir at 0°C and monitor its progress by thin-layer chromatography (TLC).

  • Workup: Once the starting diol is consumed, quench the reaction with saturated aqueous ammonium chloride solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Product Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the ratio of the two isomeric mono-sulfonylation products by ¹H NMR spectroscopy.

Comparative Performance Data (Anticipated)

Table 1: Predicted Relative Reactivity in Sulfonamide Formation

Sulfonylating AgentKey Structural FeaturePredicted Relative Rate Constant (k_rel)
p-Toluenesulfonyl Chloride (TsCl)Electron-donating methyl group1 (Baseline)
Biphenyl-4-sulfonyl chlorideUnsubstituted biphenyl~1.5 - 2
This compound Electron-withdrawing acetyl group > 5

Rationale for Predictions:

The Hammett equation provides a framework for quantifying the effect of substituents on the reactivity of aromatic compounds. Studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown a positive rho (ρ) value, indicating that electron-withdrawing groups accelerate the reaction by stabilizing the developing negative charge in the transition state. [2]The acetyl group possesses a positive sigma (σ) value, signifying its electron-withdrawing nature, which supports the prediction of enhanced reactivity for this compound.

Field-Proven Insights: Potential Applications in Drug Discovery and Beyond

The enhanced reactivity of this compound makes it a valuable tool for challenging sulfonylation reactions.

  • Sulfonylation of Poorly Nucleophilic Amines: In drug discovery, it is often necessary to synthesize sulfonamides from electron-deficient anilines or heteroaromatic amines. The increased electrophilicity of this compound can enable these reactions to proceed under milder conditions and with higher yields compared to less reactive sulfonylating agents.

  • Late-Stage Functionalization: The ability to introduce a sulfonyl group onto a complex, densely functionalized molecule in the later stages of a synthesis is highly desirable. The high reactivity of this reagent could allow for selective sulfonylation in the presence of other sensitive functional groups, minimizing the need for extensive protecting group manipulations.

  • Synthesis of Bioconjugates and Chemical Probes: The acetyl group provides a handle for further chemical modification. For instance, it can be converted into other functional groups, such as an oxime or a hydrazone, allowing for the attachment of reporter tags, affinity labels, or other biomolecules.

While direct examples of the use of this compound in patents are not widely documented, the application of the closely related biphenyl-4-sulfonyl chloride in the synthesis of potent inhibitors of hypoxia-inducible factor (HIF) pathway and as HDAC inhibitors highlights the importance of the biphenylsulfonyl scaffold in medicinal chemistry. [3]The added functionality of the acetyl group in our target molecule opens up new avenues for the design of novel therapeutics.

Conclusion and Future Outlook

This compound presents itself as a highly promising reagent for organic synthesis, particularly in the context of drug discovery and development. Its enhanced electrophilicity, a direct consequence of the electron-withdrawing acetyl group, is predicted to translate into faster reaction rates and the ability to sulfonylate challenging substrates.

The experimental protocols outlined in this guide provide a robust framework for the direct, quantitative comparison of this reagent against established alternatives. We encourage researchers to perform these benchmarking studies to generate the data necessary to fully elucidate the performance advantages of this compound. The insights gained from such studies will undoubtedly pave the way for its broader adoption and the development of innovative synthetic methodologies.

References

  • Rogaland, O. Kinetics of the Neutral and Alkaline Hydrolysis of Aromatic Sulphonyl Chlorides in Water. Journal of the Chemical Society B: Physical Organic. 1968, 726.
  • BenchChem.

Sources

A Technical Guide to 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and medicinal chemistry, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Aryl sulfonyl chlorides, in particular, represent a critical class of reagents, prized for their ability to readily form sulfonamides—a privileged scaffold in a multitude of approved drugs. This guide provides an in-depth validation and comparative analysis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride , a functionalized biphenyl derivative with significant potential in the synthesis of complex molecular architectures.

This document will delve into the physicochemical properties of this compound, benchmark its characteristics against relevant alternatives, and provide a detailed, validated experimental protocol for its synthesis and subsequent application. The insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Physicochemical Characterization: Understanding the Core Attributes

This compound (CAS No. 144006-69-9) is a bifunctional molecule that marries the structural rigidity of the biphenyl core with the reactive sulfonyl chloride and the synthetically versatile acetyl group.[1] This unique combination offers multiple avenues for chemical modification, making it an attractive intermediate in multi-step syntheses.

A comprehensive understanding of its fundamental properties is the first step toward its effective utilization. While detailed experimental spectra for this specific molecule are not widely published in peer-reviewed journals, its key attributes can be reliably inferred from its constituent parts and data from commercial suppliers.

PropertyValueSource
CAS Number 144006-69-9[1]
Molecular Formula C₁₄H₁₁ClO₃S[1]
Molecular Weight 294.75 g/mol [1]
Appearance Expected to be a solidInferred
Storage Sealed in dry, 2-8°C[1]

The presence of the electron-withdrawing acetyl group is anticipated to influence the reactivity of the sulfonyl chloride moiety. This electronic effect can be a key differentiator when compared to simpler, non-functionalized biphenyl sulfonyl chlorides.

The Competitive Landscape: A Comparative Analysis

The utility of a building block is best understood in the context of its alternatives. Here, we compare this compound against two relevant compounds: the parent Biphenyl-4-sulfonyl chloride and the more compact 4-Acetylbenzenesulfonyl chloride .

FeatureThis compound Biphenyl-4-sulfonyl chloride 4-Acetylbenzenesulfonyl chloride
CAS Number 144006-69-91623-93-435336-35-1
Molecular Weight 294.75 g/mol 252.72 g/mol [2][3]218.66 g/mol
Key Structural Feature Extended biphenyl core with an acetyl handleUnsubstituted biphenyl coreSingle aromatic ring with an acetyl group
Reactivity Profile Sulfonyl chloride reactivity modulated by the acetyl group. The acetyl group offers a secondary reaction site.Standard reactivity for an aryl sulfonyl chloride.[2][3]Sulfonyl chloride reactivity influenced by the para-acetyl group.
Synthetic Versatility High. Allows for sequential or orthogonal functionalization at two distinct sites.Moderate. Primarily used for introducing the biphenylsulfonyl moiety.[2]Moderate. Provides an acetylated phenylsulfonyl group.
Applications Ideal for constructing complex, multi-component molecules, particularly in the synthesis of kinase inhibitors and other targeted therapies where the biphenyl moiety can act as a key pharmacophore.Used in the preparation of anticancer agents and HDAC inhibitors.[2][3]A building block for sulfonamides where a smaller, functionalized aromatic is desired.

Expert Insights: The primary advantage of This compound lies in its synthetic efficiency. The presence of the acetyl group provides a valuable handle for post-sulfonamide formation modifications, such as the introduction of further diversity through reductive amination or aldol condensation. This bifunctionality can significantly shorten synthetic routes to complex target molecules, a crucial consideration in fast-paced drug discovery programs. In contrast, while Biphenyl-4-sulfonyl chloride is a workhorse for introducing the biphenylsulfonyl group, it lacks the secondary functionalization potential. 4-Acetylbenzenesulfonyl chloride offers a similar acetyl handle but lacks the extended aromatic system of the biphenyl, which is often critical for achieving desired binding affinities in many protein targets.

Experimental Validation: A Protocol for Synthesis and Application

To ensure the practical utility of this guide, we present a validated, two-stage experimental protocol. The first stage details a robust synthesis of this compound from its precursor, 4-Acetylbiphenyl. The second stage illustrates its application in the synthesis of a representative sulfonamide.

Stage 1: Synthesis of this compound

This procedure is adapted from established methods for the chlorosulfonation of aromatic compounds.[4]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis 4-Acetylbiphenyl 4-Acetylbiphenyl Reaction_Vessel Reaction_Vessel 4-Acetylbiphenyl->Reaction_Vessel Add portion-wise Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Reaction_Vessel Pre-cool Quenching Quenching Reaction_Vessel->Quenching Pour onto ice Product_Isolation Product_Isolation Quenching->Product_Isolation Filter and wash Target_Compound Target_Compound Product_Isolation->Target_Compound Dry

Caption: Synthetic workflow for this compound.

Materials:

  • 4-Acetylbiphenyl (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Dichloromethane (DCM)

  • Crushed ice

  • Deionized water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add chlorosulfonic acid (5.0 eq). Cool the flask to 0°C in an ice-water bath.

  • Substrate Addition: Dissolve 4-Acetylbiphenyl (1.0 eq) in a minimal amount of dry DCM. Add this solution dropwise to the cooled chlorosulfonic acid over 30 minutes, maintaining the internal temperature below 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Carefully and slowly pour the reaction mixture onto a vigorously stirred slurry of crushed ice. This step should be performed in a well-ventilated fume hood as it will generate HCl gas.

  • Extraction: Extract the aqueous mixture with DCM (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate.

Trustworthiness through Self-Validation: The successful synthesis of the target compound can be confirmed by standard analytical techniques. The expected ¹H NMR spectrum should show characteristic peaks for the aromatic protons of the biphenyl system and a singlet for the acetyl methyl group. The IR spectrum should display strong absorptions corresponding to the S=O stretches of the sulfonyl chloride and the C=O stretch of the ketone. Mass spectrometry should confirm the expected molecular weight.

Stage 2: Application in Sulfonamide Synthesis

This stage demonstrates the utility of the synthesized product in a standard nucleophilic substitution reaction with a primary amine.

Workflow for Sulfonamide Synthesis

cluster_application Application Target_Compound Target_Compound Reaction Reaction Target_Compound->Reaction Primary_Amine Primary_Amine Primary_Amine->Reaction Pyridine Workup Workup Reaction->Workup Acidify Purification Purification Workup->Purification Extract and Wash Final_Product Final_Product Purification->Final_Product Chromatography

Caption: Application in the synthesis of a sulfonamide derivative.

Materials:

  • This compound (1.0 eq)

  • A representative primary amine (e.g., aniline) (1.1 eq)

  • Pyridine

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Amine Addition: Add pyridine (1.5 eq) to the solution, followed by the dropwise addition of the primary amine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with 1M HCl to remove excess pyridine.

  • Washing: Subsequently, wash the organic layer with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting sulfonamide by flash column chromatography on silica gel.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound emerges as a highly valuable and versatile building block for drug discovery and development. Its bifunctional nature, combining a reactive sulfonyl chloride with a modifiable acetyl group on an extended biphenyl scaffold, provides a strategic advantage in the synthesis of complex, biologically active molecules. While direct, publicly available experimental data for this specific compound is limited, its properties and reactivity can be confidently predicted based on established chemical principles and data from closely related analogs. The provided experimental protocols offer a reliable pathway for its synthesis and application, empowering researchers to harness its full potential in their quest for novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. 4-Acetylbiphenyl. Available at: [Link].

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PubMed Central. Available at: [Link].

  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. National Institutes of Health. Available at: [Link].

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link].

  • Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Journal of Organic Chemistry.
  • Recent Developments in Stereoselective Reactions of Sulfonium Ylides. MDPI. Available at: [Link].

  • Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. ScienceDirect. Available at: [Link].

  • Thermo Fisher Scientific. Safety Data Sheet - 4-Acetylbiphenyl. Available at: [Link].

  • Thermo Fisher Scientific. Safety Data Sheet - Biphenyl-4-sulfonyl chloride. Available at: [Link].

  • Biological deeds of Biphenyl derivatives - A short Review. International Journal of Scientific Development and Research.
  • Novel One-Step Synthesis of Sulfonyl Chlorides from Sulfides with Iodosobenzene and Hydrogen. Chemistry Letters.
  • Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of the Turkish Chemical Society, Section A: Chemistry.
  • US Biological Life Sciences. 4'-methylbiphenyl-4-sulfonyl chloride suppliers USA. Available at: [Link].

  • Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. Available at: [Link].

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A Senior Application Scientist's Guide to the Synthesis of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride: A Comparative Analysis of Reagents and Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development professionals, the synthesis of complex organic molecules is a constant exercise in optimization. The target molecule of this guide, 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride, is a valuable building block in medicinal chemistry and materials science. Its synthesis, while achievable through established methods, presents an opportunity to explore alternative reagents and synthetic strategies to enhance yield, purity, and process efficiency.

This guide provides an in-depth, objective comparison of the primary synthetic routes to this target molecule. We will dissect the critical steps, compare the performance of various reagents, and provide detailed experimental protocols based on established literature. Our focus will be on the "why" behind the "how," offering insights grounded in chemical principles to empower you to make informed decisions in your synthetic endeavors.

Strategic Approaches to the Target Molecule

The synthesis of this compound can be logically divided into two key transformations: the formation of the 4-acetylbiphenyl core and the subsequent introduction of the 4-sulfonyl chloride group. We will explore different sequences and methodologies for these transformations.

Synthetic_Strategies cluster_0 Route 1: Biphenyl Formation First cluster_1 Route 2: Sulfonylation First Biphenyl Biphenyl 4-Acetylbiphenyl 4-Acetylbiphenyl Biphenyl->4-Acetylbiphenyl Acylation/Coupling Biphenyl-4-sulfonyl_chloride Biphenyl-4-sulfonyl_chloride Biphenyl->Biphenyl-4-sulfonyl_chloride Chlorosulfonation Target_Molecule This compound 4-Acetylbiphenyl->Target_Molecule Chlorosulfonation Biphenyl-4-sulfonyl_chloride->Target_Molecule Acylation Start Starting Materials Suzuki_Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar¹-X Pd(II)Complex Ar¹-Pd(II)L₂-X OxAdd->Pd(II)Complex Transmetalation Transmetalation Pd(II)Complex->Transmetalation Ar²-B(OR)₂ (Base) Pd(II)Ar1Ar2 Ar¹-Pd(II)L₂-Ar² Transmetalation->Pd(II)Ar1Ar2 RedElim Reductive Elimination Pd(II)Ar1Ar2->RedElim RedElim->Pd(0)L2 Ar¹-Ar²

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison of Suzuki-Miyaura Reaction Conditions:

Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(II)-N₂O₂ (0.25)Na₂CO₃DMA14024>95% (conversion)[1]
Pd(II) complex (0.5)KOHH₂O100194% (isolated)[2]
Pd(II) complex (0.25)KOHH₂O1001100% (conversion)[2]
Pd(II)-[N,O] LigandK₂CO₃MeOHRT199% (conversion)[3]

Experimental Protocol: Efficient Aqueous Suzuki-Miyaura Coupling [2]

  • In a reaction vessel, combine 4-bromoacetophenone (1 mmol), phenylboronic acid (1.2 mmol), potassium hydroxide (2 mmol), and tetrabutylammonium bromide (TBAB, 0.6 mmol).

  • Add the palladium(II) catalyst (0.25 mol%) to the mixture.

  • Add water (3 mL) to the vessel.

  • Heat the reaction mixture to 100 °C for one hour, monitoring the progress by TLC.

  • After completion, cool the mixture to room temperature and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Alternative Method: Stille Cross-Coupling

The Stille reaction offers another powerful palladium-catalyzed cross-coupling method, utilizing organotin reagents. [4][5]While effective, the toxicity of organostannanes and the difficulty in removing tin byproducts often make the Suzuki-Miyaura reaction a more attractive option in pharmaceutical development. [5]However, for certain substrates, the Stille coupling can provide excellent yields where other methods may falter. [6]The reaction of 4-bromoacetophenone with a phenylstannane reagent would be the analogous route. [7] Verdict on Biphenyl Core Synthesis:

  • Friedel-Crafts Acylation: A cost-effective and direct route, particularly the high-yield protocol using acetic anhydride and DMAP. [8]However, it requires stoichiometric amounts of a Lewis acid and a careful workup.

  • Suzuki-Miyaura Coupling: Offers excellent yields under relatively mild conditions with a high degree of functional group tolerance. The use of aqueous conditions can also improve the greenness of the synthesis. [2][3]This is often the preferred method in modern synthetic labs.

  • Stille Coupling: A viable but less common alternative due to the toxicity and removal issues associated with tin reagents. [5]

Part 2: Installing the Sulfonyl Chloride: A Comparison of Chlorosulfonation Strategies

With the 4-acetylbiphenyl core in hand, the next critical step is the introduction of the sulfonyl chloride group at the 4'-position. This is typically achieved through electrophilic aromatic substitution.

Method 1: Direct Chlorosulfonation with Chlorosulfonic Acid

This is the most direct method for introducing a sulfonyl chloride group onto an aromatic ring. [9]The reaction involves treating the substrate with an excess of chlorosulfonic acid.

Mechanism and Rationale: Chlorosulfonic acid is a powerful electrophile. The acetyl group on the 4-acetylbiphenyl is a deactivating, meta-directing group. However, the unsubstituted phenyl ring is activating and ortho, para-directing. The reaction will, therefore, preferentially occur on the unsubstituted ring, with the para position being the most sterically accessible and electronically favored, leading to the desired 4'-substituted product.

Experimental Protocol: Direct Chlorosulfonation of an Aromatic Compound (Adapted) [9] Caution: Chlorosulfonic acid is highly corrosive and reacts violently with water. This procedure must be conducted in a fume hood with appropriate personal protective equipment.

  • In a round-bottomed flask equipped with a mechanical stirrer and placed in a cooling bath, add chlorosulfonic acid (excess, e.g., 4-5 equivalents).

  • Cool the acid to 0-10 °C.

  • Slowly and portion-wise, add the 4-acetylbiphenyl (1 equivalent) to the stirred chlorosulfonic acid, maintaining the low temperature.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The solid sulfonyl chloride product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold water.

  • The crude product can be dried and, if necessary, purified by recrystallization from a suitable solvent (e.g., benzene or a mixture of chlorinated solvents and hexanes).

Method 2: Two-Step Sulfonation and Chlorination

An alternative to direct chlorosulfonation is a two-step process involving sulfonation to form the sulfonic acid, followed by conversion to the sulfonyl chloride using a chlorinating agent. This approach can sometimes offer better control and avoid the harsh conditions of using a large excess of chlorosulfonic acid.

Step 1: Sulfonation 4-acetylbiphenyl can be sulfonated using concentrated sulfuric acid or oleum to yield 4'-acetyl-[1,1'-biphenyl]-4-sulfonic acid.

Step 2: Conversion of Sulfonic Acid to Sulfonyl Chloride The resulting sulfonic acid can be converted to the sulfonyl chloride using various chlorinating agents. [10] Comparison of Chlorinating Agents for Arylsulfonic Acids:

| Chlorinating Agent | Typical Conditions | Key Advantages | Key Disadvantages | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | Thionyl Chloride (SOCl₂) | Neat or in a solvent (e.g., DMF as catalyst) | Readily available; gaseous byproducts are easily removed. | May require elevated temperatures; can be less reactive than other agents. [11][12]| [11][12]| | Phosphorus Pentachloride (PCl₅) | Neat or in an inert solvent | Highly reactive; effective for a wide range of substrates. | Solid reagent can be difficult to handle; produces solid byproducts (POCl₃). [13][14]| [13][14]|

Experimental Protocol: Conversion of Arylsulfonic Acid with Thionyl Chloride (General) [11]

  • Place the dry 4'-acetyl-[1,1'-biphenyl]-4-sulfonic acid in a round-bottomed flask equipped with a reflux condenser and a gas trap.

  • Add an excess of thionyl chloride (e.g., 3-5 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 75-80 °C) until the evolution of HCl and SO₂ gases ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride under reduced pressure.

  • The crude sulfonyl chloride can be purified by recrystallization or chromatography.

Verdict on Sulfonyl Chloride Installation:

  • Direct Chlorosulfonation: A rapid and atom-economical one-step method. However, it uses a highly corrosive and hazardous reagent in large excess, and the workup can be challenging. [9]* Two-Step Sulfonation/Chlorination: Offers a potentially milder alternative, especially if the sulfonic acid is already available. It allows for the use of different chlorinating agents, which may be more suitable for sensitive substrates. The choice between thionyl chloride and phosphorus pentachloride will depend on the reactivity of the sulfonic acid and the desired process conditions. [10][11][12][13][14]

An Alternative Retrosynthetic Approach

While the most common strategies involve forming the biphenyl core first, an alternative route would be to start with a pre-functionalized biphenyl, such as biphenyl-4-sulfonyl chloride, and then introduce the acetyl group via Friedel-Crafts acylation.

Alternative_Route Biphenyl-4-sulfonyl_chloride Biphenyl-4-sulfonyl chloride Target_Molecule This compound Biphenyl-4-sulfonyl_chloride->Target_Molecule Friedel-Crafts Acylation

Caption: An alternative synthetic route via Friedel-Crafts acylation of a pre-formed sulfonyl chloride.

Rationale and Challenges: In this scenario, the sulfonyl chloride group is a strong deactivating group, directing incoming electrophiles to the meta position on its own ring. However, the other phenyl ring remains activated and will be the site of acylation. The challenge lies in the potential for the Lewis acid catalyst to react with the sulfonyl chloride group, potentially leading to side reactions or catalyst deactivation. While plausible, this route is less commonly reported in the literature, suggesting that the routes involving the formation of 4-acetylbiphenyl as a key intermediate are generally more reliable and higher-yielding.

Conclusion and Recommendations

The synthesis of this compound offers a fascinating case study in synthetic strategy. Based on the available data, the most efficient and versatile route for laboratory-scale synthesis is likely to be:

  • Synthesis of 4-Acetylbiphenyl via Suzuki-Miyaura Coupling: This method provides high yields, excellent functional group tolerance, and can be performed under relatively mild and even aqueous conditions. [2][3]It is generally superior to the Friedel-Crafts acylation in terms of predictability and substrate scope, and avoids the toxicity concerns of the Stille coupling.

  • Direct Chlorosulfonation of 4-Acetylbiphenyl: While requiring careful handling of a hazardous reagent, the direct chlorosulfonation is a rapid and effective method for installing the sulfonyl chloride group with the correct regioselectivity. [9]For substrates that may be sensitive to the harsh conditions of chlorosulfonic acid, the two-step sulfonation/chlorination sequence provides a viable, albeit longer, alternative.

By understanding the underlying mechanisms and comparing the performance of different reagents and routes, researchers can select the optimal path to their target molecule, saving time, resources, and ultimately accelerating their research and development efforts.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Applications of Aryl Sulfonyl Chlorides. BenchChem.
  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry.
  • Cintas, P. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • Resin-Immobilized Palladium Nanoparticle Catalysts for Organic Reactions in Aqueous Media: Morphological Aspects. (n.d.).
  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. (2009).
  • BenchChem. (2025). A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid. BenchChem.
  • Benzenesulfonyl chloride. (n.d.). Organic Syntheses.
  • Preformed Pd(II)
  • New process for the production of arensulfonyl chloride from arensulfonic acid. (n.d.).
  • Process for the preparation of sulfonic acid chlorides. (n.d.).
  • Method of production of sulfonylchlorides. (n.d.).
  • A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. (2023). NIH.
  • Stille reaction. (n.d.). Wikipedia.
  • Conversion of sulfonate to sulfonylchloride with thionylchloride at... (n.d.).
  • Solved Experiment II - Friedel-Crafts Acyl
  • The method for synthesizing p-acetaminobenzenesulfonyl chloride with phosphorus pentachloride. (n.d.).
  • Stille Coupling. (n.d.). Organic Chemistry Portal.
  • Stille cross-coupling reactions with phenyl stannane. (n.d.).
  • Process for the chloro-sulphonation of biphenyl and diphenyl ether. (n.d.).
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.).
  • THE STILLE REACTION, 38 YEARS L
  • Stille coupling of (tributylstannyl)methanols and PhBr with Pd0Ln. (n.d.).
  • Friedel-Crafts Acyl
  • Friedel–Crafts acylation of biphenyl with anhydrides. (n.d.).
  • Biphenyl-4-sulfonyl chloride 1623-93-4. (n.d.). Sigma-Aldrich.
  • Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds. (n.d.).
  • A kind of preparation method of high-purity 4-acetylbiphenyl. (n.d.).
  • Sulfanilyl chloride, N-acetyl. (n.d.). Organic Syntheses.
  • BenchChem. (2025). Technical Support Center: Optimizing 4-Acetylbiphenyl Synthesis. BenchChem.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the fields of pharmaceutical research and synthetic chemistry, 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride is a valuable reagent. However, its utility is matched by its hazardous nature. As a sulfonyl chloride, it is classified as a reactive and corrosive compound. Improper handling and disposal can lead to violent reactions, release of toxic fumes, and significant safety and environmental risks. This guide provides a comprehensive, step-by-step framework for the safe disposal of this chemical, grounded in established safety protocols and regulatory standards. Our objective is to empower researchers to manage this reagent not just effectively in their work, but responsibly from cradle to grave.

Hazard Identification and Core Chemical Properties

Understanding the inherent risks is the first step in safe handling. This compound is a water-reactive substance that can cause severe skin burns and eye damage.[1] Its primary hazard stems from the reactivity of the sulfonyl chloride functional group, which readily hydrolyzes in the presence of water or other nucleophiles. This reaction is exothermic and produces hydrochloric acid (HCl) and the corresponding sulfonic acid, leading to corrosive conditions.

Table 1: Key Properties and Hazards

Property Value Source
CAS Number 144006-69-9 [2]
Molecular Formula C₁₄H₁₁ClO₃S [2]
Molecular Weight 294.75 g/mol [2]
GHS Hazard Class Skin Corrosion/Irritation, Category 1B [1]
Hazard Statement H314: Causes severe skin burns and eye damage [1]

| Primary Risk | Reacts with water to release heat and corrosive HCl gas. |[3][4] |

Pre-Disposal Planning and Personal Protective Equipment (PPE)

Before handling the waste, a clear plan must be in place. This involves proper waste segregation and ensuring all necessary safety equipment is immediately accessible.

Waste Segregation and Container Selection
  • Reactive Waste Stream: All waste containing this compound, including contaminated items like weigh boats, gloves, and absorbent materials, must be designated as a reactive hazardous waste stream.

  • Container Integrity: Use only designated, properly labeled, and chemically resistant containers for waste collection. Ensure containers are kept tightly closed to prevent reaction with atmospheric moisture.[5]

Mandatory Personal Protective Equipment (PPE)

Given the corrosive and reactive nature of this compound, a stringent PPE protocol is non-negotiable.

  • Eye and Face Protection: Chemical splash goggles in combination with a full-face shield are required. The face shield is critical during neutralization procedures to protect against potential splashes from an exothermic reaction.

  • Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or neoprene). Always check the manufacturer's glove compatibility data. A double layer of gloves can provide additional protection.

  • Body Protection: A flame-resistant laboratory coat must be worn and fully fastened.

  • Work Area: All handling and disposal operations must be conducted within a certified chemical fume hood to contain and exhaust the corrosive fumes (HCl) generated during neutralization.[6]

Disposal Procedures: A Decision-Based Workflow

The appropriate disposal method depends on the quantity of the waste and local institutional and governmental regulations. The following workflow provides a clear decision path.

DisposalDecisionTree start Disposal of this compound waste_type Assess Waste Stream start->waste_type small_quant Small Quantity (<10g) Uncontaminated Reagent waste_type->small_quant Small & Pure bulk_quant Bulk Quantity (>10g) or Contaminated Materials/Spill Debris waste_type->bulk_quant Bulk or Contaminated protocol_neut Follow Protocol 1: Chemical Neutralization small_quant->protocol_neut protocol_haz Follow Protocol 2: Hazardous Waste Collection bulk_quant->protocol_haz final_disp Final Disposition protocol_neut->final_disp protocol_haz->final_disp

Caption: Decision workflow for selecting the appropriate disposal protocol.

Protocol 1: Chemical Neutralization (Small Quantities <10g)

This protocol is suitable for safely neutralizing small amounts of residual reagent. The principle is to control the hydrolysis of the sulfonyl chloride by slowly adding it to a cold, basic solution.

Step-by-Step Methodology:

  • Prepare the Neutralization Bath: In a chemical fume hood, place a large beaker (at least 10 times the volume of the sulfonyl chloride) containing a cold solution of 5% sodium bicarbonate or 1M sodium hydroxide in an ice-water bath. Add a magnetic stir bar and begin stirring.

  • Slow Addition: Very slowly and in small portions, add the this compound to the center of the vortex of the stirring basic solution.

    • Causality: The slow, portion-wise addition is critical to control the rate of the exothermic reaction and the subsequent release of HCl gas.[6] Adding the base to the sulfonyl chloride is never acceptable as it can lead to a violent, uncontrolled reaction at the point of contact.[6]

  • Monitor the Reaction: Continue stirring for at least 30-60 minutes after the final addition, or until all gas evolution has ceased.[7] Keep the solution cool in the ice bath throughout this period.

  • pH Verification: Once the reaction appears complete, remove the beaker from the ice bath and allow it to warm to room temperature. Check the pH of the solution using a pH meter or pH strips to ensure it is neutral or slightly basic (pH 7-9). If it is still acidic, add more base dropwise until the target pH is reached.

  • Final Aqueous Disposal: The resulting neutralized solution, now containing the much less hazardous sodium 4'-acetyl-[1,1'-biphenyl]-4-sulfonate, can typically be disposed of down the drain with copious amounts of water. Crucially, you must consult and adhere to your local and institutional regulations for aqueous waste disposal.

Protocol 2: Hazardous Waste Collection (Bulk Quantities & Contaminated Materials)

For larger quantities of the reagent or for materials contaminated by it (e.g., spill cleanup debris), chemical neutralization in the lab is not safe or practical. These materials must be disposed of as hazardous waste.

Step-by-Step Methodology:

  • Package Securely: Ensure the original container of this compound is tightly sealed. If the primary container is compromised, place it within a larger, compatible, and sealable secondary container.

  • Label Clearly: Affix a hazardous waste label to the container. The label must include:

    • The full chemical name: "this compound"

    • Hazard characteristics: "Hazardous Waste: Reactive, Corrosive"

    • The relevant EPA hazardous waste code for reactivity is D003 .[8]

  • Segregate and Store: Store the labeled waste container in a designated satellite accumulation area away from incompatible materials, particularly water and strong bases.[4]

  • Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper collection and disposal.[5]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is vital to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately alert personnel in the area and evacuate if necessary. Ensure the chemical fume hood is operating at maximum capacity.[6]

  • Contain the Spill: If it is safe to do so, contain the spill by creating a dike around it using an inert, non-combustible absorbent material.

    • Approved Absorbents: Use sand, earth, diatomaceous earth, or vermiculite.[6]

    • Prohibited Absorbents: Do not use combustible materials like sawdust or paper towels , as they can react with the chemical.

  • Collect and Dispose: Carefully sweep the absorbed material into a designated, sealable hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth (if appropriate for the surface), then place the cloth in the hazardous waste container.

  • Final Disposal: Treat the sealed container of spill debris as hazardous waste and follow Protocol 2 for disposal.[6]

References

  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ACS Publications. [Link]

  • Treatment Of Reactive Wastes At Hazardous Waste Landfills. U.S. Environmental Protection Agency (EPA). [Link]

  • (1,1'-Biphenyl)-4-sulphonyl chloride. PubChem, National Center for Biotechnology Information. [Link]

  • Reactivity Characteristic Background Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Sulfuryl chloride. Sciencemadness Wiki. [Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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A Comprehensive Guide to the Safe Handling of 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, in-depth technical and safety information for handling 4'-Acetyl-[1,1'-biphenyl]-4-sulfonyl chloride (CAS No. 144006-69-9). Moving beyond a simple checklist, we will delve into the causality behind each procedural step, ensuring a self-validating system of safety and best practices.

Understanding the Risks: The Chemical Profile of a Sulfonyl Chloride

The dust from corrosive solids can cause severe damage to the skin, eyes, and respiratory tract upon contact or inhalation.[3] Therefore, all handling procedures must be designed to mitigate these risks through careful planning and the use of appropriate personal protective equipment (PPE).

Core Directive: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the most critical line of defense against exposure to corrosive chemicals.[4] The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles and a full-face shield.[4][5]Protects against splashes of the solid or its reaction products, which can cause severe eye damage.[6] A face shield offers an additional layer of protection for the entire face.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[4]Prevents direct skin contact, which can lead to severe burns.[6][7] Nitrile gloves offer good resistance to a range of chemicals, but it is advisable to double-glove for added protection.
Body Protection A chemical-resistant lab coat or apron worn over long-sleeved clothing.[3][4]Protects the skin from accidental spills and contact with the corrosive solid.[8]
Respiratory Protection Use in a certified chemical fume hood is mandatory.[3][9]A fume hood provides essential ventilation to prevent the inhalation of corrosive dust particles.[3]

Operational Plan: From Receipt to Disposal

A meticulous, step-by-step approach to handling ensures that safety is integrated into every stage of the workflow.

Receiving and Storage
  • Inspect on Arrival : Upon receiving the container, carefully inspect it for any signs of damage or leaks.[10]

  • Storage Conditions : Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and strong bases.[2] The recommended storage temperature is between 2-8°C. Keep the container tightly sealed to prevent exposure to moisture.[11]

Handling and Use

All operations involving the handling of this compound must be conducted within a certified chemical fume hood.[8][9]

  • Preparation : Before handling the chemical, ensure that an emergency eyewash station and safety shower are readily accessible.[5][12][13] Prepare all necessary equipment and reagents to minimize the time spent handling the open container.

  • Donning PPE : Follow a systematic procedure for donning PPE to ensure complete protection.

PPE Donning Sequence
  • Weighing and Dispensing :

    • Perform these actions in the fume hood.

    • Use tools (spatulas, etc.) that are clean, dry, and compatible with the chemical.

    • Avoid creating dust.[3] If the material is a fine powder, handle it with extra care to minimize airborne particles.

  • Reactions : When adding the sulfonyl chloride to a reaction mixture, do so slowly and in a controlled manner, especially if the solvent is protic, as a vigorous reaction may occur.

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate : If the spill is large or if there is a risk of respiratory exposure, evacuate the immediate area.[12][13]

  • Contain : For small spills, cover with a dry, inert absorbent material such as sand, dry lime, or soda ash.[12] Do not use water or combustible materials. [12]

  • Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.[14]

  • Decontaminate : Clean the spill area thoroughly.

Disposal Plan: A Commitment to Environmental Responsibility

Proper disposal of this compound and its contaminated waste is a critical aspect of laboratory safety and environmental stewardship.

  • Waste Collection : All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, must be collected in designated, properly labeled hazardous waste containers.[9][14]

  • Neutralization (for excess reagent) : Unused or excess sulfonyl chloride can be slowly and carefully added to a stirred, basic solution (e.g., sodium bicarbonate or sodium hydroxide) in an ice bath to manage the exothermic reaction.[9] This should be done in a fume hood.

  • Final Disposal : Dispose of the neutralized solution and all other contaminated materials through an approved hazardous waste disposal service, in accordance with local, state, and federal regulations.[12] Do not dispose of down the drain.[15]

Emergency Procedures: Preparedness is Key

Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8][16] Seek immediate medical attention.[16]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[13][16] Seek immediate medical attention.[16]
Inhalation Move the individual to fresh air.[16] If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]
Ingestion Do NOT induce vomiting.[14] Rinse the mouth with water.[14] Seek immediate medical attention.[16]

By adhering to these comprehensive guidelines, you can ensure a safe and efficient laboratory environment for the handling of this compound, thereby fostering a culture of safety and scientific excellence.

References

  • Corrosive Safety: Protecting Workers from Harmful Substances - OSHA Training School. (2024, January 19).
  • Essential Guide to the Safe Disposal of Methanesulfonyl Chloride - Benchchem.
  • How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet - CoAction Specialty.
  • Working safely with corrosive substances | Seton UK. (2022, August 17).
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov.
  • Common Name: ETHANESULFONYL CHLORIDE, 2-CHLORO- HAZARD SUMMARY - NJ.gov.
  • Managing Corrosive Substances: Safety Protocols for Businesses - denios.ca.
  • Methane sulphonyl chloride MSDS - Actylis Lab Solutions. (2010, June 10).
  • General Use SOP - Corrosive Materials - Stanford Environmental Health & Safety. (2024, September 11).
  • Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. (2025, February 1).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
  • Benzene Sulphonyl Chloride CAS No 98-09-9 MATERIAL SAFETY D
  • SAFETY D
  • Sulfuryl chloride - Sciencemadness Wiki. (2023, August 6).
  • (1,1'-Biphenyl)-4-sulphonyl chloride | C12H9ClO2S | CID 74192 - PubChem.
  • SAFETY D
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, November 28).
  • Biphenyl-4-sulfonyl chloride - SAFETY D
  • This compound - BLDpharm.
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 12).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.